molecular formula C9H14N2O2 B1439331 ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 230646-11-4

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1439331
CAS No.: 230646-11-4
M. Wt: 182.22 g/mol
InChI Key: RUCKEQXDHWOWNP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(10)5(2)6(3)11-8/h11H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCKEQXDHWOWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that interact with biological targets. Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, highly functionalized derivative: Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate . This molecule, with its strategically placed amino, ester, and methyl groups, represents a valuable starting point for the synthesis of more complex heterocyclic systems and potential drug candidates.

This document provides a comprehensive overview of its chemical identity, plausible synthetic strategies based on established methodologies, its predicted physicochemical profile, and its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This compound is a polysubstituted pyrrole with key functional groups that dictate its reactivity and potential utility.

Table 1: Core Compound Identification and Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 230646-11-4[5]
Molecular Formula C₉H₁₄N₂O₂[5]
Molecular Weight 182.22 g/mol [5]
Canonical SMILES CCOC(=O)C1=C(N)C(=C(N1)C)C-
InChI Key RUCKEQXDHWOWNP-UHFFFAOYSA-N[5]
Purity Typically available at ≥97%[5]

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and comparison to related compounds. It is expected to be a solid at room temperature, with solubility in common organic solvents.

Synthetic Pathways: A Mechanistic Approach

Proposed Synthesis via Thorpe-Ziegler Cyclization

The logic behind proposing this pathway rests on the final arrangement of the substituents. The 3-amino and 2-carboxylate groups can be derived from the cyclization of a carefully chosen dinitrile precursor. The reaction proceeds through the base-catalyzed formation of a carbanion, which then attacks the second nitrile group intramolecularly.

The key steps are:

  • Synthesis of the Dinitrile Precursor: The synthesis would begin by preparing an α,ω-dinitrile that bears the necessary methyl and ethyl ester functionalities.

  • Base-Catalyzed Cyclization: Treatment of the dinitrile with a strong base (e.g., sodium ethoxide) initiates the intramolecular condensation. The base abstracts an acidic α-proton, generating a nucleophilic carbanion.

  • Intramolecular Attack and Ring Closure: The carbanion attacks the carbon of the second nitrile group, forming a five-membered imine ring intermediate.

  • Tautomerization: The intermediate rapidly tautomerizes to the more stable enamine form, yielding the final 3-aminopyrrole product.[6]

Below is a generalized workflow for this proposed synthesis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification Start Starting Materials (e.g., α-aminonitrile, α,β-unsaturated ester) Precursor Synthesis of Dinitrile Precursor (α-cyano-γ-methyl-β-methyl-δ-oxovaleronitrile ethyl ester analog) Start->Precursor Base Addition of Strong Base (e.g., NaOEt in EtOH) Precursor->Base Cyclization Thorpe-Ziegler Cyclization (Intramolecular carbanion attack) Base->Cyclization Tautomerization Tautomerization to Enamine Cyclization->Tautomerization Workup Aqueous Workup (Neutralization) Tautomerization->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Purification->FinalProduct

Sources

ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Introduction: The Significance of the Pyrrole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrrole scaffold stands as a cornerstone heterocyclic structure.[1] Pyrrole and its derivatives are integral components of numerous natural products and therapeutically active compounds, demonstrating a vast range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and structural features of the pyrrole ring, particularly its aromaticity and the hydrogen-bonding capability of the nitrogen atom, allow for precise interactions with biological targets like enzymes and receptors.[1] This makes functionalized pyrroles, such as this compound, highly valuable building blocks in the synthesis of novel pharmaceutical agents.[1][2] This guide provides a detailed overview of the core physical properties of this specific compound, outlines the methodologies for their experimental determination, and offers insights into its expected spectroscopic characteristics.

Physicochemical Properties

PropertyValue / DescriptionSource(s)
CAS Number 230646-11-4[4]
Molecular Formula C₉H₁₄N₂O₂[5][6]
Molecular Weight 182.22 g/mol [5]
Appearance Light-yellow to yellow powder or crystals
Purity ≥97% (Typical commercial grade)[5]
Storage Refrigerator (2-8°C)
Melting Point Data not publicly available.
Boiling Point Data not publicly available.[6][7]
Solubility (Predicted) ESOL Method: 1.02 mg/mL (Soluble) Ali et al. Method: 0.203 mg/mL (Soluble) SILICOS-IT Method: 0.571 mg/mL (Soluble)[8]

Anticipated Spectroscopic Profile

While experimental spectra for this specific molecule are not publicly cataloged, its structure allows for a robust prediction of its spectroscopic features. This analysis is crucial for researchers in verifying its synthesis and purity. Spectroscopic techniques are the cornerstone of structural elucidation in organic chemistry.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[9] For this compound, the following signals are anticipated:

¹H NMR Spectrum (Predicted):

  • -NH (Pyrrole Ring): A broad singlet, typically downfield (~8.0-9.0 ppm), due to the acidic nature of the N-H proton.

  • -NH₂ (Amino Group): A broad singlet, which can vary in chemical shift depending on solvent and concentration, often appearing around 4.0-5.0 ppm.

  • -O-CH₂- (Ethyl Ester): A quartet, expected around 4.2-4.3 ppm, split by the adjacent methyl group.

  • -CH₃ (Pyrrole Ring, C5): A singlet, expected around 2.1-2.3 ppm.

  • -CH₃ (Pyrrole Ring, C4): A singlet, expected around 1.9-2.1 ppm.

  • -CH₃ (Ethyl Ester): A triplet, expected around 1.2-1.4 ppm, split by the adjacent methylene group.

¹³C NMR Spectrum (Predicted): The molecule possesses 9 carbon atoms, and due to its asymmetry, 9 distinct signals are expected in the ¹³C NMR spectrum.

  • -C=O (Ester Carbonyl): ~165 ppm

  • Pyrrole Ring Carbons (C2, C3, C4, C5): Four signals in the aromatic region, ~100-140 ppm.

  • -O-CH₂- (Ethyl Ester): ~60 ppm

  • -CH₃ (Pyrrole Ring, C5): ~12 ppm

  • -CH₃ (Pyrrole Ring, C4): ~10 ppm

  • -CH₃ (Ethyl Ester): ~14 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] Key absorption bands expected for this compound include:

  • N-H Stretch (Amino & Pyrrole): A broad band or multiple sharp peaks in the 3200-3500 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).

  • C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Pyrrole Ring): Absorptions in the 1550-1650 cm⁻¹ region.

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion Peak [M]⁺: The exact mass is 182.1055 g/mol . The nominal mass spectrum would show a molecular ion peak at m/z = 182.

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition, C₉H₁₄N₂O₂, with high accuracy (e.g., [M+H]⁺ calculated as 183.1128).[11]

Methodologies for Experimental Characterization

To empirically determine the physical properties of a newly synthesized batch of this compound, the following standard protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.[12] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[6][11]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result P1 Grind sample to a fine powder P2 Pack 2-3 mm of sample into a capillary tube P1->P2 Ensures uniform heat transfer A1 Place capillary in Mel-Temp apparatus P2->A1 A2 Heat rapidly to ~20°C below approximate MP A1->A2 A3 Heat slowly (1-2°C/min) near MP A2->A3 A4 Record T_initial (first liquid drop) A3->A4 A5 Record T_final (all solid melts) A4->A5 R1 Report as Melting Range (T_initial - T_final) A5->R1

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation: Finely crush a small amount of the crystalline solid using a mortar and pestle to ensure uniform packing and heat transfer.[6]

  • Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[8]

  • Measurement (Initial): Place the tube in a melting point apparatus. Heat rapidly to obtain a rough estimate of the melting point. Allow the apparatus to cool.[12]

  • Measurement (Accurate): Using a new sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[6]

  • Recording: Record the temperature at which the first droplet of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting point is reported as this range.[8]

NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition S1 Dissolve 10-50 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) S2 Filter solution to remove any particulates S1->S2 Particulates broaden peaks S3 Transfer solution to a clean NMR tube S2->S3 A1 Insert sample into NMR spectrometer S3->A1 A2 Lock on the deuterium signal of the solvent A1->A2 A3 Shim the magnetic field for homogeneity A2->A3 A4 Acquire ¹H and ¹³C spectra A3->A4

Caption: Standard Workflow for NMR Sample Preparation and Acquisition.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. The choice of solvent is critical and should be based on sample solubility and its own resonance signals.[13]

  • Filtration: Ensure the solution is free of any solid particles, as these will degrade the spectral resolution. If necessary, filter the solution through a small cotton or glass wool plug into a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field is "shimmed" by adjusting a series of shim coils to make the field as homogeneous as possible across the sample volume, which results in sharp, well-resolved peaks.

  • Acquisition: Standard pulse sequences are used to acquire the ¹H spectrum, followed by the ¹³C spectrum.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide provides a consolidated source of its known physicochemical properties and a robust framework for its further characterization. By combining known data, spectroscopic predictions, and detailed experimental protocols, researchers are well-equipped to synthesize, verify, and utilize this versatile pyrrole derivative in their drug discovery and development endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrrole as a Pharmaceutical Intermediate. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. National Center for Biotechnology Information. [Link]

  • MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual. [Link]

  • Verma, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Scribd. Experiment 3 | Melting Point. [Link]

  • Arctom. CAS NO. 230646-11-4 | 1H-Pyrrole-2-carboxylicacid,3-amino-4,5-dimethyl-,ethyl ester. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Acmec. 230646-11-4[this compound]. [Link]

  • ChemSrc. This compound. [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Link]

  • Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • LibreTexts. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

  • PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate: A Strategic Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of a drug candidate is a critical determinant of its developability, impacting everything from formulation to bioavailability. This guide provides a comprehensive framework for understanding and evaluating the solubility of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document outlines the foundational principles of pyrrole solubility, presents detailed, field-proven methodologies for its empirical determination, and discusses the strategic interpretation of solubility data in the context of drug discovery and development. We will delve into the critical distinction between kinetic and thermodynamic solubility, offering researchers the tools to generate robust and meaningful data to guide lead optimization and formulation strategies.

Introduction: The Pivotal Role of Solubility in Drug Efficacy

The journey of a new chemical entity (NCE) from a promising hit to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper to a compound's ultimate success. Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in developing a consistent and effective dosage form.[1][2][3] This guide focuses on this compound (CAS: 230646-11-4)[4][5], a molecule featuring a substituted pyrrole core—a scaffold present in numerous biologically active compounds.[6][7] Understanding the solubility of this specific derivative is crucial for any research program aiming to advance it through the development pipeline.

This document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the "why" behind experimental choices, ensuring a deep and actionable understanding of solubility assessment.

Theoretical Underpinnings of Pyrrole Derivative Solubility

The solubility of this compound is governed by the interplay of its structural features and the nature of the solvent. A qualitative prediction of its solubility can be derived from analyzing its molecular structure.

Molecular Structure of this compound:

  • Formula: C₉H₁₄N₂O₂[4]

  • Molecular Weight: 182.223 g/mol [4]

  • Core Structure: A five-membered aromatic pyrrole ring.

  • Substituents:

    • An ethyl carboxylate group (-COOCH₂CH₃)

    • An amino group (-NH₂)

    • Two methyl groups (-CH₃)

The pyrrole ring itself possesses a degree of aromatic character and is generally considered to have limited solubility in water but is miscible with many organic solvents.[8] The substituents on the pyrrole ring of our target molecule will significantly modulate this inherent solubility:

  • Polar Groups: The amino (-NH₂) and ethyl carboxylate (-COOC₂H₅) groups are capable of forming hydrogen bonds with polar solvents like water, which would be expected to enhance aqueous solubility. The nitrogen atom within the pyrrole ring can also participate in hydrogen bonding.[9]

  • Non-Polar Groups: The two methyl groups (-CH₃) and the ethyl group of the ester contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents.

Therefore, a mixed solubility profile is anticipated. The molecule is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol.[10] Its aqueous solubility is expected to be limited but may be influenced by factors such as pH and temperature.[9]

The Critical Distinction: Kinetic vs. Thermodynamic Solubility

A common pitfall in early-stage drug discovery is the misinterpretation of solubility data. It is imperative to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.[11][12][13]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[13][14] This value is crucial for understanding the maximum achievable concentration in a formulation and for predicting in vivo performance.[12]

  • Kinetic Solubility (Apparent Solubility): This is the concentration at which a compound precipitates from a solution when the solution is prepared by adding a concentrated stock of the compound (typically in DMSO) to an aqueous buffer.[1] Kinetic solubility values are often higher than thermodynamic solubility because the rapid addition can lead to the formation of a supersaturated solution.[1][13] While less predictive of in vivo performance, kinetic solubility is a valuable high-throughput screening parameter to identify compounds with potential solubility liabilities early in the discovery process.[3]

The difference between these two values can be significant, with kinetic solubility often overestimating the true solubility.[11][12] This discrepancy often arises because the precipitate formed in a kinetic assay may be amorphous, which is generally more soluble than the more stable crystalline form that is in equilibrium in a thermodynamic assay.[11][12]

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Char Represents true equilibrium. Lower, more stable value. Predictive of in-vivo performance. Thermodynamic->Thermo_Char Leads to Kinetic Kinetic Solubility (Apparent) Kinetic_Char Measures precipitation from supersaturation. Higher, metastable value. Useful for high-throughput screening. Kinetic->Kinetic_Char Leads to

Caption: A diagram illustrating the key differences between thermodynamic and kinetic solubility.

Experimental Protocols for Solubility Determination

To obtain reliable solubility data for this compound, a systematic experimental approach is required. The following protocols are based on standard industry practices.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of the compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve of known concentrations.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation and equilibrium is established between the dissolved and undissolved states.

  • Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, which may involve the conversion of metastable solid forms to the most stable form.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.[9]

  • HPLC Quantification: Provides a sensitive and accurate method for determining the concentration of the dissolved compound.[10]

Kinetic Solubility Assay (High-Throughput Method)

This method is designed for rapid screening of a large number of compounds.

Objective: To determine the apparent solubility of the compound in an aqueous buffer.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microplate.

  • Plate reader capable of nephelometry or UV-Vis spectroscopy.

Protocol:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is a common solvent for storing compound libraries as it can dissolve a wide range of organic molecules.[10]

  • Rapid Precipitation: The short incubation time is designed to quickly identify the point of precipitation from a supersaturated solution.

  • Turbidity Measurement: Provides a direct and rapid indication of the formation of a solid precipitate.

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Start Add excess solid to solvent thermo_equilibrate Equilibrate Shake for 24-48h at constant T thermo_start->thermo_equilibrate thermo_separate Separate Centrifuge to pellet solid thermo_equilibrate->thermo_separate thermo_sample Sample & Filter Collect and filter supernatant thermo_separate->thermo_sample thermo_quantify Quantify Analyze by HPLC thermo_sample->thermo_quantify thermo_end End Equilibrium Solubility Value thermo_quantify->thermo_end kinetic_start Start Prepare DMSO stock solution kinetic_add Add to Buffer Pipette stock into aqueous buffer kinetic_start->kinetic_add kinetic_incubate Incubate Short incubation (1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect Precipitate Measure turbidity kinetic_incubate->kinetic_detect kinetic_end End Kinetic Solubility Value kinetic_detect->kinetic_end

Caption: A comparative workflow diagram for thermodynamic and kinetic solubility assays.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Solubility Profile of this compound

Solvent/BufferMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
WaterThermodynamic25[Experimental Value][Calculated Value]
PBS (pH 7.4)Thermodynamic25[Experimental Value][Calculated Value]
PBS (pH 7.4)Kinetic25[Experimental Value][Calculated Value]
EthanolThermodynamic25[Experimental Value][Calculated Value]
DMSOThermodynamic25[Experimental Value][Calculated Value]

Interpreting the Data:

  • Aqueous Solubility: The values in water and PBS are critical for predicting oral absorption and suitability for intravenous formulations.

  • Kinetic vs. Thermodynamic Gap: A large difference between the kinetic and thermodynamic solubility in PBS suggests a high propensity for the compound to exist in a supersaturated state, which can be both a risk (potential for precipitation in vivo) and an opportunity (potential for enhanced absorption if supersaturation can be maintained).

  • Organic Solvent Solubility: High solubility in solvents like ethanol may be advantageous for certain formulation approaches, such as liquid-filled capsules. High solubility in DMSO is important for handling and for use in in vitro assays.

Conclusion and Strategic Implications

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a strategic necessity for its successful development. By employing the robust methodologies outlined in this guide, researchers can generate high-quality, interpretable data. This data will be instrumental in:

  • Lead Optimization: Guiding medicinal chemists in modifying the structure to improve solubility without compromising biological activity.

  • Formulation Development: Selecting appropriate excipients and dosage forms to ensure adequate drug exposure.

  • Risk Assessment: Identifying potential developability issues early in the pipeline, saving time and resources.

The principles and protocols detailed herein provide a comprehensive roadmap for the solubility assessment of this promising pyrrole derivative, enabling data-driven decisions and accelerating its potential journey to the clinic.

References

  • BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents? - Blog.
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  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
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  • ResearchGate. (n.d.).
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  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • CymitQuimica. (n.d.).
  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind.
  • University of South Carolina. (n.d.).
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  • PubChem. (n.d.).
  • ResearchGate. (n.d.). (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.
  • Chemical Synthesis Database. (2025).
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.

Sources

Structure Elucidation of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Consequently, the development of robust synthetic routes to novel substituted pyrroles and definitive methods for their structure elucidation are of paramount importance to researchers in drug discovery and development.

Profile of the Target Molecule

This guide focuses on the comprehensive structure elucidation of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate , a polysubstituted pyrrole with potential as an intermediate in the synthesis of more complex heterocyclic systems.

Key Identifiers:

  • Molecular Formula: C₉H₁₄N₂O₂

  • Molecular Weight: 182.22 g/mol

  • CAS Number: 230646-11-4[4]

The objective of this technical guide is to provide a detailed, field-proven framework for the synthesis and unequivocal structural verification of this target molecule. We will explore a logical synthetic strategy and delve into the application of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a self-validating system for its characterization.

Proposed Synthesis Strategy

Retrosynthetic Analysis and Strategic Approach

The substitution pattern of this compound, featuring an amino group at C3 and a carboxylate at C2, suggests a convergent synthesis strategy. A plausible and efficient approach is a variation of the Thorpe-Ziegler cyclization, a powerful method for constructing 3-aminopyrroles.[5] This involves the reaction of an α-haloketone with a β-enaminonitrile.

Retrosynthesis Target This compound Intermediate1 Ethyl 2-cyano-3-aminobut-2-enoate Target->Intermediate1 Thorpe-Ziegler Cyclization Intermediate2 3-Bromobutan-2-one Target->Intermediate2 Thorpe-Ziegler Cyclization StartingMaterial1 Ethyl cyanoacetate Intermediate1->StartingMaterial1 Knoevenagel Condensation StartingMaterial2 Ammonia Intermediate1->StartingMaterial2 Knoevenagel Condensation StartingMaterial3 3-Hydroxybutan-2-one Intermediate2->StartingMaterial3 Bromination StartingMaterial4 Brominating Agent (e.g., NBS) StartingMaterial3->StartingMaterial4

Figure 1: Retrosynthetic analysis of the target pyrrole.
Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of substituted 3-aminopyrroles.[5]

Step 1: Synthesis of 3-Bromobutan-2-one

  • To a solution of 3-hydroxybutan-2-one (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromobutan-2-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve ethyl 2-cyano-3-aminobut-2-enoate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir the suspension.

  • Add a solution of 3-bromobutan-2-one (1.1 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound.

Causality Behind Experimental Choices
  • Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the enamine nitrogen, facilitating the initial N-alkylation, and to subsequently promote the intramolecular cyclization via deprotonation of the α-carbon to the nitrile group.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and intermediates and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

  • Temperature (80 °C): This temperature provides the necessary activation energy for the intramolecular Thorpe-Ziegler cyclization without causing significant decomposition of the reactants or product.

Spectroscopic and Spectrometric Structure Elucidation

Integrated Analytical Workflow

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structure elucidation of the synthesized molecule. The following workflow ensures a comprehensive and self-validating characterization.

Analytical_Workflow Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR HRMS High-Resolution MS MS->HRMS Elemental Composition Fragmentation MS/MS Fragmentation MS->Fragmentation Connectivity Clues Structure_Confirmation Final Structure Confirmation IR->Structure_Confirmation Functional Groups OneD_NMR 1D NMR (¹H, ¹³C) NMR->OneD_NMR Proton & Carbon Environments TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Connectivity Map HRMS->Structure_Confirmation Fragmentation->Structure_Confirmation OneD_NMR->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Figure 2: Integrated workflow for structure elucidation.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. For this compound (C₉H₁₄N₂O₂), the expected exact mass can be calculated.

IonCalculated m/z
[M]⁺182.1055
[M+H]⁺183.1133
[M+Na]⁺205.0953

The observation of the protonated molecule [M+H]⁺ at m/z 183.1133 in the ESI-MS spectrum would provide strong evidence for the molecular formula.

The fragmentation pattern in MS/MS provides valuable information about the molecule's structure. The ethyl ester and methyl groups are expected to be key fragmentation points.

Fragmentation M_H [M+H]⁺ m/z 183 Frag1 [M+H - C₂H₄]⁺ m/z 155 M_H->Frag1 - Ethylene Frag2 [M+H - OC₂H₅]⁺ m/z 138 M_H->Frag2 - Ethoxy radical Frag3 [Frag2 - CO]⁺ m/z 110 Frag2->Frag3 - CO

Figure 3: Predicted ESI-MS/MS fragmentation pathway.
Predicted m/zLossProposed Fragment Structure
155- C₂H₄ (Ethylene)Protonated 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
138- OC₂H₅ (Ethoxy)Acylium ion of the pyrrole ring
110- OC₂H₅, - CO3-Amino-4,5-dimethylpyrrole cation
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Analysis Mode: Acquire spectra in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the isolated [M+H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary amine (NH₂)
3300 - 3250N-H stretchPyrrole N-H
2980 - 2850C-H stretch (aliphatic)Methyl, Ethyl groups
~1680C=O stretch (ester)Ethyl ester
~1620N-H bendPrimary amine
~1560C=C stretchPyrrole ring
~1240C-O stretch (ester)Ethyl ester

The presence of sharp bands in the 3450-3300 cm⁻¹ region is highly diagnostic for the primary amine, while the strong absorption around 1680 cm⁻¹ confirms the ester carbonyl group.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the proton environment in the molecule. The following predictions are for a spectrum recorded in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 9.0br s1HN-H (pyrrole)Broad signal due to quadrupole broadening and exchange.
~4.5 - 5.5br s2H-NH₂Broad singlet, exchangeable with D₂O.
~4.2q2H-OCH₂CH₃Quartet due to coupling with the adjacent methyl group.
~2.1s3HC5-CH₃Singlet, no adjacent protons.
~1.9s3HC4-CH₃Singlet, no adjacent protons.
~1.3t3H-OCH₂CH₃Triplet due to coupling with the adjacent methylene group.

The ¹³C NMR spectrum will identify all unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)Typical chemical shift for an ester carbonyl carbon.[6]
~140C3 (pyrrole)Carbon bearing the electron-donating amino group will be downfield.
~125C5 (pyrrole)Substituted pyrrole ring carbon.
~115C4 (pyrrole)Substituted pyrrole ring carbon.
~100C2 (pyrrole)Carbon attached to the ester group.
~60-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.
~12C5-CH₃Aliphatic methyl carbon.
~10C4-CH₃Aliphatic methyl carbon.
  • COSY (Correlation Spectroscopy): Will show the correlation between the -OCH₂- and -CH₃ protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity of the substituents to the pyrrole ring. For example, correlations from the C4-CH₃ protons to C3, C4, and C5 of the pyrrole ring would be expected.

NMR_Correlations H_Et_CH2 H (-OCH₂-) H_Et_CH3 H (-CH₃) H_Et_CH2->H_Et_CH3 COSY C_Et_CH2 C (-OCH₂-) H_Et_CH2->C_Et_CH2 HSQC C_Et_CH3 C (-CH₃) H_Et_CH3->C_Et_CH3 HSQC H_C4_CH3 H (C4-CH₃) C3 C3 H_C4_CH3->C3 HMBC C4 C4 H_C4_CH3->C4 HMBC C5 C5 H_C4_CH3->C5 HMBC

Figure 4: Key expected 2D NMR correlations.
  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. For 2D experiments, use standard pulse programs for COSY, HSQC, and HMBC.

Conclusion

The structural elucidation of a novel or target molecule like this compound is a systematic process that relies on the synergistic application of synthetic chemistry and analytical spectroscopy. By proposing a logical synthetic pathway based on established reactions, the target compound can be accessed. Subsequent, rigorous analysis using high-resolution mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments provides a network of interconnected data points. This integrated approach allows for the unambiguous confirmation of the molecular formula, the identification of all functional groups, and the definitive mapping of the atomic connectivity, thereby ensuring the structural integrity of the molecule, a critical step in any drug discovery or chemical development program.

References

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discovery of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Significance of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will delve into its discovery through a probable synthetic pathway, detailing the underlying chemical principles, a robust experimental protocol, and its applications as a versatile chemical building block.

Introduction: The Strategic Value of Substituted Pyrroles

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous biologically active natural products, including heme and chlorophyll. In the realm of drug discovery, the substituted pyrrole scaffold is a privileged structure, appearing in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] this compound (C₉H₁₄N₂O₂) is a prime example of a highly functionalized pyrrole. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic ester group in a specific 1,2-relationship, makes it an exceptionally valuable and versatile synthetic intermediate for building more complex molecular architectures.[4]

Physicochemical Properties

A summary of the key properties of the target compound is presented below for quick reference.

PropertyValueSource
IUPAC Name This compound
CAS Number 230646-11-4[5]
Molecular Formula C₉H₁₄N₂O₂[5]
Molecular Weight 182.223 g/mol [5]
Appearance Typically a solid
Purity Commercially available up to 97%[5]

The Synthetic Pathway: A Modified Hantzsch-Type Approach

While the exact historical "discovery" of this specific molecule is not detailed in a single seminal paper, its synthesis can be logically achieved through well-established principles of heterocyclic chemistry. A highly plausible and efficient route is a one-pot, multi-component reaction analogous to the Hantzsch pyrrole synthesis. This approach involves the condensation of an α-keto ester, a β-dicarbonyl compound, and an ammonia source.

For the synthesis of this compound, the key starting materials are:

  • 2,3-Butanedione (Diacetyl): Provides the C4 and C5 methyl-substituted carbon backbone.

  • Ethyl Cyanoacetate: Serves as the source for the C2 carboxylate and the C3 carbon, with the nitrile group ultimately being converted to the amino group.

  • Ammonium Acetate: Functions as the nitrogen source for the pyrrole ring and as a mild catalyst.

This reaction elegantly constructs the highly substituted pyrrole ring in a single, efficient step.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall transformation from starting materials to the final product.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product 2,3-Butanedione 2,3-Butanedione One-Pot Reaction (Condensation & Cyclization) One-Pot Reaction (Condensation & Cyclization) 2,3-Butanedione->One-Pot Reaction (Condensation & Cyclization) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->One-Pot Reaction (Condensation & Cyclization) Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-Pot Reaction (Condensation & Cyclization) This compound This compound One-Pot Reaction (Condensation & Cyclization)->this compound

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, followed by analytical characterization, ensures the reliable synthesis of the target compound.

Reagents and Equipment:

  • 2,3-Butanedione (1.0 eq)

  • Ethyl Cyanoacetate (1.0 eq)

  • Ammonium Acetate (1.5 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, recrystallization apparatus)

  • Analytical instruments for characterization (NMR, IR, MS, Melting Point Apparatus)

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (100 mL).

  • Addition of Reagents: Add 2,3-butanedione (1.0 eq), ethyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq) to the flask.

  • Reaction Execution: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Expert Insight: Glacial acetic acid is an excellent solvent choice as it is polar enough to dissolve the reactants and its acidic nature helps catalyze the condensation steps. The excess ammonium acetate ensures a sufficient supply of ammonia for the cyclization.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and unreacted ammonium acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form pure crystals.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its identity and purity. The data should be consistent with the structure of this compound.

Mechanistic Deep Dive: Unveiling the Reaction Pathway

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting the synthesis. The formation of the pyrrole ring proceeds through a cascade of well-understood organic reactions.

  • Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between one of the ketone carbonyls of 2,3-butanedione and the active methylene group of ethyl cyanoacetate, catalyzed by the base (ammonia from ammonium acetate). This forms an α,β-unsaturated intermediate.

  • Formation of Enamine: The second carbonyl group of the butanedione moiety reacts with ammonia (from the dissociation of ammonium acetate) to form an enamine intermediate.

  • Intramolecular Cyclization (Michael Addition): The crucial ring-forming step occurs via an intramolecular Michael addition. The nucleophilic enamine attacks the electron-deficient β-carbon of the α,β-unsaturated system.

  • Tautomerization and Aromatization: The resulting five-membered ring intermediate undergoes tautomerization and subsequent dehydration (loss of a water molecule) to achieve the stable, aromatic pyrrole ring structure.

Visualizing the Reaction Mechanism

reaction_mechanism Start 2,3-Butanedione + Ethyl Cyanoacetate Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Intermediate Step1->Intermediate1 Step2 Enamine Formation (with NH3) Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular Michael Addition Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration & Aromatization Intermediate3->Step4 Product Final Pyrrole Product Step4->Product

Caption: Stepwise mechanism for the formation of the pyrrole ring.

Applications in Drug Development

This compound is not an end product itself but a high-value scaffold for further chemical elaboration. Its strategic importance lies in its two reactive handles:

  • The 3-Amino Group: This primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation to form amides, sulfonamides, and imines. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

  • The 2-Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals). Alternatively, it can be reduced to a primary alcohol for further derivatization.

Research has shown that derivatives of ethyl-2-amino-pyrrole-3-carboxylates exhibit potent cytotoxic activities against various cancer cell lines, acting by inhibiting tubulin polymerization and inducing cell-cycle arrest.[6] Furthermore, related pyrrole-2-carboxylate structures have been investigated as inhibitors of mycobacterial proteins, showing promise for the treatment of tuberculosis.[1][7]

Conclusion

The discovery and synthesis of this compound exemplify the power of multi-component reactions in efficiently generating complex and highly functionalized heterocyclic systems. Its robust synthesis, coupled with its versatile reactivity, establishes it as a cornerstone building block for medicinal chemists. The continued exploration of derivatives originating from this scaffold holds significant promise for the development of novel therapeutic agents to address unmet medical needs.

References

  • Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. PrepChem.com. [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]

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An In-Depth Technical Guide to Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast family of pyrrole derivatives, ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate stands out as a highly functionalized and versatile building block. Its unique arrangement of an electron-donating amino group and an electron-withdrawing carboxylate group on a substituted pyrrole core makes it a sought-after intermediate for the synthesis of complex heterocyclic systems and novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold.

Introduction: The Significance of the Aminopyrrole Scaffold

Heterocyclic compounds are fundamental to the development of new drugs, with nitrogen-containing rings like pyrrole being particularly prominent in marketed therapeutics.[3][4] The pyrrole ring is an aromatic, electron-rich system whose reactivity and biological activity can be finely tuned through substitution.[2][5] this compound (herein referred to as 1 ) is a prime example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1]

The strategic placement of three distinct functional groups on this compact molecule offers multiple avenues for chemical modification:

  • The 3-amino group serves as a key nucleophilic handle for building larger, more complex structures, such as fused pyrimidine rings found in kinase inhibitors.

  • The 2-carboxylate ester acts as a versatile synthetic lever, which can be hydrolyzed, reduced, or converted into amides to modulate solubility, metabolic stability, and target engagement.

  • The 4,5-dimethyl substituents provide steric bulk and lipophilicity, influencing the molecule's conformation and interaction with protein binding pockets.

This combination of features makes compound 1 an invaluable starting material for creating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[6][7]

Synthesis Strategies: Constructing the Core Scaffold

While numerous methods exist for synthesizing substituted pyrroles, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, the construction of highly functionalized aminopyrroles like compound 1 often requires more specialized approaches.[8] A highly efficient and plausible route is a variation of the Thorpe-Ziegler cyclization, which involves the intramolecular condensation of a dinitrile or a cyano-ester.

A logical synthetic pathway starts from readily available precursors, 3-oxobutanenitrile (acetoacetonitrile) and ethyl 2-cyano-2-(methylamino)acetate. The core principle involves a Knoevenagel condensation followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a one-pot or two-step process involving the condensation of an activated methylene compound with an α-aminonitrile derivative, followed by a base-catalyzed intramolecular cyclization.

Synthesis_Workflow cluster_0 Step 1: Condensation & Cyclization A 3-Methyl-2,4-pentanedione I1 Enamine intermediate A->I1 + B, C (Condensation) B Ethyl Cyanoacetate B->I1 C Ammonia or Ammonium Acetate C->I1 Product Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate (1) I1->Product Intramolecular Cyclization & Aromatization I2 Michael Adduct

Caption: Proposed synthesis of the target pyrrole via multicomponent condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for polysubstituted pyrrole synthesis.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-2,4-pentanedione (1.14 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 50 mL of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 118 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

    • Causality Insight: Glacial acetic acid serves as both the solvent and a catalyst for the initial Knoevenagel condensation and subsequent cyclization and dehydration steps leading to the aromatic pyrrole ring.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound.

    • Self-Validation System: The purity and identity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination. Expected ¹H NMR signals would include singlets for the two methyl groups, a broad singlet for the NH₂ protons, a singlet for the pyrrole N-H, and a quartet and triplet for the ethyl ester group.

Physicochemical Properties and Reactivity Profile

The interplay between the amino and carboxylate groups defines the chemical personality of compound 1 .

PropertyValueSource
CAS Number 230646-11-4[9][10]
Molecular Formula C₉H₁₄N₂O₂[9]
Molecular Weight 182.22 g/mol [9]
Appearance Off-white to light yellow solid (predicted)-
Reactivity Analysis

The pyrrole ring is inherently electron-rich and thus highly reactive towards electrophiles.[8] The 3-amino group is a strong activating group, further increasing the electron density of the ring, while the 2-carboxylate is a deactivating group. The net effect is a highly activated system with specific sites of reactivity.

Derivatization_Workflow Start Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate (1) I1 N-Formyl Intermediate Start->I1 + Formamide (High Temp) R1 Formamide Product 4-Hydroxy-6,7-dimethyl-5H- pyrrolo[3,2-d]pyrimidine I1->Product Cyclization

Caption: Synthesis of a pyrrolo[3,2-d]pyrimidine core from compound 1.

Detailed Experimental Protocol
  • Step 1: Formylation and Cyclization: In a round-bottom flask, suspend this compound (1 ) (1.82 g, 10 mmol) in formamide (20 mL).

  • Reaction Execution: Heat the mixture to 180-190 °C for 2-3 hours. The reaction progress can be monitored by TLC.

    • Causality Insight: At high temperatures, formamide serves as both a formylating agent for the amino group and the source of the second nitrogen atom for the pyrimidine ring. The initial N-formylation is followed by a base-catalyzed intramolecular cyclization with the loss of ethanol and water to form the fused aromatic system.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add water to the flask, and collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water and then with a small amount of cold ethanol. If necessary, the product, 4-hydroxy-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, can be recrystallized from a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid. This intermediate can be further chlorinated and substituted to generate libraries of potential kinase inhibitors.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, well-defined reactivity, and proven track record as a core scaffold for biologically active molecules make it an indispensable tool for medicinal chemists. The ability to easily access diverse chemical space through modifications at its three key functional handles ensures its continued relevance in the search for next-generation therapeutics. As our understanding of disease biology deepens, scaffolds like this, which allow for rapid and logical analogue synthesis, will be critical in developing targeted therapies with improved efficacy and safety profiles.

References

  • Kaur, H., Rani, P., Abbot, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 23.
  • Kumar, P., & Kumar, R. (2015).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • RJPN. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology.
  • Donahue, M. (2025). Synthesis of substituted pyrroles from N-sulfonyl enamines. ACS Fall 2025. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Molbase. (n.d.). This compound. [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10492-10513. [Link]

  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • Bîcu, E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(18), 14214. [Link]

  • ResearchGate. (n.d.). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. [Link]

  • Paine, J. B., III, & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. [Link]

  • University of Huddersfield Repository. (n.d.). The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy- and 3-Amino-pyrroles. [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

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Technical Guide: Proactive Safety and Risk Mitigation for Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Compound Profile

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 230646-11-4).[1] As a substituted pyrrole, this compound is a valuable heterocyclic building block in medicinal chemistry and materials science research.[2]

It is critical for all personnel to recognize that comprehensive, peer-reviewed safety and toxicological data for this specific molecule are not widely available. Therefore, this guide has been constructed through a rigorous analysis of structurally analogous compounds, particularly other aminopyrrole carboxylates and the parent pyrrole heterocycle. This proactive, analog-based approach to risk assessment is fundamental to ensuring the highest standards of laboratory safety. The protocols herein are designed to be self-validating systems, grounded in the established principles of chemical hygiene and risk mitigation.

Inferred Hazard Identification and Risk Assessment

The primary risk associated with this compound is derived from its classification as a substituted aminopyrrole, a class of chemicals frequently associated with irritant and acute toxic properties. The following GHS classification has been inferred from close structural analogs like ethyl 2-amino-1H-pyrrole-3-carboxylate.[3][4]

GHS Classification Summary (Inferred)
Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4

Warning H302: Harmful if swallowed.[3][4]
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2A

Warning H319: Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation.[3][5]
Toxicological Profile and Routes of Exposure

The molecular structure suggests potential for localized irritation and systemic effects upon absorption. Researchers must be vigilant about the following:

  • Skin and Eye Contact: Direct contact is expected to cause significant irritation.[3][5] Open cuts or abraded skin should never be exposed to this material, as this could facilitate entry into the bloodstream.[6]

  • Inhalation: As a solid, the primary inhalation risk is from airborne dust or aerosols. Inhalation may lead to respiratory tract irritation.[3][7]

  • Ingestion: Ingestion is a significant risk, with analogs classified as harmful if swallowed.[3][4] Accidental ingestion could lead to systemic toxicity.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering solutions over personal protective equipment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Not Feasible: Specific analog required) Engineering Engineering Controls (Primary barrier: Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final barrier: Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls

The causality for using engineering controls is to contain the chemical at the source, thereby preventing it from entering the laboratory environment and reaching the user.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[7][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific risks of the compound.

Protection Area Required PPE Rationale and Best Practices
Eye/Face Chemical safety goggles (conforming to EN166 or ANSI Z87.1) and a face shield if there is a splash risk.Standard safety glasses are insufficient. Goggles provide a seal to protect against dust and splashes.[9] A face shield adds a critical layer of protection during bulk transfers or reactions under pressure.
Hands/Skin Chemical-resistant nitrile or neoprene gloves. A dedicated lab coat, fully buttoned.Always inspect gloves for tears or punctures before use.[8][9] For prolonged contact, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[9]
Respiratory Not required if work is conducted within a certified fume hood.If a fume hood is unavailable or fails, or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[8]

Standard Operating Procedure: Safe Handling and Storage

Adherence to a strict protocol is essential for minimizing exposure and preventing accidents.

Handling Protocol
  • Preparation: Before handling, confirm the location of the nearest eyewash station, safety shower, and spill kit. Don all required PPE as specified in Section 3.2.

  • Work Area: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: To prevent generating airborne dust, do not weigh the compound directly on an open balance. Weigh it in a tared, sealed container (e.g., a vial or flask) or use a weigh boat, ensuring the balance is within the fume hood or in a vented balance enclosure.

  • Transfer: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, tightly seal the primary container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water immediately after handling is complete.[5][9]

Storage Protocol
  • Container: Store in the original, tightly sealed container to prevent leakage and contamination.[4][9]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][7] Protect from direct sunlight and moisture.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[4][10]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Emergency_Response Start Incident Occurs (Spill, Exposure, Fire) Assess ASSESS the Situation (Is it safe to approach?) Start->Assess Isolate ISOLATE the Hazard (Evacuate area, restrict access) Assess->Isolate If major hazard Respond RESPOND if Trained (Use spill kit, first aid, fire extinguisher) Assess->Respond If minor & safe Notify NOTIFY Personnel (Alert lab supervisor & EHS) Isolate->Notify Notify->Respond EHS/First Responders End Secure Scene & Report Respond->End

Caption: A streamlined workflow for responding to laboratory incidents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3][4] Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[11]

Accidental Release (Spill) Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Control: Prevent the spill from spreading. For a solid, avoid sweeping, which can create dust.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4]

  • Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[3][4] A water spray can be used to cool nearby containers.[9]

  • Specific Hazards: Combustion will likely produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4][10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][5]

Waste Management and Disposal

All waste streams containing this compound must be treated as hazardous waste.

Disposal Protocol
  • Segregation: Collect all waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials, pending pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12] Do not pour this chemical or its solutions down the drain. [4]

Conclusion

While this compound is a valuable research tool, its potential hazards necessitate a proactive and cautious approach. By understanding the inferred risks based on structural analogy and rigorously implementing the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.

References

  • Benchchem. Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. Pyrrole Safety Data Sheet.
  • CDN. pyrrole-MSDS.pdf.
  • Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET.
  • Fisher Scientific. 2,4-Dimethylpyrrole SAFETY DATA SHEET.
  • Echemi. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE Safety Data Sheets.
  • WorldOfChemicals. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS.
  • Fisher Scientific. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate SAFETY DATA SHEET.
  • PubChem. N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Fisher Scientific. 3-Amino-9-ethylcarbazole SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
  • CymitQuimica. This compound.
  • National Institutes of Health (NIH). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.

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An In-depth Technical Guide to the Basic Characterization of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a ubiquitous structural motif in numerous biologically active compounds, including natural products and synthetic drugs.[1] The specific arrangement of an amino group at the 3-position and a carboxylate at the 2-position, flanked by methyl groups at the 4- and 5-positions, renders this molecule a versatile building block for the synthesis of more complex heterocyclic systems. Its structural features suggest its potential as a key intermediate in the development of novel therapeutic agents, particularly in the realm of infectious diseases.

This technical guide provides a comprehensive overview of the basic characterization of this compound, detailing its physicochemical properties, a viable synthetic route, in-depth spectroscopic analysis, and its emerging applications in drug development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 230646-11-4[2]
Molecular Formula C₉H₁₄N₂O₂[2]
Molecular Weight 182.22 g/mol [2]
Appearance Predicted: Off-white to light brown solid-
Purity Typically >97% (commercial sources)[2]
InChI Key RUCKEQXDHWOWNP-UHFFFAOYSA-N[2]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start1 3-amino-2-butenenitrile intermediate Ethyl 2-(1-cyano-1-methylethylamino)acetoacetate start1->intermediate Alkylation start2 Ethyl 2-chloroacetoacetate start2->intermediate product This compound intermediate->product Intramolecular Cyclization (Thorpe-Ziegler)

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Analogous Synthesis)

Disclaimer: The following protocol is for the synthesis of ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate and serves as a representative method.[3]

Materials:

  • N-(2-cyano-1-propenyl)sarcosine ethyl ester

  • Sodium hydride (80% dispersion in oil)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a solution of 9.1 g of N-(2-cyano-1-propenyl)sarcosine ethyl ester in 50 ml of anhydrous dimethylformamide, add 300 mg of 80% sodium hydride with stirring at 20°C.

  • Warm the reaction mixture to 30°C. An exothermic reaction should commence, with the temperature rising to approximately 45°C.

  • Maintain the reaction mixture at this temperature for 30 minutes.

  • The resulting solution containing the crude product is then processed for purification. For the analogous compound, this involved distillation under reduced pressure (b.p. 70°C, 1.3 Pa).

Causality of Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the carbon alpha to the cyano group, initiating the intramolecular cyclization.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the ionic reaction mechanism while preventing quenching of the strong base.

  • Temperature Control: The initial warming is necessary to overcome the activation energy of the reaction, while the exothermic nature of the reaction requires careful monitoring to prevent side reactions.

Spectroscopic Characterization

Definitive experimental spectroscopic data for this compound is not widely published. Therefore, the following characterization is based on predicted data and analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-9.0br s1HN-H (pyrrole)
~4.20q2H-OCH₂CH₃
~4.0-5.0br s2H-NH₂
~2.10s3HC4-CH₃
~1.95s3HC5-CH₃
~1.30t3H-OCH₂CH₃

br s = broad singlet, q = quartet, s = singlet, t = triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum complements the ¹H NMR data, providing insight into the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~140C5 (pyrrole)
~130C3 (pyrrole)
~115C4 (pyrrole)
~105C2 (pyrrole)
~60-OCH₂CH₃
~14-OCH₂CH₃
~12C5-CH₃
~10C4-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule:

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretches of the pyrrole and the primary amine.

  • C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ due to the ester carbonyl group.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • C-O Stretching: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 182. Subsequent fragmentation may involve the loss of an ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group.

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor for the synthesis of compounds with potential therapeutic applications. The pyrrole-2-carboxylate and pyrrole-2-carboxamide moieties are key pharmacophores in a variety of biologically active molecules.

Antitubercular Agents

A significant area of interest is the development of novel antitubercular agents. Research has shown that derivatives of 1H-pyrrole-2-carboxylate exhibit potent activity against Mycobacterium tuberculosis. For instance, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. The core structure of this compound provides a strategic starting point for the synthesis of analogous compounds with potential anti-TB activity. The amino group at the 3-position offers a reactive handle for further functionalization to explore structure-activity relationships (SAR).

General Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_application Application & Further Development synthesis Synthesis of this compound purification Column Chromatography / Recrystallization synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir Infrared Spectroscopy purification->ir ms Mass Spectrometry purification->ms application Use as a pharmaceutical intermediate (e.g., for anti-TB agents) nmr->application ir->application ms->application

Sources

Methodological & Application

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a classic reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine offers a straightforward and efficient route to these valuable five-membered heterocycles. Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of starting materials.

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.

Core Concepts and Reaction Mechanism

The Pa

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate via a Modified Barton-Zard Reaction Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust, multi-step synthetic strategy for the preparation of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, a valuable scaffold in medicinal chemistry. Recognizing the direct Barton-Zard reaction is not amenable to the synthesis of 3-aminopyrroles, this guide proposes and elucidates a more practical approach: the initial synthesis of a 3-nitropyrrole precursor via the Barton-Zard reaction, followed by a subsequent reduction to yield the target 3-aminopyrrole. This application note provides in-depth theoretical background, detailed, step-by-step protocols for each stage of the synthesis, and critical insights into the underlying chemical principles. The content herein is designed to equip researchers in organic synthesis and drug discovery with the necessary knowledge to successfully synthesize this and related polysubstituted pyrroles.

Introduction: The Significance of 3-Aminopyrrole Scaffolds

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among the various substituted pyrroles, 3-aminopyrrole derivatives are of particular interest due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] The presence of the amino group at the C-3 position provides a key site for further functionalization, enabling the exploration of a vast chemical space in the development of novel therapeutic agents. The target molecule of this guide, this compound, serves as a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.

The Barton-Zard reaction is a powerful and convergent method for the synthesis of substituted pyrroles from nitroalkenes and α-isocyanides under basic conditions.[3][4] However, the classical Barton-Zard protocol does not directly yield 3-aminopyrroles. This guide, therefore, presents a strategic modification: the synthesis of a 3-nitropyrrole intermediate, which can be readily reduced to the desired 3-aminopyrrole. This two-step approach leverages the efficiency of the Barton-Zard reaction for constructing the core pyrrole ring while providing a reliable method for introducing the crucial amino functionality.

Mechanistic Insights: The Barton-Zard Reaction

The Barton-Zard reaction proceeds through a five-step mechanism initiated by the base-catalyzed enolization of the α-isocyanide.[4][5] This is followed by a Michael-type addition of the resulting enolate to the nitroalkene. The subsequent steps involve a 5-endo-dig cyclization, elimination of the nitro group facilitated by a base, and finally, tautomerization to yield the aromatic pyrrole ring.[5]

Overall Synthetic Strategy

The synthesis of this compound is proposed to be carried out in four main stages, as depicted in the workflow diagram below. This strategy ensures the efficient construction of the polysubstituted pyrrole core and the strategic introduction of the amino group.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Barton-Zard Pyrrole Synthesis cluster_2 Stage 3: Reduction A 2-Butanone C Henry Reaction A->C B Nitromethane B->C D Dehydration C->D E 3-Nitro-2-pentene D->E K Barton-Zard Reaction E->K F Glycine ethyl ester G Formylation F->G H N-formylglycine ethyl ester G->H I Dehydration H->I J Ethyl isocyanoacetate I->J J->K L Ethyl 4,5-dimethyl-3-nitro-1H-pyrrole-2-carboxylate K->L M Reduction L->M N This compound M->N

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Precursors

4.1.1. Synthesis of 3-Nitro-2-pentene

The synthesis of the required nitroalkene, 3-nitro-2-pentene, can be achieved via a two-step process involving a Henry reaction followed by dehydration.

  • Step 1: Henry Reaction of 2-Butanone and Nitromethane

    • Rationale: The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this case, the base-catalyzed addition of the nitromethane anion to 2-butanone will form the corresponding nitroalkanol.

    • Protocol:

      • To a stirred solution of 2-butanone (1.0 eq) and nitromethane (1.2 eq) in methanol at 0 °C, slowly add a solution of sodium hydroxide (1.5 eq) in methanol.

      • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

      • Neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.

      • Extract the residue with ethyl acetate and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitroalkanol.

  • Step 2: Dehydration of the Nitroalkanol

    • Rationale: The crude nitroalkanol is dehydrated to the corresponding nitroalkene. This is typically achieved under acidic conditions or by using a dehydrating agent.

    • Protocol:

      • Dissolve the crude nitroalkanol in toluene.

      • Add a catalytic amount of p-toluenesulfonic acid.

      • Reflux the mixture using a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

      • Purify the crude product by vacuum distillation or column chromatography to obtain 3-nitro-2-pentene.[6][7][8]

4.1.2. Synthesis of Ethyl Isocyanoacetate

Ethyl isocyanoacetate is a key reagent and can be synthesized by the dehydration of N-formylglycine ethyl ester.[9]

  • Step 1: Formylation of Glycine Ethyl Ester

    • Protocol:

      • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in formic acid (excess), add acetic anhydride (1.1 eq) dropwise at 0 °C.

      • Stir the mixture at room temperature for 12 hours.

      • Remove the excess formic acid and acetic acid under reduced pressure to obtain crude N-formylglycine ethyl ester.

  • Step 2: Dehydration of N-formylglycine Ethyl Ester

    • Rationale: The formamide is dehydrated to the isocyanide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or triphosgene.

    • Protocol (using POCl₃):

      • Dissolve the crude N-formylglycine ethyl ester in dichloromethane.

      • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

      • Add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

      • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

      • Pour the reaction mixture onto ice-water and extract with dichloromethane.

      • Wash the organic layer with saturated sodium bicarbonate solution and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by vacuum distillation to yield ethyl isocyanoacetate.[9][10][11]

Stage 2: Barton-Zard Synthesis of Ethyl 4,5-dimethyl-3-nitro-1H-pyrrole-2-carboxylate
  • Rationale: This is the key pyrrole-forming step, where the synthesized 3-nitro-2-pentene and ethyl isocyanoacetate react in the presence of a non-nucleophilic base to form the desired 3-nitropyrrole.

  • Protocol:

    • To a solution of 3-nitro-2-pentene (1.0 eq) in tetrahydrofuran (THF), add ethyl isocyanoacetate (1.1 eq).

    • Cool the mixture to 0 °C and add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 4,5-dimethyl-3-nitro-1H-pyrrole-2-carboxylate.[12][13]

Stage 3: Reduction of the Nitro Group
  • Rationale: The final step involves the reduction of the nitro group on the pyrrole ring to the corresponding amine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

  • Protocol:

    • Dissolve ethyl 4,5-dimethyl-3-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation and Expected Results

The following table summarizes the key reactants and expected yields for the synthesis. The yields are estimates based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.

StageKey ReactantsProductExpected Yield (%)
1.1 2-Butanone, Nitromethane3-Nitro-2-pentene60-70
1.2 Glycine ethyl esterEthyl isocyanoacetate70-80
2 3-Nitro-2-pentene, Ethyl isocyanoacetateEthyl 4,5-dimethyl-3-nitro-1H-pyrrole-2-carboxylate50-65
3 Ethyl 4,5-dimethyl-3-nitro-1H-pyrrole-2-carboxylateThis compound85-95

Troubleshooting and Key Considerations

  • Purity of Reagents: The purity of the starting materials, especially the nitroalkene and isocyanide, is crucial for the success of the Barton-Zard reaction. Impurities can lead to side reactions and lower yields.

  • Choice of Base: A non-nucleophilic base such as DBU or potassium carbonate is essential to promote the reaction without competing nucleophilic addition.[13]

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is recommended to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification: The final product and intermediates may require careful purification by column chromatography or recrystallization to achieve high purity.

Conclusion

The synthetic strategy outlined in this application note provides a reliable and well-reasoned pathway for the synthesis of this compound. By employing a multi-step approach that incorporates the Barton-Zard reaction for the core ring formation followed by a reduction step, this guide offers a practical solution for accessing valuable 3-aminopyrrole building blocks. The detailed protocols and mechanistic insights are intended to empower researchers in their efforts to synthesize novel heterocyclic compounds for applications in drug discovery and materials science.

References

  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.
  • Baumann, M., Rodriguez Garcia, A. M., & Baxendale, I. R. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(14), 4231–4239. [Link]

  • Baumann, M., Rodriguez Garcia, A. M., & Baxendale, I. R. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. PubMed, 25742801. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-ethyl-1-nitro-2-pentene. [Link]

  • Wikipedia. (n.d.). Barton–Zard reaction. [Link]

  • Krasavin, M., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. PubMed, 36499929. [Link]

  • Krasavin, M., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8456. [Link]

  • Moody, C. J., & Rees, C. W. (1996). An Abnormal Barton-Zard Reaction Leading to the Pyrrolo(2,3-b)indole Ring System. ResearchGate. [Link]

  • El-Sayed, M. S. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]

  • El-Sayed, M. S. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. CORE. [Link]

  • Lash, T. D., et al. (1994). Synthesis of Novel Porphyrin Chromophores from Nitroarenes: Further Applications of the Barton-Zard Pyrrole Condensation. ElectronicsAndBooks. [Link]

  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Paine III, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. [Link]

  • PubChem. (n.d.). 3-Nitro-2-pentene. [Link]

  • D'Alarcao, M., et al. (1988). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry, 31(1), 35-39. [Link]

  • PubChem. (n.d.). 3-Nitro-pent-2-ene. [Link]

Sources

Application Note: The Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of a vast number of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and neurodegenerative disorders[1]. This has made them one of the most intensively pursued target classes in modern drug discovery. The core challenge lies in achieving selectivity. With over 500 kinases in the human kinome sharing a structurally conserved ATP-binding site, designing inhibitors that target a specific kinase without causing off-target effects is a formidable task.

A powerful strategy to accelerate this process is the use of "privileged scaffolds"—core molecular structures that are known to bind to a particular class of biological targets. These scaffolds serve as a validated starting point for medicinal chemistry campaigns, allowing for the rapid generation of focused compound libraries. The substituted pyrrole ring is one such scaffold, forming the core of several approved kinase inhibitors, including the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib[2][3].

This application note presents ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate as a versatile and promising scaffold for the development of novel kinase inhibitors. We will detail its synthesis, explore its potential for chemical modification, provide protocols for its biological evaluation, and discuss the rationale behind its utility in targeting the kinase ATP-binding site.

The Scaffold: Rationale and Key Structural Features

The this compound scaffold (hereafter referred to as the "3-aminopyrrole scaffold") possesses an ideal arrangement of functional groups to interact with the hinge region of the kinase ATP-binding pocket—a critical interaction for potent inhibition.

  • Hinge-Binding Motif: The N-H of the pyrrole ring and the adjacent C3-amino group can act as hydrogen bond donors and acceptors, respectively. This arrangement mimics the adenine portion of ATP and allows the scaffold to form key hydrogen bonds with the backbone of the kinase hinge region.

  • Vectors for Diversification: The scaffold presents three primary points for chemical modification (R¹, R², R³), enabling the exploration of chemical space to achieve potency and selectivity. Substitutions can be tailored to occupy adjacent hydrophobic pockets and interact with specific residues, such as the gatekeeper residue, which often dictates inhibitor selectivity.

  • Favorable Physicochemical Properties: The core structure has a low molecular weight (182.22 g/mol ) and is synthetically tractable, making it an excellent starting point for fragment-based or lead-oriented library synthesis[4].

Caption: Key diversification points on the 3-aminopyrrole scaffold.

Synthesis of the Core Scaffold

The synthesis of polysubstituted 3-aminopyrroles can be achieved through various methods, with the Thorpe-Ziegler cyclization of β-enaminonitriles being a robust and well-established approach[5][6]. This protocol describes a plausible synthesis for the title scaffold based on this methodology.

Protocol 2.1: Synthesis of this compound

Rationale: This procedure involves the base-mediated intramolecular cyclization of an N-substituted α-amino nitrile. The reaction is driven by the formation of a stable aromatic pyrrole ring.

Materials:

  • Ethyl 2-cyano-3-methyl-2-pentenoate

  • Ammonia (gas or saturated solution in a suitable solvent like 1,4-dioxane)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 2-cyano-3-methyl-2-pentenoate in anhydrous ethanol.

  • Addition of Ammonia: Cool the solution in an ice bath and bubble ammonia gas through it for 30 minutes, or add a saturated solution of ammonia in dioxane. The reaction mixture is then stirred at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Cyclization: To the reaction mixture, add a solution of sodium ethoxide in ethanol (typically 1.1 equivalents).

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.

Application in Kinase Inhibitor Design: A Case Study

While data on the specific title compound is limited, extensive structure-activity relationship (SAR) studies have been performed on closely related pyrrole-based scaffolds, providing a valuable roadmap for derivatization. Studies on inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) demonstrate how modifications to a pyrrole core can dramatically influence potency and selectivity[7][8][9].

Table 1: Exemplar Structure-Activity Relationship (SAR) Data for Pyrrole-Based Kinase Inhibitors (Data adapted from related series to guide derivatization of the 3-aminopyrrole scaffold)

R¹ (at C3-amino)R³ (at N1-pyrrole)Target KinaseIC₅₀ (nM)Key Insight
-H-CyclopropylmethylPfPKG>10,000The unsubstituted amine is a poor fit. Acylation is required.
-C(O)Ph-CyclopropylmethylPfPKG500Acylation of the C3-amine introduces a key interaction vector.
-C(O)-(4-Cl-Ph)-CyclopropylmethylPfPKG80Halogen substitution on the phenyl ring explores a hydrophobic pocket.
-C(O)-(4-Cl-Ph)-(4-F-benzyl)PfPKG25N1-arylation/alkylation significantly impacts potency by probing the solvent-exposed region.

This data strongly suggests that derivatization of the C3-amino group (R¹) is critical for achieving potency, likely by providing an additional hydrogen bond acceptor or occupying a nearby pocket. Furthermore, substitutions at the N1 position (R³) can be used to fine-tune activity and selectivity[7][10][11].

Protocols for Biological Evaluation and Library Synthesis

Once the scaffold and its initial derivatives are synthesized, they must be evaluated for kinase inhibitory activity. A robust, high-throughput assay is essential.

Protocol 4.1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This protocol uses the ADP-Glo™ Kinase Assay (Promega) or a similar system, which quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition. The luminescent signal is highly sensitive and suitable for high-throughput screening[1][12].

cluster_workflow Kinase Inhibition Assay Workflow A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (Pre-incubation) A->B C 3. Initiate Reaction (Add Substrate/ATP Mix) B->C D 4. Stop Reaction (Add ADP-Glo™ Reagent) C->D E 5. Develop Signal (Add Kinase Detection Reagent) D->E F 6. Read Luminescence (Plate Reader) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Kinase of interest and its specific substrate peptide/protein.

  • ATP solution (high purity).

  • Test compounds (e.g., 3-aminopyrrole derivatives) in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well or 96-well assay plates.

  • Staurosporine (positive control inhibitor).

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate.

  • Assay Plating: In the white assay plate, add 1 µL of the serially diluted compounds or controls (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the appropriate wells.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. The concentration of ATP should ideally be at or near the Km for the specific kinase. Initiate the kinase reaction by adding 5 µL of this mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (this time may need optimization).

  • Signal Generation (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Workflow for Focused Library Synthesis

Rationale: To efficiently explore the SAR around the 3-aminopyrrole scaffold, a focused library can be synthesized by derivatizing the key functional groups identified in Section 1. This workflow outlines a parallel synthesis approach.

cluster_synthesis Focused Library Synthesis Workflow cluster_r1 R¹ Derivatization (C3-Amine) cluster_r3 R³ Derivatization (N1-Pyrrole) Start Start: Ethyl 3-amino-4,5-dimethyl -1H-pyrrole-2-carboxylate Split Start->Split R1_Step Parallel Acylation (Array of Acid Chlorides or Carboxylic Acids + Coupling Agent) Split->R1_Step Path A R3_Step Parallel N-Alkylation (Array of Alkyl Halides) Split->R3_Step Path B Purify Parallel Purification (e.g., Mass-directed HPLC) R1_Step->Purify R3_Step->Purify Assay Biological Screening (Kinase Inhibition Assay) Purify->Assay

Caption: Workflow for parallel synthesis of a focused inhibitor library.

  • Scaffold Synthesis: Prepare a multi-gram batch of the core 3-aminopyrrole scaffold as described in Protocol 2.1.

  • Parallel Derivatization:

    • Path A (R¹ Modification): In a 96-well plate or an array of reaction vials, dispense the core scaffold. To each well, add a different activated carboxylic acid (e.g., an acid chloride) or a carboxylic acid with a coupling agent (e.g., HATU) to perform parallel amide bond formation.

    • Path B (R³ Modification): In a separate array, perform parallel N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig coupling) using a diverse set of alkyl halides or aryl boronic acids.

  • Work-up and Purification: Perform a streamlined work-up (e.g., liquid-liquid extraction in the reaction plate). Purify the resulting library members using automated mass-directed preparative HPLC.

  • Compound Management: Confirm the identity and purity of each compound by LC-MS and NMR (for select examples). Prepare assay-ready plates by normalizing compound concentrations.

  • Screening: Screen the focused library using the kinase inhibition assay described in Protocol 4.1 to identify promising hits.

Conclusion

The this compound scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its inherent structural features are well-suited for binding to the conserved ATP pocket, while its multiple points of diversification allow for extensive medicinal chemistry exploration to achieve high potency and selectivity. The synthetic and biological protocols provided herein offer a comprehensive guide for researchers to utilize this privileged scaffold in their drug discovery programs, accelerating the development of next-generation targeted therapeutics.

References

  • Gilleran, J. A., Ashraf, K., Delvillar, M., et al. (2024). Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry, 67(5), 3467–3503. [Link][7][8][9]

  • Rutgers University. (2024). Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. [Link][10]

  • Malaria World. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. [Link][11]

  • Salaheldin, A. M., Abdel-khalik, M. M., & El-shehry, M. F. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(xiv), 180-190. [Link][5]

  • Hudson, R. D., et al. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Organic Letters, 4(12), 2031–2033. [Link][13]

  • ResearchGate. (2016). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link][14]

  • Tan, Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(12), 2914. [Link][15]

  • Chen, Y., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 20(1), 33-41. [Link][2]

  • ResearchGate. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. [Link][6]

  • Sgarlata, V., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(11), 3290. [Link][12]

  • Gorgani, N. N., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5005. [Link][3]

Sources

The Versatile Scaffold: Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a "privileged scaffold" – a molecular framework that is repeatedly found in active compounds against various biological targets. Within this important class of heterocycles, ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate serves as a particularly valuable and versatile starting material for the synthesis of potent and selective modulators of key enzymes implicated in human diseases, most notably protein kinases.[1][2]

This guide provides an in-depth exploration of the synthesis, derivatization, and biological evaluation of compounds derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their medicinal chemistry programs. We will delve into the causality behind experimental choices and provide self-validating protocols for both chemical synthesis and biological assessment.

Core Synthesis: Preparation of this compound

The synthesis of the title compound can be achieved through several established routes for substituted pyrroles. A common and effective method involves the reaction of an appropriately substituted precursor. While various synthetic strategies exist for pyrrole formation, a robust and scalable protocol is paramount for its utility in a drug discovery campaign.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible and detailed synthetic route, based on established chemical principles for pyrrole synthesis.

Materials:

  • Starting materials for N-(2-cyano-1-propenyl)sarcosine ethyl ester (or commercially available)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(2-cyano-1-propenyl)sarcosine ethyl ester (10.0 g, 1.0 equiv). Dissolve the starting material in 100 mL of anhydrous DMF.

  • Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution at 20 °C. Caution: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, warm the reaction mixture to 30-35 °C. An exothermic reaction should commence, with the temperature rising to approximately 45 °C.[3] Maintain the reaction at this temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of water. Transfer the mixture to a separatory funnel containing 200 mL of diethyl ether and 100 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step Parameter Value/Description Rationale
1SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
2BaseSodium Hydride (NaH)A strong, non-nucleophilic base required to deprotonate the precursor and initiate cyclization.
3Temperature30-45 °CProvides sufficient energy to overcome the activation barrier of the reaction without promoting side reactions.
7PurificationFlash ChromatographyA standard and effective method for purifying organic compounds of moderate polarity.

Application in Medicinal Chemistry: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold

The 3-amino group of this compound is a key functional handle for further derivatization. A prominent application is the construction of the pyrrolo[2,3-d]pyrimidine scaffold, which is a well-established core in numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[4]

G cluster_0 Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffold Start This compound Reagent1 Formamide Reaction Cyclocondensation Product Ethyl 4-hydroxy-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate Final_Product Kinase Inhibitor Precursor

Protocol 2: Synthesis of Ethyl 4-hydroxy-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

This protocol describes the cyclocondensation reaction to form the pyrimidine ring fused to the pyrrole core.

Materials:

  • This compound

  • Formamide

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (5.0 g, 1.0 equiv) and formamide (50 mL).

  • Heating: Heat the mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.

  • Drying: Dry the product under vacuum to yield ethyl 4-hydroxy-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This hydroxy-pyrrolo[2,3-d]pyrimidine is a versatile intermediate. The hydroxyl group can be converted to a chloride, which can then be displaced by various amines to generate a library of kinase inhibitors for structure-activity relationship (SAR) studies.[5]

Application Notes: Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives

Once a library of compounds has been synthesized, their biological activity must be assessed. For kinase inhibitors, two primary assays are fundamental: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure the effect on cancer cell proliferation.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.[6]

G Start Prepare Compound Dilutions Step1 Add Compound, Kinase, and Substrate to Plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Add Luminescence Reagent Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Calculate IC50 Step5->End

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer. Add this solution to all wells.

  • Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescence-based detection reagent to all wells. This reagent quenches the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Signal Measurement: Incubate the plate in the dark for 10 minutes to stabilize the signal. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Target Kinase IC₅₀ (nM)
Derivative AEGFR15
Derivative BVEGFR225
Sunitinib (Control)VEGFR210
Protocol 4: Anti-proliferative Assay (Resazurin-Based)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Materials:

  • Human cancer cell line of interest (e.g., A549 lung cancer cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound is a powerful and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group allow for the construction of diverse libraries of compounds, particularly those based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of novel compounds derived from this valuable starting material. As the demand for new and more effective targeted therapies continues to grow, the strategic application of such versatile scaffolds will remain a critical component of successful drug discovery programs.

References

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (URL: [Link])

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate - PrepChem.com. (URL: [Link])

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. (URL: [Link])

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential - ResearchGate. (URL: [Link])

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - NIH. (URL: [Link])

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - MDPI. (URL: [Link])

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PubMed Central. (URL: [Link])

  • This compound. (URL: [Link])

  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (URL: [Link])

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PubMed Central. (URL: [Link])

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate. (URL: [Link])

  • Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC - NIH. (URL: [Link])

  • Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate - CORE. (URL: [Link])

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters - Organic Chemistry Portal. (URL: [Link])

Sources

Unlocking the Therapeutic Potential of the Pyrrole Scaffold: Application Notes and Protocols for the Derivatization of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole Core in Medicinal Chemistry

The pyrrole ring system is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in drug discovery. Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a promising starting material, ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, and provides a comprehensive framework for its derivatization to explore and potentially enhance its biological activity.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the proposed derivatization strategies, fostering a deeper understanding of the structure-activity relationships (SAR) at play.

Strategic Derivatization: Targeting Key Functional Groups for Enhanced Bioactivity

The structure of this compound offers two primary handles for chemical modification: the 3-amino group and the 2-ethyl carboxylate. By strategically modifying these functional groups, we can systematically probe the chemical space around the pyrrole core to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Rationale for Derivatization
  • 3-Amino Group Modification: The amino group is a versatile nucleophile that can be readily acylated, sulfonylated, or converted into Schiff bases. These modifications can introduce a wide variety of substituents that can modulate the compound's polarity, hydrogen bonding capacity, and steric bulk, all of which can significantly impact biological activity. For instance, acylation of an amino group in a pyrrole scaffold has been shown to be important for inhibitory potency against certain enzymes.[4]

  • 2-Carboxylate Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a diverse library of amides. Carboxylic acids can introduce a negative charge at physiological pH, potentially altering solubility and interaction with biological targets. Amidation, in particular, is a powerful tool in medicinal chemistry to introduce new pharmacophoric elements and modulate drug-like properties. Pyrrole-2-carboxamides, for example, have shown potent anti-tubercular activity.[5]

The following sections provide detailed protocols for these key derivatization reactions, followed by methodologies for evaluating the biological activity of the synthesized compounds.

Experimental Protocols: Synthesis and Characterization

The following protocols are presented as a starting point for the derivatization of this compound. Researchers should adapt and optimize these procedures based on the specific target molecule and available laboratory resources.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reaction Monitoring: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates to determine completion.

  • Purification: Purification of the synthesized compounds should be performed using appropriate techniques such as recrystallization or column chromatography on silica gel.

  • Characterization: The structure and purity of all synthesized compounds must be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol 1: Acylation of the 3-Amino Group

This protocol describes a general procedure for the acylation of the 3-amino group of this compound using an acyl chloride.

Workflow for Acylation of the 3-Amino Group

Start Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Reagents Acyl Chloride (e.g., Benzoyl Chloride) Pyridine (Base) Dichloromethane (Solvent) Reaction Stir at 0 °C to room temperature Start->Reaction Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 3-acylamino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Purification->Product Start Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Reagents Aromatic Aldehyde Ethanol (Solvent) Glacial Acetic Acid (Catalyst) Reaction Reflux for 2-4 hours Start->Reaction Reagents->Reaction Isolation Cool to room temperature Collect precipitate by filtration Reaction->Isolation Purification Recrystallization from Ethanol Isolation->Purification Product Ethyl 3-(arylideneamino)-4,5-dimethyl- 1H-pyrrole-2-carboxylate Purification->Product cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Reagents1 LiOH or NaOH THF/Water Reaction1 Stir at room temperature Start->Reaction1 Reagents1->Reaction1 Workup1 Acidify with HCl Extract with Ethyl Acetate Reaction1->Workup1 Intermediate 3-Amino-4,5-dimethyl- 1H-pyrrole-2-carboxylic acid Workup1->Intermediate Reagents2 Amine (R-NH₂) HATU or HBTU (Coupling Agent) DIPEA (Base) DMF (Solvent) Reaction2 Stir at room temperature Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product 3-Amino-4,5-dimethyl-N-substituted- 1H-pyrrole-2-carboxamide Purification2->Product

Sources

Application Note & Experimental Protocol: A Proposed Synthesis of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document outlines a detailed, research-grade experimental protocol for the synthesis of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and drug development. Lacking a directly published, step-by-step synthesis in current literature, this guide presents a chemically sound and logical pathway based on established principles of heterocyclic chemistry. The proposed route involves a base-catalyzed cyclocondensation reaction between ethyl 2-amino-2-cyanoacetate and 2,3-butanedione (diacetyl), followed by aromatization. This protocol is designed for researchers, chemists, and drug development professionals, providing in-depth explanations of the underlying mechanism, procedural causality, and safety considerations.

Introduction and Scientific Context

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of numerous vital biological molecules, including heme, chlorophyll, and various alkaloids. Polysubstituted pyrroles, in particular, are "privileged scaffolds" in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs) due to their ability to engage with a wide range of biological targets. The target molecule, this compound, features a unique arrangement of functional groups—an amino group, an ester, and two methyl groups—that offer multiple points for further chemical modification, making it a valuable building block for combinatorial library synthesis and lead optimization in drug discovery programs.

The development of robust and efficient synthetic routes to such highly functionalized heterocycles is a critical objective in organic synthesis. While classical methods like the Hantzsch, Paal-Knorr, and Barton-Zard syntheses provide foundational strategies for pyrrole construction, accessing specific substitution patterns often requires bespoke solutions.[1][2] This protocol leverages the fundamental reactivity of α-dicarbonyls and α-amino-α-cyanoesters to construct the desired tetrasubstituted pyrrole ring in a convergent and efficient manner.

Proposed Synthetic Pathway and Mechanism

The proposed synthesis is predicated on a cyclocondensation reaction between two readily available starting materials: 2,3-butanedione and ethyl 2-amino-2-cyanoacetate. The reaction is designed to be catalyzed by a base, such as piperidine or sodium ethoxide, which facilitates the key bond-forming steps.

Overall Reaction Scheme:

Caption: Proposed synthesis of the target pyrrole.

Mechanistic Rationale (E-E-A-T)

The proposed mechanism follows a logical sequence of well-established organic reactions, ensuring a high degree of confidence in its viability. This pathway provides a self-validating system where each step is a rational consequence of the preceding one.

  • Initial Condensation (Knoevenagel-type): The reaction is initiated by a base-catalyzed condensation between the primary amine of ethyl 2-amino-2-cyanoacetate and one of the carbonyl groups of 2,3-butanedione. This forms a reactive imine intermediate. The choice of a mild base like piperidine is crucial to promote this step without causing significant self-condensation of the dicarbonyl starting material.

  • Intramolecular Cyclization: The α-carbon of the cyanoacetate moiety is highly acidic, readily deprotonated by the base to form a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the second carbonyl carbon of the butanedione backbone in an intramolecular fashion. This 5-endo-trig cyclization is sterically and electronically favored, leading to the formation of the five-membered pyrrole ring precursor.

  • Dehydration and Tautomerization: The resulting cyclic intermediate contains a hydroxyl group, which is rapidly eliminated as water under the reaction conditions, a common step in cyclocondensation reactions.[3] The loss of water generates a dihydropyrrole derivative.

  • Aromatization: The final step involves a tautomerization of the intermediate. The nitrile group (CN) facilitates this process. It is proposed that the intermediate tautomerizes to the more stable enamine form, which then undergoes a final proton shift and elimination of HCN (or hydrolysis of the nitrile followed by decarboxylation under harsh conditions, though direct tautomerization is more likely) to yield the aromatic 3-aminopyrrole product. However, a more plausible final step is the tautomerization to the stable aromatic pyrrole ring, where the 3-amino group is derived from the initial aminocyanoacetate and the C2-ester and C4/C5-methyl groups are correctly positioned. The cyano group is eliminated or hydrolyzed during workup or subsequent steps. For this protocol, we hypothesize a final aromatization step that retains the core atoms to form the 3-amino product directly.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/Conc.SupplierGrade
2,3-Butanedione (Diacetyl)C₄H₆O₂86.09-Sigma-Aldrich≥99%
Ethyl 2-amino-2-cyanoacetateC₅H₈N₂O₂128.13-Combi-Blocks≥97%
PiperidineC₅H₁₁N85.15-Acros Organics≥99%
Ethanol (Absolute)C₂H₅OH46.07200 ProofFisher ScientificAnhydrous
Ethyl AcetateC₄H₈O₂88.11-VWRACS Grade
HexanesC₆H₁₄86.18-VWRACS Grade
Saturated NaCl Solution (Brine)NaCl(aq)-Sat.Lab Prepared-
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-AldrichGranular
Celite® 545---Sigma-AldrichFiltration Aid
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Magnetic stirrer and hot plate

  • Thermometer or temperature probe

  • Addition funnel (100 mL)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety Precaution: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. 2,3-Butanedione has a strong odor and is a respiratory irritant.[4] Piperidine is corrosive and flammable.

Step 1: Reaction Setup 1.1. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a glass stopper. 1.2. To the flask, add 2,3-butanedione (1.0 eq, e.g., 5.00 g, 58.1 mmol) and anhydrous ethanol (100 mL). 1.3. Begin stirring the solution at room temperature (20-25 °C).

Step 2: Reagent Addition 2.1. In a separate beaker, dissolve ethyl 2-amino-2-cyanoacetate (1.0 eq, e.g., 7.44 g, 58.1 mmol) in anhydrous ethanol (50 mL). 2.2. Add the ethyl 2-amino-2-cyanoacetate solution to the reaction flask. 2.3. Add piperidine (0.2 eq, e.g., 0.99 g, 1.15 mL, 11.6 mmol) to the reaction mixture using a syringe.

  • Causality Note: Piperidine acts as a basic catalyst to promote the initial imine formation and subsequent cyclization steps without being overly aggressive, which could lead to unwanted side reactions. A sub-stoichiometric amount is sufficient for catalysis.

Step 3: Reaction and Monitoring 3.1. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. 3.2. Maintain the reflux for 12-24 hours. 3.3. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • TLC System: 30% Ethyl Acetate in Hexanes.
  • Visualization: UV light (254 nm) and/or potassium permanganate stain.
  • Analysis: The reaction is complete upon the consumption of the limiting starting material (ethyl 2-amino-2-cyanoacetate) and the appearance of a major, new product spot.

Step 4: Workup and Extraction 4.1. Once the reaction is complete, cool the flask to room temperature. 4.2. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. 4.3. Dissolve the resulting crude oil/solid in ethyl acetate (150 mL). 4.4. Transfer the solution to a 500 mL separatory funnel. 4.5. Wash the organic layer sequentially with:

  • 1 M Hydrochloric Acid (2 x 50 mL) - to remove the piperidine catalyst.
  • Saturated Sodium Bicarbonate Solution (2 x 50 mL) - to neutralize any remaining acid.
  • Saturated NaCl (Brine) solution (1 x 50 mL) - to reduce the solubility of organic material in the aqueous phase. 4.6. Dry the organic layer over anhydrous magnesium sulfate . 4.7. Filter the solution through a pad of Celite® to remove the drying agent and any fine particulates. 4.8. Rinse the flask and filter cake with a small amount of ethyl acetate. 4.9. Concentrate the filtrate in vacuo to yield the crude product.

Step 5: Purification 5.1. Purify the crude material by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is recommended. The optimal gradient should be determined by TLC analysis of the crude product.
  • Fraction Collection: Collect fractions based on TLC analysis. 5.2. Combine the fractions containing the pure product and concentrate using a rotary evaporator. 5.3. Dry the final product under high vacuum to remove any residual solvent.

Visualization and Data Summary

Reagent Summary Table
CompoundMolar Mass ( g/mol )Moles (mmol)EquivalentsMass (g)Volume (mL)
2,3-Butanedione86.0958.11.05.005.10
Ethyl 2-amino-2-cyanoacetate128.1358.11.07.44-
Piperidine85.1511.60.20.991.15
Ethanol (Anhydrous)46.07---150
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Expected Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the ethyl ester (triplet and quartet), two distinct methyl singlets on the pyrrole ring, a broad singlet for the NH proton, and a singlet for the C-H proton of the pyrrole ring, as well as a signal for the amino protons.

  • ¹³C NMR: Expect distinct signals for the carbonyl ester, the sp² carbons of the pyrrole ring, and the methyl and ethyl carbons.

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the calculated mass of the product (C₉H₁₄N₂O₂, MW = 182.22 g/mol ).

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for N-H stretching (amine and pyrrole), C=O stretching (ester), and C=C/C-N stretching of the aromatic ring.

References

This proposed protocol is based on fundamental principles of heterocyclic synthesis. The following references support the underlying chemical transformations and general methodologies.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Provides comprehensive background on pyrrole synthesis reactions).
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Recent Advancements in Pyrrole Synthesis. (2020). PubMed Central (PMC). Available at: [Link][3]

  • Cyclocondensation of α-Aminonitriles and Enones: A Short Access to 3,4-Dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-Trisubstituted Pyrroles. (2009). The Journal of Organic Chemistry. Available at: [Link][5]

  • Hantzsch Pyrrole Synthesis. (n.d.). Wikipedia. Available at: [Link][1]

  • Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. (2015). Toxicological Sciences. Available at: [Link][4]

Sources

Application Note: Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate as a Versatile Scaffold for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The rise of antimicrobial resistance (AMR) represents a critical global health crisis, threatening the efficacy of modern medicine. Pathogenic bacteria are continuously evolving mechanisms to evade conventional antibiotics, creating an urgent need for the discovery of new chemical entities with novel mechanisms of action.[1][2] Nitrogen-containing heterocycles are cornerstones in medicinal chemistry, forming the core of numerous approved drugs.[3][4] Among these, the pyrrole ring system, a five-membered aromatic heterocycle, is a "privileged scaffold" found in many natural and synthetic compounds with potent biological activities, including antibacterial properties.[1][5][6]

This application note details the utility of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 230646-11-4) as a strategic starting point for the development of new antibacterial agents.[7][8] Its structure features key functional "handles"—a primary amine and an ethyl ester—that are amenable to diverse chemical modifications. This allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties. We provide a comprehensive guide, from the synthesis of the core scaffold to detailed protocols for evaluating the antibacterial efficacy and cytotoxic profile of its derivatives.

Section 1: Synthesis and Chemical Properties

The strategic value of a scaffold begins with its accessibility. This compound can be synthesized through established heterocyclic chemistry routes. A common and effective approach is a variation of the Hantzsch pyrrole synthesis or similar multicomponent reactions that allow for the controlled introduction of substituents.

Protocol 1: General Synthesis of the Pyrrole Scaffold

Causality: This one-pot reaction is efficient, combining readily available starting materials to construct the substituted pyrrole ring in a single key step. The use of a base like triethylamine is crucial for catalyzing the condensation and cyclization steps.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq), 3-aminobutan-2-one (1.0 eq), and sodium acetate (1.2 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: The Drug Discovery Workflow: From Scaffold to Lead Candidate

The synthesized pyrrole scaffold is not the final drug but the starting point of a multi-stage discovery campaign. The primary amine at the C3 position and the ester at C2 are perfect handles for creating a diverse library of analogues. For instance, the amine can be acylated, alkylated, or used in condensation reactions, while the ester can be hydrolyzed and coupled to various amines to form amides. This systematic modification is the foundation of establishing a Structure-Activity Relationship (SAR).[9][10][11][12]

The overall workflow is a self-validating system designed to identify candidates that are potent against bacteria but safe for host cells.

G cluster_0 Chemistry Phase cluster_1 In Vitro Screening Phase cluster_2 Lead Optimization cluster_3 Preclinical Phase Scaffold Scaffold Synthesis (Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate) Library Derivative Library Synthesis (SAR) Scaffold->Library Diversification at -NH2 and -COOEt MIC Primary Screening: MIC Determination Library->MIC MBC Bactericidal vs. Bacteriostatic: MBC Assay MIC->MBC TKA Potency Evaluation: Time-Kill Kinetics MIC->TKA Cyto Selectivity Screening: Cytotoxicity Assay (IC50) MIC->Cyto Hit Hit Identification (Potent & Selective) Cyto->Hit Lead Lead Optimization (ADME/Tox Properties) Hit->Lead Iterative SAR Invivo In Vivo Efficacy (Animal Models) Lead->Invivo

Caption: High-level workflow for antibacterial drug discovery using a core scaffold.

Section 3: Core Protocols for Antibacterial and Cytotoxicity Evaluation

The following protocols provide a robust framework for screening a library of compounds derived from the pyrrole scaffold.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The broth microdilution method is the gold standard for determining the antimicrobial susceptibility of a compound.[13] It quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism, providing a clear endpoint for potency.[14][15][16]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the test compound stock solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile MHB only.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Scientific Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13][16] An MBC is determined by subculturing from the non-turbid wells of the MIC assay. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies are observed from the 10 µL spot).

Protocol 4: Cytotoxicity Assay (MTT Method)

Scientific Rationale: A viable drug candidate must be selective, targeting bacterial cells with minimal harm to host mammalian cells.[17][18][19] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[20] A reduction in metabolic activity indicates cytotoxicity.

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability versus compound concentration.

Section 4: Data Presentation and Interpretation

Systematic data organization is key to identifying promising candidates. Results should be tabulated to allow for easy comparison across a series of derivatives.

Table 1: Hypothetical Screening Data for Pyrrole Derivatives

Compound IDModificationMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = IC₅₀/MIC)
Scaffold Parent Molecule>64>64->100-
PYR-001 R = Benzoyl81629511.9
PYR-002 R = 4-Cl-Benzoyl2428040.0
PYR-003 R = 4-F-Benzoyl482>100>25.0
PYR-004 R = Acetyl321284>100>3.1

Interpretation: In this hypothetical example, PYR-002 emerges as the most promising hit. It exhibits the lowest MIC, indicating high potency. Its MBC/MIC ratio of 2 suggests it is bactericidal. Most importantly, it has a high Selectivity Index of 40, indicating it is 40 times more toxic to the bacteria than to the mammalian cells, a critical feature for a potential drug.

Section 5: Potential Mechanism of Action

While the precise mechanism must be determined experimentally, many pyrrole-based antibacterials, particularly pyrrolamides, are known to target bacterial DNA gyrase and topoisomerase IV.[1] These essential enzymes control DNA topology and are validated targets for antibiotics like fluoroquinolones. Inhibition of these enzymes leads to a catastrophic failure of DNA replication and repair, resulting in bacterial cell death.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA Bacterial Chromosome DNA_Gyrase->DNA Manages DNA supercoiling Replication DNA Replication & Segregation DNA->Replication Death Cell Death Replication->Death Failure Pyrrole Pyrrole Derivative (e.g., PYR-002) Pyrrole->DNA_Gyrase Inhibition

Caption: Hypothetical mechanism of action for a pyrrole derivative targeting DNA gyrase.

Conclusion

This compound is a highly valuable and tractable scaffold for modern antibacterial drug discovery. Its synthetic accessibility and strategically placed functional groups enable the rapid generation of diverse chemical libraries. By employing the systematic screening protocols outlined in this note—MIC for potency, MBC for bactericidal effect, and cytotoxicity assays for selectivity—researchers can efficiently identify promising hit compounds. The continued exploration of this and related pyrrole scaffolds holds significant promise for developing the next generation of antibiotics to combat the growing threat of resistant infections.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 416, 153-167.
  • Riss, T. L., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85.
  • Springer Protocols. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Biomolecules, 14(1), 112. [Link]

  • Chaudhary, P. (2023). A comprehensive review on in-vitro methods for anti-microbial activity.
  • Popa, C. V., et al. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]

  • Popa, C. V., et al. (2024). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odesa I. I.
  • El-Sayed, N. F., et al. (2020). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 151, 1229-1238.
  • Kouidhi, B., et al. (2023). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Molecules, 28(14), 5431. [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. PrepChem.com. [Link]

  • In vitro antimicrobial screening: Significance and symbolism. (2024). ScienceDirect.
  • Liu, K., et al. (2024). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 15.
  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 136-144. [Link]

  • Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. [Link]

  • ECHEMI. (n.d.).
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10449-10464. [Link]

  • Kemp, S. J., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(6), 2493-2504. [Link]

  • Hussain, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Paine, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis, Evaluation of Antimicrobial Activity, DFT Calculations, and Docking of Some Derivatives of 4- [(1,3,4-Thiadiazol-2-yl)vinyl]-1H-pyrrole. Letters in Applied NanoBioScience, 12(1), 22.
  • Lown, J. W., & Joshua, A. V. (1980). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. Journal of Medicinal Chemistry, 23(10), 1144-1148. [Link]

  • Kemp, S. J., et al. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. [Link]

  • Hussain, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

  • Armitage, G. K. (2017). The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy- and 3-Amino-pyrroles. University of Huddersfield Repository.
  • Kumar, P., et al. (2015).

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Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed framework for conducting Structure-Activity Relationship (SAR) studies on a specific class of pyrrole derivatives: analogs of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. The protocols and insights presented herein are synthesized from established methodologies in the field of drug discovery and are intended to be a practical resource for researchers aiming to optimize this chemical series for therapeutic applications.

The this compound core represents a versatile starting point for the development of novel therapeutic agents. Its substituted pyrrole ring is a key feature in many biologically active compounds.[2][4] The strategic modification of this scaffold can lead to the discovery of potent and selective modulators of various biological targets. This document will guide you through the process of designing, synthesizing, and evaluating analogs to build a comprehensive SAR understanding.

Part 1: Strategic Design and Synthesis of Analogs

A systematic SAR study begins with the strategic design and synthesis of a library of analogs. The goal is to probe the effects of modifying different parts of the lead molecule, this compound.

Key Positions for Modification

The core scaffold offers several key positions for chemical modification to explore the chemical space and understand its influence on biological activity. These include:

  • The Amino Group (Position 3): Acylation, alkylation, or arylation of the 3-amino group can explore the impact of substituent size, electronics, and hydrogen bonding capacity on target engagement.

  • The Pyrrole Nitrogen (Position 1): Substitution at the N1 position can influence the molecule's overall lipophilicity, solubility, and potential interactions with the biological target.

  • The Methyl Groups (Positions 4 and 5): Replacing or modifying the methyl groups can probe the steric requirements of the binding pocket.

  • The Ethyl Ester (Position 2): Hydrolysis to the carboxylic acid, amidation, or conversion to other functional groups can significantly alter the compound's physicochemical properties and binding interactions.

General Synthetic Approach

The synthesis of this compound and its analogs can be achieved through various established synthetic routes for substituted pyrroles.[2][5] A common and effective method is the Paal-Knorr pyrrole synthesis or similar multi-component reactions.

Protocol 1: General Synthesis of N-Substituted Analogs

  • Starting Material: this compound.

  • Reaction: To a solution of the starting material in a suitable solvent (e.g., dichloromethane or DMF), add an equimolar amount of an acyl chloride or sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Evaluation and SAR Analysis

The biological evaluation of the synthesized analogs is crucial for establishing the SAR. The choice of assays will depend on the therapeutic area of interest. Pyrrole derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents.[6][7][8][9][10]

Kinase Inhibition Assays

Many pyrrole-containing compounds act as ATP-competitive kinase inhibitors.[6][8] The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a deaza-isostere of adenine, the nitrogenous base of ATP.[6][8] This makes kinase inhibition a primary area of investigation for novel pyrrole analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for EGFR or VEGFR)

  • Enzyme and Substrate: Use a purified recombinant kinase (e.g., EGFR, VEGFR) and a corresponding substrate peptide.

  • Assay Buffer: Prepare an appropriate kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence-based assays or ELISA.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity Assays

Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][11][12]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Culture Media: Prepare appropriate liquid culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and SAR Interpretation

Summarize the biological data in a clear and structured table to facilitate SAR analysis.

Table 1: Illustrative SAR Data for this compound Analogs

Compound IDR¹ (at N1)R² (at 3-NH)Kinase IC₅₀ (nM)Antibacterial MIC (µg/mL)
Parent HH>10,000>128
Analog 1 CH₃H8,500128
Analog 2 HCOCH₃1,20064
Analog 3 HCOPh55032
Analog 4 HSO₂Ph25016
Analog 5 CH₃COPh48032

Interpretation of Illustrative Data:

  • Modification at the 3-Amino Group: Acylation or sulfonylation of the 3-amino group (Analogs 2-4) leads to a significant increase in kinase inhibitory activity compared to the parent compound. This suggests that a hydrogen bond acceptor at this position may be crucial for binding. The larger, more hydrophobic phenylsulfonyl group (Analog 4) appears to be the most favorable. A similar trend is observed for antibacterial activity.

  • Modification at the Pyrrole Nitrogen: N-methylation (Analog 1) has a minor effect on activity. However, combining N-methylation with a favorable substitution at the 3-amino group (Analog 5) slightly reduces the potency compared to the N-unsubstituted analog (Analog 3), suggesting that an N-H may be involved in a key interaction or that steric bulk at N1 is not well-tolerated.

Part 3: Visualization of SAR Workflow

Visualizing the workflow and the relationships between chemical modifications and biological activity is essential for a clear understanding of the SAR.

Diagram 1: General Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Compound (Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate) Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis & Purification Analog_Design->Chemical_Synthesis Biological_Screening Biological Screening (e.g., Kinase, Antimicrobial Assays) Chemical_Synthesis->Biological_Screening Data_Collection Data Collection (IC50, MIC values) Biological_Screening->Data_Collection SAR_Analysis SAR Analysis (Identify Key Moieties) Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization (Design Next-Gen Analogs) SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Cycle

Caption: A generalized workflow for conducting SAR studies.

Diagram 2: Key Structural Modifications and Their Potential Impact

SAR_Modifications cluster_mods cluster_effects Core Pyrrole Core N1_Sub N1-Substitution Core->N1_Sub C3_Amino_Mod C3-Amino Modification Core->C3_Amino_Mod C4_C5_Me_Mod C4/C5-Methyl Modification Core->C4_C5_Me_Mod C2_Ester_Mod C2-Ester Modification Core->C2_Ester_Mod Solubility Solubility & Lipophilicity N1_Sub->Solubility H_Bonding Hydrogen Bonding C3_Amino_Mod->H_Bonding Sterics Steric Interactions C4_C5_Me_Mod->Sterics C2_Ester_Mod->Solubility C2_Ester_Mod->H_Bonding Target_Binding Target Binding Affinity Solubility->Target_Binding H_Bonding->Target_Binding Sterics->Target_Binding

Caption: Key structural modifications and their influence on physicochemical properties and target binding.

References

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte- Specific Kinase (Lck) Inhibitors. (n.d.). Bentham Science Publisher.
  • Zhao, H., Gao, Y., Li, W., Sheng, L., Cui, K., Wang, B., Fu, L., Gao, M., Lin, Z., Zou, X., Jackson, M., Huang, H., Lu, Y., & Zhang, D. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
  • Takayama, T., Umemiya, H., Amada, H., Yabuuchi, T., Shiozawa, F., Katakai, H., Takaoka, A., Yamaguchi, A., Endo, M., & Sato, M. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Google.
  • A Comparative Guide to the Biological Activities of Substituted Pyrroles. (n.d.). Benchchem.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010). PubMed.
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (n.d.).
  • Lim, J. W., Oh, Y., Kim, J. H., Oak, M. H., Na, Y., Lee, J. O., Lee, S. W., Cho, H., Park, W. K., Choi, G., & Kang, J. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.
  • Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxyl
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. (2008).
  • Paine III, J. B., & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604.
  • Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxyl
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine)
  • Murugesan, D., Mital, A., Kaiser, M., Shackleford, D. M., Morizzi, J., Katneni, K., Campbell, M., Hudson, A., Charman, S. A., Yeates, C., & Gilbert, I. H. (2013). Discovery and structure-activity relationships of pyrrolone antimalarials. Journal of Medicinal Chemistry, 56(7), 2975-2990.
  • Armitage, G. K. (2017). The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy- and 3-Amino-pyrroles. University of Huddersfield Repository.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Mohamed, M. S., El-Domany, R. A., & Abd El-Hameed, R. H. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-158.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.

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The Versatile Synthon: Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole derivative that has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of a nucleophilic amino group, an electrophilic ester, and a substituted pyrrole core makes it a versatile precursor for constructing complex molecular architectures, particularly those with significant biological activity. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Scaffold

The pyrrole ring is a fundamental structural motif in a vast number of natural products and pharmaceutical agents.[1][2][3] The strategic placement of amino and carboxylate functionalities on the pyrrole ring, as seen in this compound, provides a powerful handle for the construction of fused heterocyclic systems. This compound serves as a cornerstone in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds recognized for their potent activity as kinase inhibitors in various therapeutic areas, including oncology and inflammatory diseases.[4][5][6][7]

Core Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a precursor to fused pyrimidine systems. The adjacent amino and ester groups are perfectly poised for cyclocondensation reactions with a variety of dielectrophilic reagents.

Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones

A cornerstone application is the synthesis of the pyrrolo[2,3-d]pyrimidin-4-one scaffold. This is typically achieved through a cyclocondensation reaction with a one-carbon electrophile, such as formamide or urea.

Caption: General scheme for the synthesis of the pyrrolo[2,3-d]pyrimidin-4-one core.

This transformation provides the fundamental framework for a multitude of kinase inhibitors. The resulting pyrrolopyrimidinone can be further functionalized, for instance, by chlorination of the 4-position, to enable subsequent nucleophilic substitution reactions for the introduction of various side chains, a key step in the synthesis of targeted therapeutics.[8]

Detailed Application Protocols

The following protocols provide step-by-step guidance for key transformations involving this compound.

Protocol 1: Synthesis of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This protocol details the cyclocondensation reaction with formamide to yield the core pyrrolopyrimidinone structure.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (1.0 eq) and an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to 180-190 °C and maintain at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Expected Yield: 70-85%

Characterization Data:

  • 1H NMR (DMSO-d6): δ 11.5 (br s, 1H, NH), 7.8 (s, 1H, H-2), 2.2 (s, 3H, CH3), 2.1 (s, 3H, CH3).

  • 13C NMR (DMSO-d6): δ 158.5, 151.0, 145.0, 120.5, 115.0, 105.0, 12.5, 11.0.

  • Mass Spectrometry (ESI+): m/z calculated for C8H9N3O [M+H]+, found.

ReactantMolar Mass ( g/mol )Equivalents
This compound182.221.0
Formamide45.0410-20
Protocol 2: Synthesis of 4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the chlorination of the pyrrolopyrimidinone, a crucial step for further diversification.

Materials:

  • 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (optional, as a scavenger)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, suspend 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (e.g., 5-10 eq).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Expected Yield: 60-75%

Characterization Data:

  • 1H NMR (CDCl3): δ 8.6 (s, 1H, H-2), 2.5 (s, 3H, CH3), 2.4 (s, 3H, CH3).

  • Mass Spectrometry (ESI+): m/z calculated for C8H8ClN3 [M+H]+, found.

Broader Synthetic Utility

While the synthesis of pyrrolo[2,3-d]pyrimidines is a major application, the reactivity of this compound extends to the formation of other heterocyclic systems.

Diazotization and Azo Coupling Reactions

The primary amino group can undergo diazotization to form a diazonium salt.[9][10][11] This reactive intermediate can then participate in various transformations, including Sandmeyer-type reactions to introduce a range of substituents or azo coupling reactions to generate vibrantly colored azo dyes.

Caption: Pathway for the formation of azo dyes via diazotization.

Future Perspectives in Drug Discovery

The versatility of this compound continues to be exploited in the design and synthesis of novel bioactive molecules. Its utility as a scaffold for generating libraries of kinase inhibitors remains a focal point of research.[5][6][7] Furthermore, its potential for the synthesis of other underexplored heterocyclic systems presents exciting opportunities for the discovery of new therapeutic agents. The continued exploration of the reactivity of this valuable building block will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of next-generation pharmaceuticals.

References

  • Journal of Medicinal Chemistry. (2022). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Kinase Inhibitors. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. [Link]

  • Molecules. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Journal of Medicinal Chemistry. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors. [Link]

  • Molecules. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Slideshare. (2020). Diazonium salts. [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]

  • Unacademy. (n.d.). Diazonium salts application. [Link]

  • Journal of Heterocyclic Chemistry. (2015). Novel Synthesis of Pyrano[2,3‐c]pyrrole, Isoindoline, Pyrrolo[3,4‐b]pyridine, and Pyrrolo[3,4‐d]pyrimidine Derivatives. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]

  • Journal of Organic Chemistry. (1995). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. [Link]

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Molecules. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this important synthetic transformation. The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with the Knorr pyrrole synthesis and its variations being widely utilized methods.[1][2][3] However, challenges in achieving high yields and purity are common. This document will address specific issues you may encounter and provide evidence-based solutions.

I. Understanding the Core Synthesis: The Knorr Pyrrole Synthesis

The synthesis of this compound typically follows a Knorr-type pyrrole synthesis pathway. This reaction involves the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound. In this specific case, the likely precursors are an α-aminoketone and an active methylene compound like a β-ketoester.[1][3] The general mechanism involves the formation of an enamine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1][3]

Reaction Mechanism Overview

Knorr_Synthesis A α-Aminoketone C Enamine Intermediate A->C Condensation B β-Ketoester B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate D->E Dehydration

Caption: Generalized workflow of the Knorr pyrrole synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my target pyrrole, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent issue and can stem from several factors. Let's break down the potential culprits and their solutions.

1.1. In-situ Generation of the α-Aminoketone

A critical aspect of the Knorr synthesis is that α-aminoketones are often unstable and prone to self-condensation.[3][4] To circumvent this, they are typically generated in situ. A common method is the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[3]

  • Troubleshooting Tip: Ensure your reducing agent is fresh and active. Zinc dust, for example, can become passivated by a layer of zinc oxide. Consider activating it by washing with dilute acid, followed by water, ethanol, and ether, then drying under vacuum.

1.2. Reaction Conditions

The Knorr synthesis is sensitive to reaction conditions.

  • Temperature: The initial reduction of the oxime is often exothermic.[3] If the temperature rises too high, it can lead to side reactions and decomposition of intermediates. Conversely, if the temperature is too low, the reaction may not proceed at a reasonable rate. Careful temperature control is crucial.

  • pH: The reaction is typically carried out under acidic conditions, with acetic acid being a common solvent and catalyst.[5][6] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] If you are observing significant furan formation, consider buffering the reaction mixture.

1.3. Purity of Starting Materials

The purity of your starting materials is paramount. Impurities in the β-ketoester or the precursor for the α-aminoketone can inhibit the reaction or lead to a complex mixture of byproducts.[7]

  • Troubleshooting Tip: Purify your starting materials before use. For example, ethyl acetoacetate can be distilled under reduced pressure.

ParameterRecommended ConditionRationale
α-Aminoketone Generated in situ from α-oximino precursorα-aminoketones are unstable and can self-condense.[3][4]
Reducing Agent Freshly activated zinc dustEnsures efficient reduction of the oxime to the amine.
Temperature Controlled, moderate temperatureAvoids side reactions and decomposition of intermediates.[3]
pH Weakly acidic (e.g., acetic acid)Optimizes pyrrole formation while minimizing furan byproducts.[6]
Starting Materials High purityPrevents side reactions and improves yield.[7]
FAQ 2: Formation of a Dark, Tarry Substance

Question: My reaction mixture is turning into a dark, intractable tar, and I'm unable to isolate the desired product. What is causing this polymerization?

Answer: Pyrroles, especially those with electron-donating groups, can be susceptible to polymerization under acidic conditions or in the presence of oxygen.[7][8]

2.1. Acid Concentration

While acid is necessary for the Knorr synthesis, excessive acidity can promote polymerization.

  • Troubleshooting Tip: Use the minimum amount of acid required to catalyze the reaction. Glacial acetic acid is often sufficient.

2.2. Exposure to Air (Oxygen)

Pyrroles can oxidize in the presence of air, leading to the formation of colored, polymeric materials.

  • Troubleshooting Tip: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing your solvents prior to use can also be beneficial.

Troubleshooting Workflow for Polymerization

Polymerization_Troubleshooting Start Dark, Tarry Product Observed Check_Acid Is Acid Concentration Optimized? Start->Check_Acid Reduce_Acid Reduce Acid Concentration Check_Acid->Reduce_Acid No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Acid->Check_Atmosphere Yes Monitor_Reaction Monitor Reaction Progress Closely Reduce_Acid->Monitor_Reaction Use_Inert Implement Inert Atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert No Check_Purity Are Starting Materials Pure? Check_Atmosphere->Check_Purity Yes Use_Inert->Monitor_Reaction Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Purity->Monitor_Reaction Yes Purify_Reagents->Monitor_Reaction

Caption: A logical workflow to troubleshoot polymerization issues.

FAQ 3: Difficulty in Product Purification

Question: I have obtained a crude product, but I am struggling to purify it. What are the best methods for purifying this compound?

Answer: Purification of pyrrole derivatives can indeed be challenging due to their potential for instability and the presence of closely-related byproducts.

3.1. Recrystallization

Recrystallization is often a viable method for purifying solid pyrrole derivatives.

  • Solvent Selection: A common solvent for recrystallizing similar pyrrole carboxylates is ethanol.[9] Experiment with a range of solvents and solvent mixtures to find the optimal conditions for your specific product.

3.2. Column Chromatography

For more complex mixtures or oily products, column chromatography is the preferred method.

  • Stationary Phase: Silica gel is a standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used.[10] The optimal ratio will need to be determined by thin-layer chromatography (TLC) analysis.

3.3. Handling and Storage

Purified pyrroles can be unstable and may darken over time upon exposure to light and air.[7][11]

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to maintain its purity.

III. Experimental Protocols

General Procedure for Knorr-type Synthesis of this compound

This is a generalized protocol and may require optimization for your specific setup.

  • Preparation of the α-Oximino-β-ketoester: Dissolve the β-ketoester in glacial acetic acid. Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 10 °C.

  • Stir the mixture for a specified time until the formation of the oxime is complete (monitor by TLC).

  • In-situ Reduction and Condensation: In a separate flask, add the second equivalent of the β-dicarbonyl compound and glacial acetic acid.

  • Slowly and portion-wise, add activated zinc dust to the oxime solution, ensuring the temperature does not exceed 40 °C.[3]

  • Once the addition is complete, add the resulting mixture to the solution of the β-dicarbonyl compound.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

IV. References

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from

  • Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from

  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from

  • ACS Publications. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from

  • NIH. (n.d.). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. PMC. Retrieved from

  • CymitQuimica. (n.d.). This compound. Retrieved from

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from

  • Reddit. (n.d.). Need Help in Pyrrole synthesis. r/OrganicChemistry. Retrieved from

  • BIOSYNCE. (2025, June 13). What are the challenges in the synthesis and application of pyrrole? Blog. Retrieved from

  • (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved from

Sources

Technical Support Center: Synthesis of Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot side product formation during this synthesis. This resource provides in-depth technical guidance in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of highly substituted pyrroles, such as this compound, is a critical process in the development of various pharmaceutical agents. A common and efficient method for preparing this class of compounds is through a variation of the Thorpe-Ziegler cyclization or a Gewald-type reaction. These methods, while powerful, can be prone to the formation of specific side products that can complicate purification and reduce yields. This guide will focus on identifying and mitigating these challenges.

A plausible and frequently utilized synthetic approach involves the condensation of ethyl 2-cyano-3-methyl-2-pentenoate with an aminoacetonitrile equivalent, or a multi-component reaction involving 3-methyl-2-pentanone, ethyl cyanoacetate, and a source of ammonia. For the purpose of this guide, we will consider a Thorpe-Ziegler type approach where an α-amino nitrile undergoes cyclization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges with detailed explanations of the underlying chemistry and step-by-step protocols for resolution.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Side Products

Question: My reaction is resulting in a low yield of this compound, and the crude NMR shows a complex mixture of products. What are the likely causes and how can I improve the outcome?

Answer: A low yield and complex product mixture in this synthesis often point to competing side reactions, which can be influenced by reaction conditions. The primary culprits are often dimerization of a key intermediate and polymerization.

Causality: The formation of the pyrrole ring proceeds through a critical α,β-unsaturated nitrile intermediate. This intermediate is susceptible to Michael addition from another molecule of the same intermediate, leading to a dimeric byproduct. Furthermore, the reactive nature of the starting materials and intermediates can lead to polymerization, especially at elevated temperatures or in the presence of strong bases, resulting in intractable "dark brown shit"[1].

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can often suppress polymerization and dimerization pathways. Start with temperatures around 40-50 °C and monitor the reaction progress closely by TLC or LC-MS.

  • Slow Addition of Reagents: Instead of adding all reagents at once, add the base or one of the key reactants dropwise over an extended period. This maintains a low concentration of reactive intermediates, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Choice of Base: The strength and nature of the base are critical. A very strong base can accelerate unwanted side reactions. Consider using a milder base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in place of stronger bases like sodium ethoxide.

  • Inert Atmosphere: Pyrrole derivatives can be sensitive to air oxidation, which can lead to colored impurities and degradation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the cleanliness of the reaction.

Issue 2: Presence of a Significant, Less Polar Byproduct in the Crude Product

Question: I am observing a significant byproduct that is less polar than my desired aminopyrrole. What is this likely to be, and how can I prevent its formation?

Answer: A common, less polar byproduct in syntheses involving α-cyano esters is the corresponding furan derivative. This arises from a competing Feist-Bénary furan synthesis pathway[2].

Causality: The Feist-Bénary reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound to form a furan. In the context of the aminopyrrole synthesis, if there are any α-halo carbonyl impurities in the starting materials or if reaction conditions promote the formation of such species, a furan byproduct can be generated.

Troubleshooting Protocol:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the ketone and cyanoacetate components. Any α-halo impurities will directly contribute to furan formation.

  • Control of Acidity/Basicity: The Feist-Bénary reaction is often catalyzed by base. Carefully controlling the stoichiometry of the base can minimize this side reaction.

  • Reaction Solvent: The choice of solvent can influence the relative rates of the desired pyrrole formation versus the competing furan synthesis. Protic solvents like ethanol can favor the desired C-alkylation pathway for pyrrole formation.

Issue 3: Difficulty in Removing a Structurally Similar Impurity

Question: After purification by column chromatography, I still have a persistent impurity with a very similar Rf value to my product. What could this be?

Answer: This is a common issue in the synthesis of substituted pyrroles, where structurally very similar side products can co-elute with the desired compound[3]. A likely candidate is a regioisomer or an N-alkylated byproduct.

Causality: Depending on the specific synthetic route, there might be ambiguity in the regiochemistry of the cyclization, leading to the formation of a regioisomeric pyrrole. Additionally, if the reaction conditions are not carefully controlled, the amino group of the product can undergo subsequent alkylation, leading to an N-alkylated byproduct.

Troubleshooting Protocol:

  • Recrystallization: If column chromatography is ineffective, recrystallization is often the best method to separate closely related isomers. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

  • Derivative Formation and Purification: In challenging cases, it may be beneficial to derivatize the amino group of the desired product (e.g., as an acetyl or Boc-protected derivative). The change in polarity might allow for easier separation of the derivatized product from the impurity. The protecting group can then be removed in a subsequent step.

  • Re-evaluation of Synthesis Strategy: If regioisomer formation is a persistent issue, consider a different synthetic strategy that offers better regiochemical control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Thorpe-Ziegler cyclization in the context of this synthesis?

A1: The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile or a cyano-ester catalyzed by a base[4][5][6]. In the synthesis of this compound, a plausible mechanism involves the base-catalyzed deprotonation of an α-amino nitrile, which then undergoes an intramolecular nucleophilic attack on the nitrile group of the cyano-ester moiety. The resulting cyclic imine then tautomerizes to the more stable enamine, which is the final aminopyrrole product[1].

Q2: Can I use a one-pot procedure for this synthesis?

A2: While one-pot procedures are attractive for their efficiency, they can sometimes lead to a higher impurity profile due to the simultaneous presence of multiple reactive species. For the synthesis of this compound, a stepwise approach where the intermediate α,β-unsaturated nitrile is formed first, and then subjected to cyclization conditions, may offer better control and higher purity of the final product.

Q3: My final product is colored, even after purification. What could be the cause?

A3: Pyrrole and its derivatives can be susceptible to oxidation, which often leads to the formation of colored impurities. Ensure that the purification solvents are deoxygenated and that the final product is stored under an inert atmosphere and protected from light. If the coloration is due to trace impurities, treatment with activated carbon followed by filtration before the final crystallization step can sometimes be effective.

Data Summary

Potential Side Product Formation Mechanism Mitigation Strategies
Dimeric AdductMichael addition of the unsaturated nitrile intermediate to itself.Slow addition of reagents, lower reaction temperature.
PolymerUncontrolled, base-catalyzed polymerization of reactive intermediates.Strict temperature control, use of milder base.
Furan DerivativeCompeting Feist-Bénary furan synthesis.Use of pure starting materials, control of basicity.
RegioisomerLack of regioselectivity in the cyclization step.Re-evaluate synthetic strategy for better regiocontrol.
N-alkylated PyrroleAlkylation of the product's amino group.Use of stoichiometric amounts of alkylating agents (if any).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Thorpe-Ziegler Approach)
  • To a solution of ethyl cyanoacetate (1.0 eq) and 3-methyl-2-pentanone (1.1 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

  • Stir the mixture at room temperature to facilitate the Knoevenagel condensation to form the α,β-unsaturated nitrile intermediate. Monitor the reaction by TLC.

  • Once the condensation is complete, add the aminoacetonitrile equivalent (1.0 eq) and a stronger base (e.g., sodium ethoxide in ethanol, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

  • Monitor the cyclization reaction by TLC. Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization.

Visualizing Reaction Pathways

Reaction_Pathways Starting Materials Starting Materials Unsaturated Nitrile Intermediate Unsaturated Nitrile Intermediate Starting Materials->Unsaturated Nitrile Intermediate Knoevenagel Condensation Furan Byproduct Furan Byproduct Starting Materials->Furan Byproduct Feist-Bénary Pathway Desired Product Desired Product Unsaturated Nitrile Intermediate->Desired Product Intramolecular Cyclization Dimerization Dimerization Unsaturated Nitrile Intermediate->Dimerization Michael Addition Polymerization Polymerization Unsaturated Nitrile Intermediate->Polymerization High Temp / Strong Base

Caption: Competing reaction pathways in the synthesis of the target pyrrole.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Ber.1966, 99, 94-100.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Nair, V.; Vinod, A. U.; Rajesh, C. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. J. Org. Chem.2001 , 66, 4427-4429. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Ethyl 3-amino-1H-pyrrole-2-carboxylate. PubChem. [Link]

  • Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. [Link]

Sources

Technical Support Center: Purification of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the challenges of purifying this aminopyrrole derivative.

Introduction: The Challenge of Purifying Aminopyrroles

This compound is a polysubstituted pyrrole, a class of heterocyclic compounds with significant biological and pharmacological activities. The presence of the basic amino group on the pyrrole ring presents a unique set of challenges during purification by silica gel chromatography. The acidic nature of standard silica gel can lead to a host of issues, including poor separation, peak tailing, and even decomposition of the target compound. This guide will equip you with the knowledge and techniques to overcome these obstacles and achieve high purity of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Issue 1: Peak Tailing or Streaking on TLC and Column

  • Observation: On your TLC plate or during column chromatography, the spot or band corresponding to your compound is elongated and does not move as a tight, symmetrical spot.

  • Causality: This is a classic sign of a strong interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The amine group of your pyrrole derivative can be protonated by these acidic sites, leading to a stronger, and often irreversible, binding to the stationary phase. This causes a portion of your compound to lag behind the main band, resulting in tailing.

  • Solutions:

    • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase.[1] Typically, a concentration of 0.1-2% (v/v) TEA is sufficient to neutralize the acidic silanol groups, preventing the protonation of your aminopyrrole and leading to a much-improved peak shape.[1][2] Ammonia can also be used, often as a 1-2% addition of a 7N solution in methanol to the mobile phase, and can be more effective for highly basic amines.[1]

    • Use of Deactivated Silica Gel: You can pre-treat your silica gel with triethylamine to neutralize the acidic sites before packing your column.[2][3] This is a good option if you are concerned about the presence of TEA in your final product fractions, as the excess can be washed away before loading your compound.[2]

    • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative for the purification of amines.[4] Other options include bonded phases like amino or cyano-modified silica.[5]

Issue 2: Compound Decomposition on the Column

  • Observation: You notice the appearance of new, unexpected spots on your TLC analysis of the fractions from the column, and the overall yield of your desired product is low.

  • Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[6] For some pyrrole derivatives, this can be a significant issue.

  • Solutions:

    • Deactivation of Silica Gel: As with peak tailing, deactivating the silica gel with triethylamine is the first line of defense to prevent acid-catalyzed decomposition.[2]

    • Alternative Stationary Phases: If decomposition is still observed, switching to a more inert stationary phase like neutral alumina or Florisil® may be necessary.[6]

    • Minimize Contact Time: Use flash chromatography with a slightly higher pressure to reduce the time your compound spends on the column.[7] A shorter, wider column can also help to minimize the residence time.

Issue 3: Poor Separation of Compound from Impurities

  • Observation: Your target compound co-elutes with one or more impurities, resulting in mixed fractions.

  • Causality: The chosen mobile phase does not provide sufficient selectivity to resolve the components of your mixture.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Vary the ratio of your polar and non-polar solvents. A good starting point for many pyrrole derivatives is a mixture of hexanes and ethyl acetate.[5] If your compound is more polar, a system like dichloromethane and methanol might be more appropriate.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This can help to sharpen the peaks of later-eluting compounds and improve resolution.[2]

    • Consider a Different Stationary Phase: Sometimes, a change in the stationary phase can dramatically alter the selectivity of the separation. If you are using silica, try alumina, or vice versa.

Issue 4: Compound Does Not Elute from the Column

  • Observation: Even after flushing the column with a very polar solvent, your compound remains adsorbed to the stationary phase.

  • Causality: This can be due to very strong, irreversible binding to the acidic sites on the silica gel, especially if the compound is highly basic.[5] It can also indicate that the compound is too polar for the chosen mobile phase.

  • Solutions:

    • Use a Basic Modifier: If you haven't already, add triethylamine or ammonia to your mobile phase to disrupt the strong interaction with the silica.[1][5]

    • Drastically Increase Mobile Phase Polarity: Try a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of ammonia.[5]

    • Switch to Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often a better choice. In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a 9:1 or 4:1 ratio of hexanes to ethyl acetate and gradually increase the polarity by increasing the proportion of ethyl acetate. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[5]

Q2: How do I know if my compound is decomposing on the silica gel?

A2: The best way to check for on-column decomposition is to perform a 2D TLC analysis. Spot your crude material on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots that are not on the diagonal.[6]

Q3: Can I use the same solvent system for my column that I optimized on TLC?

A3: Generally, yes. The solvent system that provides good separation on TLC is an excellent starting point for your column. However, you may need to slightly decrease the polarity of the mobile phase for the column, as columns are typically more efficient at separating compounds than TLC plates. A common practice is to use a solvent system for the column that gives your target compound an Rf of around 0.2-0.3 on TLC.[5]

Q4: What is "dry loading" and when should I use it?

A4: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful if your compound is not very soluble in the mobile phase.[7] To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography with deactivated silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a series of solvent systems with varying polarities (e.g., hexanes:ethyl acetate from 9:1 to 1:1).

    • To counteract potential streaking, add 1% triethylamine to your developing solvent.

    • Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and provides good separation from impurities.

  • Preparation of Deactivated Silica Gel (Optional but Recommended):

    • In a fume hood, prepare a slurry of silica gel in hexanes containing 1% triethylamine.

    • Stir the slurry for about an hour.

    • Remove the solvent by filtration.

    • Wash the silica gel with fresh hexanes to remove excess triethylamine.

    • Dry the silica gel under vacuum until it is a free-flowing powder.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material you need to purify (a general rule of thumb is to use about 50-100 times the mass of silica gel to the mass of your crude sample).

    • Pack the column with the deactivated silica gel as a slurry in the non-polar component of your chosen mobile phase (e.g., hexanes).

    • Ensure the silica gel is packed uniformly without any air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel as described in the FAQ section and carefully add the resulting powder to the top of the column.[2][7]

  • Elution and Fraction Collection:

    • Begin eluting the column with your optimized mobile phase (containing 1% triethylamine).

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The remaining triethylamine can be removed by co-evaporation with a solvent like toluene or by placing the sample under high vacuum.

Data Summary

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh), deactivated with TEAStandard choice for normal-phase chromatography. Deactivation is crucial for basic compounds.[1][2]
Alternative Stationary Phase Alumina (neutral or basic)Less acidic than silica, good for purifying amines.[4]
Mobile Phase (Starting Point) Hexanes:Ethyl Acetate (with 1% TEA)A versatile system for moderately polar compounds. The ratio should be optimized via TLC.[5]
Mobile Phase Modifier Triethylamine (0.1-2%) or Ammonia (1-2%)Neutralizes acidic silanol groups, preventing peak tailing and decomposition.[1][5]
Target Rf on TLC 0.2 - 0.3Provides a good balance between resolution and elution time on the column.[5]
Sample Loading Dry loading for poorly soluble samplesEnsures a narrow band at the start of the chromatography, leading to better separation.[2][7]

Visualizing the Workflow

Purification Workflow

Caption: A flowchart of the flash chromatography purification process.

Troubleshooting Decision Tree

G A Problem with Purification? B Peak Tailing/Streaking? A->B F Compound Decomposition? A->F G Poor Separation? A->G J Compound Not Eluting? A->J C Add 1% TEA to Mobile Phase B->C Yes D Use Deactivated Silica C->D Still Tailing E Switch to Alumina D->E Still Tailing D->E Still Decomposing F->D Yes H Optimize Mobile Phase via TLC G->H Yes I Run a Gradient Elution H->I Still Poor Separation K Increase Mobile Phase Polarity Drastically J->K Yes L Switch to Reversed-Phase K->L Still Not Eluting

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography? [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Reddit. Deactivating Silica Gel with Triethylamine. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Sci-Hub. Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. [Link]

  • ACS Publications. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

  • National Institutes of Health. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

  • ACS Publications. Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Phenomenex. Flash Purification Methodology for Synthetic Peptides. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Organic Syntheses. 24. [Link]

  • PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • YouTube. A Practical Guide to TLC (Thin Layer Chromatography). [Link]

  • nmrdb.org. ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • ResearchGate. (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. [Link]

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Technical Support Center: Troubleshooting Paal-Knorr Pyrrole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity when using unsymmetrical 1,4-dicarbonyl compounds. Here, we dissect the mechanistic nuances that govern the reaction's outcome and provide actionable, field-tested solutions to steer your synthesis toward the desired regioisomer.

Understanding the Core Challenge: The Regioselectivity Question

The Paal-Knorr synthesis is a powerful and straightforward method for constructing the pyrrole ring, a vital core in numerous pharmaceuticals and natural products.[1][2][3] The reaction condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form the corresponding pyrrole.[4][5]

While seemingly simple with symmetrical dicarbonyls like 2,5-hexanedione, the reaction presents a significant challenge when an unsymmetrical dicarbonyl is used. The amine has two distinct carbonyl groups to attack, potentially leading to a mixture of two regioisomeric pyrroles. Controlling which carbonyl reacts first is the key to achieving a regioselective transformation.

The accepted mechanism, elucidated by V. Amarnath et al., involves the initial attack of the amine on a protonated carbonyl to form a hemiaminal intermediate.[2] This is followed by a second intramolecular attack on the remaining carbonyl, which is the rate-determining cyclization step, and subsequent dehydration to yield the aromatic pyrrole.[2][4] The regiochemical outcome is decided at the very first step: which of the two non-equivalent carbonyls is more susceptible to the initial amine attack?

Paal_Knorr_Mechanism cluster_0 Competing Initial Attack A Unsymmetrical 1,4-Dicarbonyl + R-NH2 B1 Attack at C1 (Less Hindered/ More Electrophilic) A->B1 Pathway A B2 Attack at C4 (More Hindered/ Less Electrophilic) A->B2 Pathway B C1 Hemiaminal A B1->C1 C2 Hemiaminal B B2->C2 D1 Cyclized Intermediate A C1->D1 Rate-Determining Cyclization E1 Regioisomer 1 (Major Product) D1->E1 Dehydration D2 Cyclized Intermediate B C2->D2 Rate-Determining Cyclization E2 Regioisomer 2 (Minor Product) D2->E2 Dehydration

Caption: Competing pathways in the Paal-Knorr synthesis with an unsymmetrical dicarbonyl.

Frequently Asked Questions (FAQs)

Q1: Why is my Paal-Knorr reaction producing a nearly 1:1 mixture of regioisomers? A 1:1 mixture indicates that the two carbonyl groups in your unsymmetrical 1,4-dicarbonyl substrate have very similar reactivity under your current reaction conditions. There is no significant steric or electronic factor differentiating them, so the initial amine attack occurs at a similar rate at both sites.

Q2: What is the role of the acid catalyst, and can it affect regioselectivity? An acid catalyst protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial amine attack.[4] While weak acids like acetic acid are beneficial, strong acids (pH < 3) can lead to furan formation as a major byproduct by favoring intramolecular enol attack on a protonated carbonyl over the amine reaction.[1][5] The choice and amount of acid can influence which carbonyl is preferentially protonated, thereby affecting regioselectivity, especially if the basicity of the two carbonyl oxygens differs.

Q3: Can I run the reaction under neutral conditions? Yes, the reaction can proceed under neutral conditions, but it is often slower.[5] In the absence of an acid, the inherent difference in electrophilicity between the two carbonyls becomes the dominant factor. Running the reaction neutrally can sometimes improve selectivity if acid catalysis levels the playing field between the two carbonyls.

Q4: Does temperature control influence the isomeric ratio? Temperature can play a crucial role. Lowering the reaction temperature generally favors the kinetically controlled product, which results from the pathway with the lower activation energy. Conversely, higher temperatures can allow the system to reach equilibrium, favoring the more stable, thermodynamically controlled product. Experimenting with a temperature gradient is a key diagnostic step.

Troubleshooting Guide: Improving Regioselectivity

This guide provides a systematic approach to diagnosing and solving regioselectivity issues.

Problem: My reaction yields the undesired regioisomer as the major product.

This suggests that the less sterically hindered or more electronically activated carbonyl group is the one you don't want to be the primary site of attack. The goal is to reverse this inherent reactivity.

Potential Cause 1: Steric Hindrance The amine preferentially attacks the less sterically encumbered carbonyl. If this leads to the wrong isomer, you must find a way to favor attack at the more hindered site.

  • Solution A: Employ a Smaller Nucleophile. If you are using a bulky primary amine, switch to a smaller one, like methylamine or even ammonia (using ammonium acetate), if your desired product allows.[2] A smaller nucleophile is less sensitive to steric hindrance, which may shift the balance of attack toward the more electronically favorable, albeit sterically hindered, carbonyl.

  • Solution B: Utilize a Bulky Lewis Acid. A sterically demanding Lewis acid (e.g., aluminum tri-tert-butoxide) might selectively coordinate to the less hindered carbonyl oxygen. This coordination effectively "blocks" that site, directing the amine's attack to the more available, more hindered carbonyl.

Potential Cause 2: Electronic Effects An electron-withdrawing group (EWG) near one carbonyl will increase its electrophilicity, making it the preferred site of attack. If this leads to the undesired isomer, you must enhance the reactivity of the other carbonyl.

  • Solution A: Modify the Catalyst. Switch from a Brønsted acid to a Lewis acid. Some Lewis acids may preferentially coordinate with the carbonyl less influenced by the EWG, altering the regiochemical outcome.

  • Solution B: Substrate Modification (Design Phase). If possible at the synthesis design stage, consider placing a temporary bulky group (e.g., a silyl ether) near the carbonyl you wish to deactivate temporarily.

Problem: My reaction produces a poor ratio of regioisomers (e.g., 60:40 or 50:50).

This is a common issue where the intrinsic reactivity of the two carbonyls is too similar. The strategy here is to amplify the subtle differences between them.

Diagnostic Workflow

Troubleshooting_Workflow start Poor Regioselectivity (e.g., 50:50) temp Run Reaction at Lower Temperature (e.g., 0°C or RT) start->temp check_kinetic Improved Selectivity? temp->check_kinetic kinetic_control Success! Reaction is under Kinetic Control check_kinetic->kinetic_control Yes no_change No Improvement check_kinetic->no_change No catalyst Screen Acid Catalysts (See Table 1) no_change->catalyst check_catalyst Improved Selectivity? catalyst->check_catalyst catalyst_success Success! Catalyst influences rate-determining step check_catalyst->catalyst_success Yes solvent Screen Solvents (Polar vs. Nonpolar) check_catalyst->solvent No check_solvent Improved Selectivity? solvent->check_solvent solvent_success Success! Solvent affects transition state stability check_solvent->solvent_success Yes reconsider Re-evaluate Substrate: Can steric/electronic factors be enhanced? check_solvent->reconsider No

Caption: A decision-tree workflow for troubleshooting poor regioselectivity.

Step 1: Investigate Kinetic vs. Thermodynamic Control Run the reaction at a significantly lower temperature (e.g., 0 °C or room temperature) for a longer period. If selectivity improves, the reaction is likely under kinetic control, and the undesired isomer may be the more thermodynamically stable product.

Step 2: Screen Catalysts The choice of acid can significantly influence the reaction rate and selectivity.[1] Create a screening matrix to test different types of acids.

Catalyst TypeExamplepKaRationale for Use
Weak Carboxylic Acid Acetic Acid4.76Standard choice, gentle catalysis.[1]
Stronger Organic Acid p-Toluenesulfonic Acid (pTsOH)-2.8Can accelerate slow reactions but may reduce selectivity or promote furan formation.
Lewis Acid Scandium Triflate (Sc(OTf)₃)N/ACan coordinate to carbonyls differently than protons, potentially altering selectivity.
Heterogeneous Acid Amberlite IR-120 (Acidic Resin)N/ACan simplify workup and sometimes offers unique selectivity.[1]
No Catalyst NoneN/ARelies on the inherent electrophilicity difference between the carbonyls.

Step 3: Vary the Solvent The solvent can influence the stability of the transition states for the two competing pathways.

  • Nonpolar Solvents (e.g., Toluene, Hexane): May enhance the effects of intramolecular hydrogen bonding, potentially favoring one cyclization pathway.

  • Polar Aprotic Solvents (e.g., THF, Dioxane): Can solvate intermediates and influence the reaction rate.

  • Polar Protic Solvents (e.g., Ethanol, Acetic Acid): Acetic acid can serve as both a solvent and a catalyst.[5]

Experimental Protocol: A Diagnostic Test for Regioselectivity

This protocol provides a baseline for systematically testing the effect of reaction conditions. Use a model unsymmetrical dicarbonyl relevant to your work.

Objective: To determine the optimal conditions (temperature and catalyst) for maximizing the regioselectivity of the Paal-Knorr synthesis.

Materials:

  • Unsymmetrical 1,4-dicarbonyl (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Toluene

  • Acetic Acid (Glacial)

  • p-Toluenesulfonic acid monohydrate (pTsOH)

  • Reaction vials, stir plates, heating blocks, and cooling baths

  • TLC plates and appropriate analytical equipment (GC-MS or ¹H NMR)

Procedure (Parallel Synthesis Approach):

  • Setup: Arrange four reaction vials. To each, add the unsymmetrical 1,4-dicarbonyl (e.g., 100 mg, 0.5 mmol) and anhydrous toluene (2 mL).

  • Catalyst Addition:

    • Vial 1 (Control): No catalyst.

    • Vial 2 (Weak Acid): Add acetic acid (0.1 eq, ~3 µL).

    • Vial 3 (Strong Acid): Add pTsOH (0.1 eq, ~9.5 mg).

  • Amine Addition: Add the primary amine (1.1 eq, 0.55 mmol) to each vial.

  • Reaction Conditions:

    • Run one set of vials (1a, 2a, 3a) at room temperature (25 °C).

    • Run a second set of vials (1b, 2b, 3b) at an elevated temperature (e.g., 80 °C).

  • Monitoring: Stir all reactions and monitor their progress by TLC or small-aliquot NMR/GC-MS analysis at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: After a set time (e.g., 24 hours or upon consumption of starting material), quench the reactions with saturated NaHCO₃ solution, extract with ethyl acetate, dry the organic layer, and concentrate. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

Interpreting the Results: By comparing the regioisomeric ratios across the different conditions, you can identify which parameters (temperature, catalyst acidity) have the most significant impact and steer your synthesis toward the optimal outcome.

References

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

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Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is based on established principles of pyrrole synthesis, primarily focusing on the Knorr pyrrole synthesis, a robust and widely used method for constructing substituted pyrroles.[1][2]

Introduction to the Synthesis

The synthesis of this compound, a polysubstituted pyrrole, is most effectively approached via the Knorr pyrrole synthesis. This method involves the condensation of an α-aminoketone with a β-ketoester.[1][2] For our target molecule, a plausible and efficient route involves the reaction of an α-amino-β-ketoester with a β-dicarbonyl compound. Specifically, the likely precursors are ethyl 2-amino-3-oxobutanoate and 2,3-butanedione. A key consideration in the Knorr synthesis is that α-aminoketones can be unstable and prone to self-condensation.[3] Therefore, they are often generated in situ from a more stable precursor, such as an oxime, which is then reduced.[2]

Hypothetical Experimental Protocol: Knorr Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

Step 1: In Situ Generation of the α-Aminoketone

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl acetoacetate in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes in the ice bath to form the α-oximino-β-ketoester.

Step 2: Reductive Condensation

  • To the solution from Step 1, add 2,3-butanedione.

  • Gradually add zinc dust to the stirred solution. This step is exothermic and the temperature should be monitored and controlled.[2]

  • After the zinc addition is complete, allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by pouring it into a beaker of ice water.

Step 3: Work-up and Purification

  • Filter the mixture to remove any remaining zinc.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Action
Low or No Product Yield 1. Impure Starting Materials: Purity of the 1,4-dicarbonyl compound is crucial.[4]Action: Ensure the 2,3-butanedione and ethyl acetoacetate are of high purity. Purify by distillation if necessary.
2. Incomplete Reduction of the Oxime: Insufficient zinc or deactivation of the zinc surface.Action: Use freshly activated zinc dust. Ensure a sufficient excess of zinc is used.
3. Sub-optimal pH: The reaction is sensitive to pH. Strongly acidic conditions can favor side reactions.[4][5]Action: While acetic acid is the standard solvent and catalyst, ensure the pH does not become excessively low.
4. Inefficient Condensation: The condensation step may be slow or incomplete.Action: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required for less reactive substrates.
Presence of a Major Byproduct 1. Furan Formation: This is a common side reaction in related pyrrole syntheses, especially under strongly acidic conditions.[4][5]Action: Maintain a weakly acidic to neutral pH. Avoid excessively high temperatures.
2. Self-condensation of the α-aminoketone: α-aminoketones are prone to self-condensation to form pyrazines.[3]Action: The in situ generation of the α-aminoketone is designed to minimize this. Ensure the zinc is added promptly after the formation of the oxime.
Difficulty in Product Purification 1. Co-eluting Impurities: Structurally similar byproducts can be difficult to separate by column chromatography.Action: Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.
2. Oily Product That Won't Crystallize: The presence of residual solvent or impurities can inhibit crystallization.Action: Ensure all solvent is removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
3. Product Degradation: Aminopyrroles can be sensitive to air and light, leading to discoloration.Action: Perform purification steps quickly and store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: Why is the in situ generation of the α-aminoketone necessary?

A1: α-Aminoketones are often unstable and can readily undergo self-condensation to form pyrazine byproducts.[3] Generating the α-aminoketone in situ from a more stable precursor like an oxime ensures that its concentration remains low throughout the reaction, thus minimizing this side reaction and maximizing the yield of the desired pyrrole.[2]

Q2: What is the role of zinc dust in this reaction?

A2: Zinc dust, in the presence of acetic acid, acts as the reducing agent to convert the α-oximino-β-ketoester to the corresponding α-amino-β-ketoester.[2] This is a critical step in the in situ formation of one of the key reactants for the Knorr synthesis.

Q3: My reaction mixture turns dark brown. Is this normal?

A3: The formation of colored byproducts is not uncommon in pyrrole synthesis. However, a very dark coloration could indicate product degradation or the formation of polymeric side products. It is important to monitor the reaction by TLC to ensure the desired product is forming. If the desired product is present, the color can often be removed during work-up and purification.

Q4: Can I use a different reducing agent instead of zinc?

A4: While zinc in acetic acid is the classical and most common reducing agent for this transformation, other reducing agents such as sodium dithionite have been used in related Knorr syntheses. However, the reaction conditions would need to be re-optimized for a different reducing system.

Q5: How can I improve the regioselectivity of the reaction?

A5: In the Knorr synthesis, the regioselectivity is generally well-controlled by the nature of the reactants. The condensation typically occurs between the amino group of the α-aminoketone and one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization involving the α-carbon of the ketone and the other carbonyl group. For the proposed synthesis of this compound, the inherent reactivity of the starting materials generally leads to the desired product with high regioselectivity.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

experimental_workflow cluster_step1 Step 1: In Situ Generation of α-Aminoketone cluster_step2 Step 2: Reductive Condensation cluster_step3 Step 3: Work-up & Purification start Ethyl Acetoacetate + NaNO2 in Acetic Acid oxime α-Oximino-β-ketoester start->oxime Nitrosation condensation Condensation & Cyclization oxime->condensation diketone 2,3-Butanedione diketone->condensation zinc Zinc Dust zinc->condensation product Crude Product condensation->product workup Aqueous Work-up product->workup purification Column Chromatography / Recrystallization workup->purification final_product Pure Product purification->final_product

Caption: A flowchart of the Knorr synthesis for this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_causes cluster_solutions start Low Yield? cause1 Impure Starting Materials? start->cause1 cause2 Sub-optimal Reaction Conditions? start->cause2 cause3 Side Reactions Dominating? start->cause3 solution1a Purify Reactants cause1->solution1a solution2a Optimize Temperature cause2->solution2a solution2b Check pH cause2->solution2b solution3a Ensure In Situ Generation is Efficient cause3->solution3a

Caption: A decision tree for troubleshooting low yields in the pyrrole synthesis.

References

  • Grokipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Grokipedia. Paal–Knorr synthesis. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

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Barton-Zard Pyrrole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Barton-Zard pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the construction of substituted pyrroles. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you with the understanding needed to navigate the intricacies of this reaction.

Troubleshooting Guide: Common Pitfalls and Solutions

This section directly addresses specific experimental issues you may encounter. We diagnose the problem, explain the underlying chemical reasoning, and provide actionable steps for resolution.

Issue 1: Low or No Product Yield

Q: My Barton-Zard reaction is resulting in a very low yield, or in some cases, no desired pyrrole product at all. What are the likely causes and how can I fix this?

A: Low or non-existent yields in the Barton-Zard synthesis can typically be traced back to one of several critical factors related to reactants, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Ineffective Base-Catalyzed Enolization: The reaction initiates with the deprotonation of the α-isocyanoacetate by a base to form an enolate. If the base is too weak or sterically hindered, this initial step will be inefficient, halting the entire sequence.[1][2]

    • Troubleshooting Protocol:

      • Base Selection: The choice of base is critical.[3] A moderately strong, non-nucleophilic base is often preferred. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) or hindered alkoxides can be more effective, especially with less acidic α-isocyanoacetates.[3][4]

      • Base Equivalents: Ensure you are using a sufficient amount of base, typically at least 1.5 equivalents.[4] You can perform a small-scale screen of different bases to find the optimal one for your specific substrates.

  • Poor Quality of Reactants: The purity of both the nitroalkene and the α-isocyanoacetate is paramount.

    • Nitroalkene Instability: Nitroalkenes can be unstable and may decompose upon storage or during the reaction under harsh conditions.

      • Troubleshooting Protocol: Use freshly prepared or purified nitroalkene for the reaction. Confirm its purity by ¹H NMR before use. Alternatively, consider using masked nitroalkenes like pseudonitrosites, which can generate the nitroalkene in situ under the reaction conditions.[5]

    • Isocyanide Impurities: Impurities in the α-isocyanoacetate can inhibit the reaction.

      • Troubleshooting Protocol: Purify the α-isocyanoacetate by distillation or column chromatography before use.

  • Suboptimal Reaction Temperature: The initial Michael addition is often exothermic and may require cooling, while the subsequent cyclization and elimination steps may need heating to proceed at a reasonable rate.[3]

    • Troubleshooting Protocol:

      • Start the reaction at a low temperature (e.g., 0 °C) to control the initial Michael addition.

      • After the initial addition (monitor by TLC), allow the reaction to warm to room temperature or apply gentle heating to facilitate the cyclization and elimination steps.[3]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in your Barton-Zard synthesis.

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Purity (Nitroalkene & Isocyanide) start->check_reagents Start Here optimize_base Optimize Base (Strength & Equivalents) check_reagents->optimize_base Reagents OK optimize_temp Adjust Temperature Profile (Initial Cooling, then Heating) optimize_base->optimize_temp Base Optimized check_solvent Evaluate Solvent Choice (e.g., EtOH, THF, MeCN) optimize_temp->check_solvent Temp Profile Adjusted success Improved Yield check_solvent->success Solvent Optimized barton_zard_mechanism start_materials Nitroalkene + α-Isocyanoacetate step1 Step 1: Enolization (Base) start_materials->step1 step2 Step 2: Michael Addition step1->step2 step3 Step 3: 5-endo-dig Cyclization step2->step3 step4 Step 4: Elimination of Nitro Group step3->step4 step5 Step 5: Tautomerization step4->step5 product Substituted Pyrrole step5->product

Caption: The five key steps of the Barton-Zard pyrrole synthesis mechanism.

Q2: What is the substrate scope of the Barton-Zard reaction? Are there any limitations?

A2: The Barton-Zard reaction is quite versatile. The nitroalkene component can be varied widely, including aromatic and heterocyclic nitro compounds. [1][6]This allows for the synthesis of a diverse range of substituted pyrroles. However, there are some limitations:

  • Isocyanide Derivatives: The scope of isocyanide derivatives can be limited. [7]While α-isocyanoacetates are common, other types may be less reactive or lead to side reactions.

  • Steric Hindrance: Highly substituted nitroalkenes or isocyanides may react slowly or not at all due to steric hindrance, which can impede the initial Michael addition or the subsequent cyclization. [8] Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol are often effective and have been shown to give high yields. [4]Aprotic solvents such as THF and acetonitrile (MeCN) are also commonly used. [4]The optimal solvent can depend on the specific substrates and base used. It is often worthwhile to screen a few different solvents during optimization. For instance, in one study, ethanol at reflux with K₂CO₃ provided the best yield for the synthesis of chromeno[3,4-c]pyrroles. [4] Q4: Can this reaction be performed on a large scale?

A4: Yes, the Barton-Zard synthesis has been successfully performed on a gram scale. [4]When scaling up, it is crucial to manage the exothermicity of the reaction, especially during the initial Michael addition. This can be achieved by ensuring efficient stirring and cooling, and by controlling the rate of addition of reagents. A thorough optimization on a smaller scale is highly recommended before attempting a large-scale synthesis.

Quantitative Data Summary

NitroalkeneIsocyanideBaseSolventYield (%)Reference
2-Phenyl-1-nitroetheneEthyl isocyanoacetateK₂CO₃Ethanol94[9]
3-Nitro-2H-chromene derivativeEthyl isocyanoacetateK₂CO₃Ethanol94[4]
3-Nitroindole derivativeDiaryl-substituted methyleneisocyanideNaOHToluene55-68[8]

Experimental Protocol: A Representative Procedure

This protocol is a general guideline for the synthesis of a 2,4-dihydrochromeno[3,4-c]pyrrole, adapted from Vasilevsky et al. [4] Synthesis of 1-ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-nitro-2H-chromene (1.0 eq), ethyl isocyanoacetate (1.1 eq), and ethanol.

  • Addition of Base: To the stirred mixture, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 1 hour.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: To the residue, add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole.

References

  • Barton-Zard reaction. ResearchGate. [Link]

  • Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. [Link]

  • Barton–Zard reaction. Wikipedia. [Link]

  • Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. [Link]

  • Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. MDPI. [Link]

  • Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. [Link]

  • Barton–Zard Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com. [Link]

  • Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. FULIR. [Link]

  • Barton–Zard reaction. Hellenica World. [Link]

  • Barton–Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles. ACS Publications. [Link]

  • Pseudonitrosites as masked nitroalkenes in the Barton–Zard pyrrole synthesis. ResearchGate. [Link]

  • Barton-Zard Reaction of β-Fluoro-β-nitrostyrenes a Selective Route to Functionalized 4-Fluoropyrroles | Request PDF. ResearchGate. [Link]

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Technical Support Center: Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of numerous pharmacologically active molecules, most notably the multi-targeted tyrosine kinase inhibitor, Sunitinib.[1][2] As a highly functionalized, electron-rich pyrrole, its inherent reactivity makes it invaluable for constructing complex molecular architectures.[3] However, this same electron-rich nature renders the compound susceptible to degradation, primarily through oxidation, which can compromise experimental outcomes.[4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with this compound. It offers field-proven insights through a troubleshooting guide, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity of the material and the success of your research.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has turned from off-white to pink/purple. What is causing this color change?

A1: This is a classic sign of oxidative degradation. The 3-amino group is a strong electron-donating group, which significantly increases the electron density of the pyrrole ring. This makes the molecule highly susceptible to oxidation by atmospheric oxygen, often accelerated by light. The oxidation process can form highly conjugated, colored impurities, likely dimers or oligomers, resulting in the observed color change from off-white/pale yellow to pink, purple, or brown. This process is common among electron-rich pyrroles and aromatic amines.[3][4]

Q2: What are the optimal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, the compound must be protected from its primary adversaries: oxygen, light, and heat. The ideal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (or lower)Slows the rate of chemical degradation and potential polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is preferred due to its higher density.
Light Amber Vial / Protect from LightPrevents photo-oxidation, which can generate radical species and accelerate degradation.
Container Tightly Sealed, Inert MaterialPrevents moisture and air ingress. Use glass vials with PTFE-lined caps.

Q3: Can I handle this compound on an open lab bench?

A3: It is strongly discouraged. Even brief exposure to air and ambient light can initiate the degradation process. For weighing and transferring, it is best practice to work under a gentle stream of an inert gas (e.g., argon or nitrogen) in a glovebox or using a Schlenk line. If these are unavailable, minimize exposure time as much as possible and work quickly in a fume hood with subdued lighting.

Q4: How does the instability of this starting material affect my downstream reactions?

A4: Using degraded starting material can have several negative consequences:

  • Reduced Yields: The actual concentration of the desired reactant is lower than weighed, leading to stoichiometric imbalances and lower yields of your target molecule.

  • Complex Purification: The colored, often polar, impurities formed during degradation can co-elute with your product or complicate work-up procedures, making purification difficult.

  • Side Reactions: Impurities can potentially react with your reagents, leading to unforeseen side products.

  • Inconsistent Results: The variable purity of the starting material will lead to poor reproducibility between experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Analytical Data (¹H NMR, LC-MS)

  • Symptom: You observe broad peaks in the ¹H NMR spectrum, a rising baseline, or multiple unexpected peaks in your LC-MS analysis of the starting material.

  • Probable Cause: The sample has started to degrade and polymerize. The broad NMR signals are characteristic of oligomeric species, and the multiple LC-MS peaks correspond to various degradation products.

  • Solution:

    • Do not use the material. Proceeding with a reaction will likely lead to failure or complex purification.

    • Re-purify a small amount of the compound immediately before use via flash column chromatography using de-gassed solvents. See Protocol 1 for details.

    • Analyze Immediately: Prepare your analytical sample (e.g., NMR tube) under an inert atmosphere if possible and acquire the data without delay.

Issue 2: Low Yield in Subsequent Coupling or Derivatization Reactions

  • Symptom: A standard, reliable reaction (e.g., amide coupling, sulfonylation) using the aminopyrrole gives a significantly lower yield than expected.

  • Probable Cause: The nucleophilicity of the 3-amino group has been compromised due to oxidation, or the actual purity of the starting material is much lower than assumed due to the presence of non-reactive degradation products.

  • Solution:

    • Confirm Starting Material Purity: Before starting the reaction, run a quick purity check (e.g., rapid TLC or ¹H NMR) on your aminopyrrole sample. A fresh, pure sample should be a single spot on TLC and show sharp, clean peaks in the NMR.

    • Use Freshly Purified Material: If the material shows signs of degradation, purify it and use the fresh, solvent-damp solid immediately in the next step. Do not store the purified material for an extended period.

    • Consider Stoichiometry: If you must use slightly impure material, consider using a slight excess (e.g., 1.1-1.2 equivalents) to compensate for the non-reactive portion, but be prepared for a more challenging purification.

Issue 3: Reaction Mixture Turns Dark Brown/Black Immediately Upon Adding Reagents

  • Symptom: Upon addition of a reagent, particularly an acid, base, or electrophile, the reaction mixture rapidly darkens.

  • Probable Cause: Electron-rich pyrroles are highly sensitive to acidic conditions, which can induce rapid polymerization.[5] Strong bases can deprotonate the pyrrole N-H, potentially increasing its reactivity and susceptibility to oxidation.

  • Solution:

    • Avoid Strong Acids: If acidic conditions are required, use milder, non-oxidizing acids or buffered systems where possible.

    • Use Non-Nucleophilic Bases: When a base is needed, opt for a hindered, non-nucleophilic base (e.g., 2,6-lutidine, DBU) instead of strong nucleophilic bases.

    • Maintain Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent air from accelerating decomposition, especially under basic conditions.

Visualizing the Degradation Process

The primary stability issue is oxidation. The diagram below illustrates a hypothesized pathway for this degradation, leading to colored byproducts. The electron-rich aminopyrrole is susceptible to oxidation, forming a radical cation that can then dimerize or oligomerize into highly conjugated, colored species.

G cluster_main Hypothesized Oxidative Degradation Pathway node_A Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate (Off-White Solid) node_B Pyrrole Radical Cation (Transient Intermediate) node_A->node_B O₂, Light, Trace Metal [Oxidation] node_C Dimerized/Oligomerized Species (Colored Impurities) node_B->node_C Dimerization/ Polymerization

Caption: Hypothesized pathway for the oxidative degradation of the aminopyrrole.

Protocols for Ensuring Experimental Success

Protocol 1: Best Practices for Handling and Purification

This protocol outlines the essential steps for purifying and handling the compound to maintain its integrity for subsequent reactions.

G start Start: Crude/Stored Compound prep_solvents 1. Prepare De-gassed Solvents (Hexane/EtOAc) and Silica Gel start->prep_solvents pack_column 2. Pack Flash Column Under Argon Stream prep_solvents->pack_column load_sample 3. Load Sample (Dry or Minimal DCM/Toluene) Under Argon pack_column->load_sample elute 4. Elute with De-gassed Solvent System load_sample->elute collect 5. Collect Fractions (Monitor by TLC) elute->collect concentrate 6. Concentrate Pure Fractions Under Reduced Pressure (Minimal Heat) collect->concentrate store_use 7. Immediately Use Solvent-Damp Solid OR Store Under High-Vacuum & Argon at -20°C concentrate->store_use end End: Pure Compound Ready store_use->end

Caption: Workflow for the purification and handling of the aminopyrrole.

Step-by-Step Methodology:

  • Solvent Preparation: De-gas your chromatography solvents (e.g., a mixture of ethyl acetate and hexanes) by bubbling argon or nitrogen through them for at least 30 minutes. This removes dissolved oxygen.

  • Column Packing: Prepare a silica gel slurry with the de-gassed solvent. Pack your flash chromatography column while maintaining a gentle positive pressure of argon.

  • Sample Loading: Dissolve the crude aminopyrrole in a minimal amount of dichloromethane or adsorb it onto a small amount of silica gel. Load it onto the column carefully, minimizing air exposure.

  • Elution and Collection: Run the column using the de-gassed eluent. Collect fractions and monitor by TLC, visualizing with a UV lamp and/or a permanganate stain. The product is often a fluorescent spot.

  • Concentration: Combine the pure fractions and concentrate them using a rotary evaporator. Crucially, do not use excessive heat (keep the water bath at or below 30°C). Do not evaporate to complete dryness if possible; a solvent-damp solid is less prone to aerial oxidation.

  • Immediate Use or Storage: For best results, use the purified, solvent-damp material directly in your next reaction. If storage is necessary, dry the solid thoroughly under high vacuum, then break the vacuum with argon, seal the flask tightly, and store it at -20°C in the dark.

References

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167. Available at: [Link]

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. Available at: [Link]

  • European Medicines Agency. (2020). Assessment report - Sunitinib Accord. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of sunitinib malate and salts thereof. (WO2012059941A1).

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Technical Support Center: Synthesis of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (Target Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide an in-depth analysis of a likely established synthetic route and several viable alternatives. Each section includes detailed experimental protocols and a dedicated troubleshooting guide in a question-and-answer format to address specific challenges you may encounter. Our goal is to equip you with the expertise and foresight needed for a successful synthesis.

Target Compound Profile

Structure Compound Information
Chemical Structure of this compoundIUPAC Name: this compound
CAS Number: 230646-11-4[1]
Molecular Formula: C₉H₁₄N₂O₂
Molecular Weight: 182.22 g/mol

Route 1: Established Synthesis via Intramolecular Cyclization (Thorpe-Ziegler Type)

This approach is adapted from a known synthesis of the N-methyl analog and represents a reliable method based on an intramolecular Thorpe-Ziegler type cyclization of an N-substituted cyanoacetamide precursor.[2] The key is the base-mediated ring closure to form the pyrrole core.

Overall Synthetic Scheme

Established_Route cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A 3-Methyl-2-butanone C Ethyl 2-cyano-3,4-dimethyl-2-pentenoate A->C Piperidine, Acetic Acid B Ethyl Cyanoacetate B->C E Ethyl 3-amino-2-cyano-3,4-dimethylpentanoate C->E Ethanolic Ammonia D Ammonia D->E F Target Compound 1 E->F NaH, DMF

Caption: Established synthetic route via Thorpe-Ziegler type cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-3,4-dimethyl-2-pentenoate

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-methyl-2-butanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene.

  • Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) as catalysts.

  • Reflux the mixture for 4-6 hours, collecting the water removed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield the unsaturated ester.

Step 2: Synthesis of Ethyl 3-amino-2-cyano-3,4-dimethylpentanoate

  • Dissolve the product from Step 1 in ethanol in a pressure-resistant vessel.

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution until saturation.

  • Seal the vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully vent the vessel and concentrate the solution under reduced pressure to obtain the crude Michael adduct, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (1)

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of the crude product from Step 2 in anhydrous DMF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C. An exotherm may be observed.

  • Stir for 1-2 hours until TLC analysis indicates the formation of the product.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs: Route 1

Q1: The Knoevenagel condensation (Step 1) is sluggish and gives low yields. What can I do?

  • Answer: Ensure your reagents are pure and dry, especially the toluene. Water is a byproduct, and its efficient removal is key; check that your Dean-Stark apparatus is functioning correctly. You can also try using a different catalyst system, such as ammonium acetate, or increasing the catalyst loading slightly.

Q2: I am getting a complex mixture of products after the Michael addition with ammonia (Step 2). Why?

  • Answer: This is likely due to side reactions. Ensure you are using anhydrous ammonia and a sealed system to prevent the introduction of water, which can lead to hydrolysis of the ester or nitrile. Running the reaction at a lower temperature for a longer duration might also improve selectivity. If the crude product is very impure, a quick filtration through a plug of silica gel might be necessary before proceeding to the cyclization.

Q3: The final cyclization (Step 3) is not working, or the yield is very low.

  • Answer: The success of this step hinges on the quality of the base and the solvent. Use a fresh, reactive batch of sodium hydride. Ensure your DMF is truly anhydrous, as trace water will quench the NaH. The addition of the substrate at 0 °C is crucial to control the initial deprotonation. If NaH fails, consider a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in THF.

Q4: My final product is dark and difficult to purify. What are the likely impurities?

  • Answer: Aminopyrroles can be sensitive to air and light, leading to colored oxidation products. Work-up and purification should be performed promptly. The major impurity is often unreacted starting material or polymerized byproducts. For chromatography, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent) to prevent streaking of the basic amino-pyrrole product.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Alternative Synthetic Routes

Exploring alternative pathways is crucial for optimizing yield, reducing costs, or overcoming experimental hurdles. Below are three logical and well-established alternatives for synthesizing the target compound.

Route 2: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly reliable method for forming pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5][6] For our target, this requires the synthesis of a specific γ-dicarbonyl precursor.

Overall Synthetic Scheme

Paal_Knorr_Route cluster_0 Step 1: Synthesis of 1,4-Dicarbonyl cluster_1 Step 2: Paal-Knorr Cyclization A Ethyl Acetoacetate C Ethyl 2-acetyl-3-methyl-4-oxopentanoate A->C NaOEt, EtOH B 3-Chloro-2-butanone B->C E Target Compound 1 C->E D Ammonia, Acetic Acid D->E

Caption: Paal-Knorr synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-oxobutan-2-yl)-3-oxobutanoate (a suitable 1,4-dicarbonyl precursor analog)

  • Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • Cool the solution to 0 °C and add ethyl acetoacetate (1.0 eq) dropwise.

  • Stir for 30 minutes, then add 3-chloro-2-butanone (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Neutralize the reaction with dilute acetic acid and remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate.

  • The resulting γ-keto ester is often used directly after assessing purity.

Step 2: Paal-Knorr Cyclization and Aromatization

  • Dissolve the crude 1,4-dicarbonyl precursor from Step 1 in glacial acetic acid.

  • Add ammonium acetate (3-5 eq) and heat the mixture to reflux (around 110-120 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting and FAQs: Route 2

Q1: The yield of my 1,4-dicarbonyl precursor is low.

  • Answer: This alkylation step is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The quality of the sodium ethoxide is also critical. Prepare it fresh for the best results. Side reactions like self-condensation of ethyl acetoacetate can occur; maintaining a low temperature during additions can minimize this.

Q2: The Paal-Knorr cyclization is producing a furan byproduct instead of the pyrrole.

  • Answer: Furan formation is a common side reaction in Paal-Knorr syntheses, especially under strongly acidic conditions (pH < 3).[6] While acetic acid is generally suitable, if furan formation is significant, try running the reaction under more neutral conditions, for instance, by refluxing in ethanol with just ammonium acetate, omitting the bulk acetic acid solvent.

Q3: The reaction stalls, and I see both starting material and product on the TLC plate even after prolonged heating.

  • Answer: This could indicate an equilibrium issue or insufficient reaction temperature. Ensure you are at a full reflux. Some modern variations of the Paal-Knorr reaction use microwave irradiation, which can dramatically reduce reaction times and improve yields by overcoming activation energy barriers more efficiently.[7]

Route 3: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multicomponent reaction that constructs the pyrrole ring from an α-haloketone, a β-ketoester, and ammonia.[8][9] This one-pot approach is highly convergent.

Overall Synthetic Scheme

Hantzsch_Route cluster_0 Hantzsch Condensation A Ethyl 2-amino-3-oxobutanoate C Target Compound 1 A->C NaOAc, EtOH/AcOH B 3-Chloro-2-butanone B->C

Caption: Hantzsch synthesis of the target compound.

Experimental Protocol

Step 1: Preparation of Ethyl 2-amino-3-oxobutanoate (from Ethyl Acetoacetate)

  • Dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 2 hours.

  • Add zinc dust (2.0 eq) portion-wise, maintaining the temperature below 15 °C.

  • Stir for an additional 2 hours at room temperature.

  • Filter the reaction mixture and neutralize the filtrate with aqueous ammonia.

  • Extract the product with diethyl ether and use the crude α-amino-β-ketoester directly in the next step.

Step 2: Hantzsch Pyrrole Synthesis

  • To a solution of the crude ethyl 2-amino-3-oxobutanoate from Step 1 in a mixture of ethanol and acetic acid (4:1), add 3-chloro-2-butanone (1.0 eq).

  • Add sodium acetate (1.5 eq) and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Troubleshooting and FAQs: Route 3

Q1: The preparation of the α-amino-β-ketoester is low-yielding and messy.

  • Answer: The reduction of the oxime intermediate is a critical step. Ensure the zinc dust is activated and added slowly to control the exotherm. The α-amino-β-ketoester is often unstable and prone to self-condensation. It is best to generate it and use it immediately in the subsequent Hantzsch reaction without attempting rigorous purification.

Q2: What are the main side products in a Hantzsch synthesis?

  • Answer: The most common side reaction is the Feist-Bénary furan synthesis, which can compete with the desired pyrrole formation.[8] This occurs if the α-haloketone reacts with the enolate of the β-ketoester before the amine condenses. Using a pre-formed enamine or ensuring a sufficient concentration of ammonia/amine can favor the pyrrole pathway. Self-condensation of the α-amino ketone is another possibility.

Q3: The final reaction is not clean. Can I change the reaction conditions?

  • Answer: Absolutely. The Hantzsch synthesis is amenable to various conditions. You can try different solvents like DMF or even solvent-free mechanochemical methods, which have been shown to improve yields and reduce side reactions.[8] Using a different base, such as triethylamine, instead of sodium acetate may also be beneficial.

General Purification Guide

Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: Due to the polar amino group, the target compound may streak on silica. To mitigate this, add 0.5-1% triethylamine or ammonia in methanol to your eluent system.[3] A good starting point is a gradient from 10% to 50% ethyl acetate in hexanes.

  • Loading: For best results, use dry loading. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent completely before loading the powder onto the column.

Recrystallization

  • If the product obtained from chromatography is a solid and sufficiently pure, recrystallization can be an effective final polishing step.

  • Solvent Systems: A mixture of polar and non-polar solvents is often effective. Try ethyl acetate/hexanes, ethanol/water, or isopropanol/heptane. Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Summary of Synthetic Routes

RouteNameKey ReactionStarting MaterialsProsCons
1 Thorpe-Ziegler TypeIntramolecular cyclization3-Methyl-2-butanone, Ethyl cyanoacetate, AmmoniaPotentially high-yielding, based on known procedures.Multi-step, requires strong base (NaH).
2 Paal-Knorr1,4-Dicarbonyl condensationEthyl acetoacetate, 3-Chloro-2-butanone, AmmoniaRobust and reliable cyclization step.[10]Requires synthesis of the 1,4-dicarbonyl precursor, which can be challenging.
3 HantzschMulticomponent condensationEthyl acetoacetate, 3-Chloro-2-butanone, AmmoniaConvergent one-pot cyclization.α-amino-β-ketoester intermediate can be unstable; potential for side reactions.[11]

References

  • Estevez, V., Villacampa, M., & Menéndez, J. C. (2014). The Hantzsch Pyrrole Synthesis: A Neglected Name Reaction. Chemical Society Reviews, 43(13), 4633-4657. [Link]

  • ResearchGate. (2025). The Hantzsch pyrrole synthesis. [Link]

  • YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. [Link]

  • Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Grokipedia. (n.d.). Thorpe reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • ACS Publications. (2001). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 66(12), 4427-4429. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. (2018). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

  • NIH National Center for Biotechnology Information. (2011). Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

  • NIH National Center for Biotechnology Information. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Taylor & Francis. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-oxopentanoate. [Link]

  • PubChem. (n.d.). 3-Amino-3-methylbutan-2-one. [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • NIH National Center for Biotechnology Information. (2010). Irreversible Protein Labeling by Paal–Knorr Conjugation. [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • Simple English Wikipedia. (n.d.). 3-Methyl-2-butanone. [Link]

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Technical Support Center: Scaling Up Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the common synthetic pathways, troubleshoot frequent challenges, and provide actionable protocols grounded in established chemical principles.

Overview of the Common Synthetic Route: Hantzsch Pyrrole Synthesis

The production of this compound is commonly achieved via a variation of the Hantzsch pyrrole synthesis.[1][2][3] This multicomponent reaction offers a versatile and direct route to highly substituted pyrroles by condensing a β-ketoester, an α-haloketone, and an amine source.[2]

For the target molecule, a typical pathway involves the reaction of ethyl acetoacetate, 3-chloro-2-butanone, and a source of ammonia. The reaction proceeds through the formation of an enamine intermediate, followed by nucleophilic attack and subsequent cyclization and dehydration to form the aromatic pyrrole ring.[2][4]

Experimental Workflow: Hantzsch Pyrrole Synthesis

Hantzsch_Workflow cluster_inputs Starting Materials cluster_process Reaction & Work-Up cluster_output Purification & Final Product cluster_issues Potential Scale-Up Failure Points A Ethyl Acetoacetate (β-Ketoester) Mix 1. Mixing & Reaction (Solvent, Heat) A->Mix B 3-Chloro-2-butanone (α-Haloketone) B->Mix C Ammonia Source (e.g., NH4OAc) C->Mix Quench 2. Quench Reaction Mix->Quench P1 Poor Mixing & Hotspots Mix->P1 P2 Side Reactions (e.g., Furan formation) Mix->P2 P3 Exotherm Runaway Mix->P3 Extract 3. Extraction Quench->Extract Dry 4. Drying Extract->Dry Concentrate 5. Concentration Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Crystallization or Chromatography Crude->Purify Final Pure Ethyl 3-amino-4,5-dimethyl -1H-pyrrole-2-carboxylate Purify->Final P4 Purification Loss Purify->P4

Caption: Workflow for Hantzsch synthesis and potential scale-up failure points.

Critical Process Parameters & Optimization

Scaling up a reaction is not merely about using larger flasks and more reagents. The surface-area-to-volume ratio decreases dramatically, which significantly impacts heat and mass transfer.[5][6] This can lead to issues that were negligible at the lab scale. The following table outlines critical parameters and their implications during scale-up.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg) ConsiderationsRationale & Potential Impact on Yield/Purity
Solvent Ethanol, DMFToluene, Heptane (for easier water removal and workup)Solvent choice affects reaction kinetics and solubility. On a large scale, ease of removal, cost, and azeotropic water removal (e.g., with a Dean-Stark trap) become critical.[7]
Temperature 60-85 °C (Oil Bath)60-85 °C (Jacketed Reactor)Precise temperature control is crucial. In large volumes, localized hotspots from poor mixing can cause side reactions and impurity formation.[8]
Reagent Addition All at once or quick additionSlow, controlled addition of the α-haloketoneThe reaction is often exothermic. Slow addition is essential to manage heat evolution and prevent a thermal runaway.[5][9] This also minimizes side reactions like self-condensation.[10]
Mixing Magnetic Stir BarOverhead Mechanical Stirrer (various impeller types)Inadequate mixing at scale leads to poor heat distribution and concentration gradients, resulting in lower yields and inconsistent product quality.[8]
Work-Up Separatory FunnelJacketed Reactor with bottom outlet valvePhase separation can be slower and more challenging at scale. Emulsion formation is a greater risk.
Purification Column ChromatographyRecrystallizationChromatography is often not economically viable for large quantities. Developing a robust recrystallization protocol is key for achieving high purity at scale.[11]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My yield dropped from 75% at lab scale to 40% in the pilot plant. What are the most likely causes?

A significant drop in yield during scale-up is a common and multifaceted problem.[12] The primary culprits are typically related to mass and heat transfer limitations.[5]

  • Inadequate Mixing: A magnetic stirrer is efficient for small flasks, but in a large reactor, it cannot ensure homogeneity. This leads to localized areas of high reactant concentration and "hotspots," which can promote side reactions or decomposition.

    • Solution: Employ an appropriately sized overhead mechanical stirrer. The choice of impeller (e.g., anchor, pitched-blade turbine) should be matched to the viscosity and geometry of the reactor to ensure thorough mixing.[8]

  • Poor Temperature Control: The reaction is exothermic. As the reactor size increases, the ability to dissipate heat through the vessel walls decreases due to the lower surface-area-to-volume ratio.[6] If the heat generated exceeds the heat removed, the internal temperature can rise uncontrollably, leading to by-product formation.

    • Solution: Use a jacketed reactor with a reliable heating/cooling circulator. Implement a slow, controlled addition of the most reactive component (the α-haloketone) to keep the rate of heat generation manageable.[5][9]

  • Incomplete Reaction: The reaction may appear complete by TLC at the lab scale, but at a larger scale, extended reaction times may be necessary to compensate for slower mass transfer.

    • Solution: Monitor the reaction using in-process controls (IPC) like HPLC or GC, not just TLC. Continue the reaction until starting materials are consumed to an acceptable level.

The formation of colored impurities is often a sign of decomposition or side reactions exacerbated by higher temperatures or prolonged reaction times.

  • Likely Cause - Side Reactions: The Hantzsch synthesis can have competing side reactions, such as the Feist-Bénary furan synthesis, especially under certain conditions.[1] Additionally, aldehydes and ketones can undergo self-condensation or polymerization, particularly in the presence of base and at elevated temperatures.[10][13]

    • Solution 1 - Inert Atmosphere: Pyrroles can be sensitive to oxidation, which can lead to colored impurities.[14] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

    • Solution 2 - Optimize Temperature & Addition: As mentioned, prevent hotspots through better mixing and controlled addition. Sometimes, running the reaction at a slightly lower temperature for a longer time can provide a cleaner product profile.

    • Solution 3 - Purity of Starting Materials: Ensure the quality of your starting materials. Impurities in the precursors can act as catalysts for unwanted side reactions.[14]

Q3: The final product is difficult to purify. Recrystallization yields are low and the product remains oily.

Purification is often the bottleneck in scaling up. What works for 1 gram may be impractical for 1 kilogram.

  • Issue - Inefficient Crystallization: The crude product may contain impurities that act as crystallization inhibitors. An "oily" product suggests it's not pure enough to crystallize readily.

    • Solution 1 - Solvent Screening: Perform a systematic solvent/anti-solvent screening on a small scale to find the optimal system for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.

    • Solution 2 - Pre-purification: Before crystallization, consider a simple work-up step to remove major impurities. This could be a wash with a dilute acid to remove basic impurities or a charcoal treatment to remove colored by-products. A patent on pyrrole purification suggests that treating the crude mixture with an acid before distillation can help remove basic impurities like pyrrolidine.[15][16]

    • Solution 3 - Seeding: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution. This can dramatically improve the speed and efficiency of crystallization.

Q4: The reaction temperature spikes dangerously after about 30 minutes, even with cooling. How can I manage this safety risk?

This is a critical safety issue known as a thermal runaway, where the reaction's heat generation accelerates beyond the cooling system's capacity.[9] It is the most significant hazard when scaling exothermic reactions.

  • Underlying Cause: This is a classic sign of reagent accumulation. The initial temperature may be too low for the reaction to start, so the reactive reagent you are adding builds up in the reactor. When the reaction finally initiates, the accumulated reagent reacts all at once, causing a massive exotherm.

    • Solution 1 - Controlled Addition Rate: The rate of addition must not exceed the rate of reaction.[5] Start the addition slowly and ensure you see a gentle, controlled temperature increase, indicating the reaction is proceeding as the reagent is added.

    • Solution 2 - Higher Initial Temperature: It may be counterintuitive, but sometimes starting at a slightly higher temperature (e.g., 40-50 °C) ensures the reaction begins immediately upon addition of the limiting reagent, preventing its accumulation.

    • Solution 3 - Semi-Batch Process: For highly exothermic reactions, a semi-batch process is the standard industrial approach.[6] In this method, one reactant is charged to the vessel, and the other is added continuously at a controlled rate to manage the exotherm.

    • Safety Precaution: Always have a quench plan. This involves having a pre-determined, readily available quenching agent that can be added to stop the reaction quickly in an emergency. Calculate the adiabatic temperature rise to understand the worst-case scenario before you begin.[8]

Detailed Experimental Protocols

Protocol 4.1: Lab-Scale Synthesis (10 g)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (1.0 eq), ammonium acetate (1.2 eq), and 100 mL of ethanol.

  • Begin stirring and heat the mixture to 70 °C using an oil bath.

  • Once the temperature is stable, add 3-chloro-2-butanone (1.0 eq) dropwise over 5 minutes.

  • Maintain the reaction at reflux (approx. 78 °C) and monitor by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford the pure product.

Protocol 4.2: Pilot-Scale Synthesis (1 kg)
  • Charge a 20 L jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and reflux condenser, with ethyl acetoacetate (1.0 eq), ammonium acetate (1.2 eq), and 10 L of toluene.

  • Start agitation (e.g., 150 RPM) and heat the reactor jacket to bring the internal temperature to 80 °C.

  • Using a metering pump, add 3-chloro-2-butanone (1.0 eq) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 85 °C. Adjust the addition rate to maintain temperature control.

  • After the addition is complete, maintain the reaction at 80-85 °C for an additional 4-6 hours. Monitor reaction completion by HPLC.

  • Cool the reactor contents to 20 °C. Transfer the mixture to a suitable vessel and wash with water (2 x 5 L) and brine (1 x 5 L).

  • Concentrate the organic layer under vacuum to a volume of ~3 L.

  • Cool the concentrated solution to 0-5 °C and hold for 4 hours to crystallize the product.

  • Filter the resulting slurry and wash the cake with cold (0 °C) heptane (2 x 1 L).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product.

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Hantzsch pyrrole synthesis. Grokipedia.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Hantzsch pyrrole synthesis. Wikipedia.
  • What are the challenges in the synthesis and applic
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Hantzch synthesis of pyrrole. Química Organica.org.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Mettler Toledo.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
  • Process for the purification of crude pyrroles.
  • Purification of crude pyrroles.
  • troubleshooting low yields in Knoevenagel condens
  • troubleshooting low yield in Aldol condens
  • Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. YouTube.
  • Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1.
  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Omega.

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Technical Support Center: Analysis of Impurities in Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying, quantifying, and controlling impurities in this key chemical intermediate. Our goal is to combine established analytical principles with field-proven insights to help you navigate common challenges and ensure the quality and integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and critical to control. They typically arise from the manufacturing process or degradation.[3]

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis, such as precursors to the pyrrole ring.

    • Intermediates: Incomplete reactions can leave residual intermediates. For instance, in a Paal-Knorr synthesis, the 1,4-dicarbonyl compound could be a potential impurity.[4]

    • By-products: These are formed from side reactions. Given the amino and ester functionalities, potential by-products include dimers (from self-condensation), oxidized species (the amino group is susceptible to oxidation), or products from reactions with solvents (e.g., transesterification if using an alcohol solvent other than ethanol).

  • Degradation Products:

    • These form during storage or handling.[3] Key degradation pathways to consider are:

      • Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

      • Oxidation: The electron-rich pyrrole ring and the primary amino group are susceptible to oxidation, leading to colored impurities.

      • Photodegradation: Exposure to light can induce degradation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dimethylformamide, ethanol, ethyl acetate) may be present in the final product.[1]

Q2: Which primary analytical technique should I use for routine purity testing?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for purity assessment of this compound. Its polarity and UV chromophore make it well-suited for reversed-phase HPLC. A well-developed HPLC method can separate the main compound from both process-related and degradation impurities.[5][6]

Q3: How do I identify an unknown impurity?

A3: A combination of techniques is typically required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the first step. It provides the molecular weight of the impurity, which is a critical piece of information for proposing a structure.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental composition (molecular formula) of the impurity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the most powerful tool for definitive structure elucidation.[5][7][8][9] It provides detailed information about the chemical structure and connectivity of atoms.[8] If the impurity can be isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can fully characterize the structure.

  • Forced Degradation Studies: Intentionally degrading the sample under stress conditions (acid, base, oxidation, heat, light) helps to generate potential degradation products.[10][11] Analyzing these samples can help confirm if an observed impurity is a degradant and provides insight into the compound's stability.[10][11]

Q4: What are the regulatory expectations for impurity control?

A4: Regulatory bodies like the EMA and FDA follow the International Council for Harmonisation (ICH) guidelines. For a new drug substance, ICH Q3A(R2) is the key document.[12][13] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting ≥ 0.05%≥ 0.03%
Identification ≥ 0.10%≥ 0.05%
Qualification ≥ 0.15% or 1.0 mg TDI (whichever is lower)≥ 0.05%
TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline.[1]

Any impurity exceeding the identification threshold must have its structure determined.[1] Any impurity exceeding the qualification threshold must be assessed for its biological safety.[1]

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification and control of impurities.

Impurity_Formation Synthesis Synthesis Process Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Intermediates Residual Intermediates Synthesis->Intermediates Byproducts Side-Reaction Products (e.g., Dimers) Synthesis->Byproducts Reagents Residual Reagents/Solvents Synthesis->Reagents API Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Starting_Materials->API Process Impurities Intermediates->API Process Impurities Byproducts->API Process Impurities Reagents->API Process Impurities Storage Storage & Handling API->Storage Hydrolysis Hydrolysis Product (Carboxylic Acid) Storage->Hydrolysis Degradation Impurities Oxidation Oxidation Products (e.g., N-Oxides, Hydroxylated) Storage->Oxidation Degradation Impurities Photodegradation Photodegradants Storage->Photodegradation Degradation Impurities

Caption: Sources of process-related and degradation impurities.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance/Drug Product. Retrieved from [Link]

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2017, December 20). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate have emerged as a promising class of therapeutic agents, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological performance of these derivatives, supported by experimental data, to inform future drug discovery and development efforts.

Introduction to the this compound Scaffold

The this compound core is a versatile building block for the synthesis of a diverse library of compounds. The presence of the amino group at the 3-position and the ethyl carboxylate at the 2-position provides reactive handles for various chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of biological activity and pharmacokinetic properties. The dimethyl substitution at the 4 and 5 positions can influence the molecule's lipophilicity and steric interactions with biological targets.

Anticancer Activity: Targeting Microtubules and Inducing Cell Cycle Arrest

Derivatives of the closely related ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have demonstrated significant potential as anticancer agents.[1] These compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to a cascade of events culminating in apoptotic cell death.[1]

Comparative Efficacy of EAPC Derivatives

A study by Boichuk et al. (2016) investigated the in vitro anticancer activity of two notable EAPC derivatives, EAPC-20 and EAPC-24, against a panel of soft tissue cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight their potent cytotoxic effects.[1]

CompoundSK-LMS-1 (Leiomyosarcoma) IC50 (µM)RD (Rhabdomyosarcoma) IC50 (µM)GIST-T1 (Gastrointestinal Stromal Tumor) IC50 (µM)A-673 (Ewing's Sarcoma) IC50 (µM)U-2 OS (Osteosarcoma) IC50 (µM)
EAPC-20 0.8 ± 0.11.2 ± 0.21.5 ± 0.30.9 ± 0.11.1 ± 0.2
EAPC-24 0.7 ± 0.11.0 ± 0.11.3 ± 0.20.8 ± 0.10.9 ± 0.1

Data sourced from Boichuk et al. (2016).[1]

These results indicate that both EAPC-20 and EAPC-24 exhibit potent, dose-dependent inhibition of cancer cell proliferation across various soft tissue sarcoma types.[1] Their efficacy in the low micromolar range positions them as promising leads for further development.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for these EAPC derivatives is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to a robust G2/M phase cell cycle arrest, effectively halting cell division and ultimately inducing apoptosis.[1]

EAPC EAPC Derivatives Tubulin Tubulin Monomers EAPC->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of anticancer action of EAPC derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of these derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., EAPC derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Promising Frontier

Derivatives of this compound have also shown promise as antimicrobial agents. Modifications to the core structure can lead to compounds with potent activity against a range of pathogens, including bacteria and fungi.

Efficacy Against Mycobacterium tuberculosis

A study by Rawat et al. (2022) synthesized and evaluated a hydrazono derivative of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate for its antimycobacterial activity.[2]

CompoundTarget OrganismMIC (µg/mL)
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate Mycobacterium tuberculosis H37Rv0.7
Ethambutol (Standard) Mycobacterium tuberculosis H37Rv0.5

Data sourced from Rawat et al. (2022).[2]

The potent activity of this derivative, with a Minimum Inhibitory Concentration (MIC) comparable to the standard anti-tuberculosis drug ethambutol, highlights the potential of this scaffold in developing new treatments for tuberculosis.[2]

Structure-Activity Relationship Insights

While extensive SAR studies on a broad range of derivatives are still emerging, initial findings suggest that the nature of the substituent at the 3-amino position plays a crucial role in determining antimicrobial potency. The introduction of aromatic and heteroaromatic moieties, as seen in the hydrazono derivative, appears to be a favorable strategy for enhancing activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Start Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate Observe Visually Inspect for Microbial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->Determine_MIC

Sources

A Comparative Guide to the Validation of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate as a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Antibacterial Agents and the Promise of Pyrrole Derivatives

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates a robust pipeline of new antibacterial agents with novel mechanisms of action.[1] In this context, heterocyclic compounds, particularly those containing nitrogen, have emerged as a promising area of research in the quest for new therapeutics.[2] Pyrrole, a five-membered aromatic heterocycle, is a key structural motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5]

This guide focuses on ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate , a specific pyrrole derivative with a chemical structure that suggests potential for biological activity. While extensive research has been conducted on the antibacterial properties of the broader pyrrole class, this particular compound remains largely unvalidated in the scientific literature.[2][6] This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on how to systematically evaluate and validate its potential as a novel antibacterial agent. We will outline the necessary experimental protocols, provide a framework for comparative analysis against established antibiotics, and present hypothetical data to illustrate the validation process.

Chemical Profile of the Target Compound

  • IUPAC Name: this compound

  • CAS Number: 230646-11-4[7]

  • Molecular Formula: C₉H₁₄N₂O₂[8]

  • Molecular Weight: 182.22 g/mol [8]

  • Chemical Structure:

    
    
    

The synthesis of similar pyrrole-2-carboxylate esters has been documented, providing a potential starting point for obtaining the compound for research purposes.[9]

Proposed Experimental Validation Workflow

To rigorously assess the antibacterial potential of this compound, a multi-step experimental approach is necessary. This workflow is designed to first establish its in vitro efficacy and then to characterize its spectrum of activity and preliminary safety profile.

Validation_Workflow cluster_Phase1 Phase 1: In Vitro Efficacy & Spectrum cluster_Phase2 Phase 2: Advanced Characterization A Compound Acquisition & Purity Analysis B Primary Screening: Agar Disk Diffusion A->B Purity >95% C Quantitative Analysis: Broth Microdilution (MIC Determination) B->C Zone of Inhibition Observed D Determination of Minimum Bactericidal Concentration (MBC) C->D MIC Value Determined E Time-Kill Kinetic Assays C->E F Preliminary Cytotoxicity Testing D->F G Mechanism of Action Studies (Hypothetical) E->G Mechanism_of_Action cluster_Cell Bacterial Cell DNA_Gyrase DNA Gyrase Cell_Membrane Cell Membrane Metabolism Metabolic Pathways Pyrrole Ethyl 3-amino-4,5-dimethyl- 1H-pyrrole-2-carboxylate Pyrrole->DNA_Gyrase Inhibition? Pyrrole->Cell_Membrane Disruption? Pyrrole->Metabolism Interference?

Caption: Potential antibacterial mechanisms of action for pyrrole-based compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial validation of this compound as a potential antibacterial agent. Based on the known bioactivity of the pyrrole scaffold, there is a scientific rationale for investigating this compound. [1][2]The proposed workflow, from initial screening to quantitative analysis, offers a robust and standardized approach to generating the necessary data for a preliminary assessment.

Should the hypothetical data presented here be substantiated by experimental results, the next steps would involve further optimization of the chemical structure to improve potency and spectrum of activity, followed by more extensive toxicological and in vivo studies. The journey from a promising scaffold to a clinically viable drug is long and arduous, but the systematic validation outlined in this guide represents the critical first step in this process.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Publications. [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science Publishers. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - OUCI. [Link]

  • Synthesis of Ethyl 3-amino-1,4-dimethyl-1H-pyrrole-2-carboxylate - PrepChem.com. [Link]

  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - ResearchGate. [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - NIH. [Link]

  • Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate - ACS Publications. [Link]

  • Synthesis and antimicrobial activity of some pyrrole derivatives. III--2-(4-arylpiperazino)-3-ethoxycarbonyl-5-aryl-pyrrole derivatives. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold stands as a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals, natural products, and functional materials. Among these, ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate and its analogues represent a class of compounds with significant potential, often serving as key building blocks in the synthesis of more complex molecular architectures.

The journey from synthesis to application for these compounds is critically dependent on rigorous structural characterization. Spectroscopic analysis provides the foundational data for confirming molecular identity, assessing purity, and understanding electronic and structural nuances. This guide offers a deep dive into the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the analysis of this compound and its derivatives. As a Senior Application Scientist, my aim is not merely to present data, but to illuminate the "why" behind the "what"—to explain the causal relationships between molecular structure and spectral output, thereby empowering you to interpret your own data with confidence.

The Spectroscopic Triad: A Holistic Approach to Structural Elucidation

No single spectroscopic technique provides a complete structural picture. Instead, we rely on a triad of methods, each offering a unique and complementary piece of the puzzle.

Figure 1: A generalized workflow for the comprehensive spectroscopic analysis of synthesized pyrrole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For derivatives of this compound, both ¹H and ¹³C NMR provide invaluable information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and its integration (the number of protons it represents). For a typical ethyl 3-amino-4,5-dialkyl-1H-pyrrole-2-carboxylate, we can predict the following key signals:

  • N-H Proton: A broad singlet, typically in the downfield region (δ 8.0-9.0 ppm), the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding.

  • Amino (-NH₂) Protons: A broad singlet, the chemical shift of which is also solvent-dependent, often appearing between δ 3.0-5.0 ppm.

  • Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃). The quartet, resulting from coupling to the methyl group, typically appears around δ 4.2 ppm. The triplet is found further upfield, around δ 1.3 ppm.

  • Alkyl Substituents on the Pyrrole Ring: The chemical shifts and multiplicities of these protons will depend on their specific structure. For the title compound, we expect two singlets for the C4-CH₃ and C5-CH₃ groups.

Comparative Analysis of ¹H NMR Data for Related Pyrrole Derivatives:

Compound/DerivativeN-H Signal (δ, ppm)Aromatic/Ring Protons (δ, ppm)Ethyl Ester CH₂ (δ, ppm)Ethyl Ester CH₃ (δ, ppm)Other Key Signals (δ, ppm)Reference
Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate8.59 (s, 1H)7.66-7.26 (m, 11H), 7.03 (m, 1H)4.24 (q, J=7.0 Hz, 2H)1.28 (t, J=7.0 Hz, 3H)-[1]
Ethyl 5-phenyl-2-(p-tolyl)-1H-pyrrole-3-carboxylate8.88 (s, 1H)7.63-7.19 (m, 10H), 6.96 (m, 1H)4.19 (q, J=8.0 Hz, 2H)1.26 (t, J=8.0 Hz, 3H)2.37 (s, 3H, Ar-CH₃)[1]
Ethyl 2-(4-bromophenyl)-5-phenyl-1H-pyrrole-3-carboxylate8.63 (s, 1H)7.63-7.38 (m, 10H), 7.01 (m, 1H)4.22 (q, J=7.0 Hz, 2H)1.27 (t, J=7.0 Hz, 3H)-[1]

Causality in Chemical Shifts: The electron-donating nature of the amino group at the C3 position is expected to increase the electron density in the pyrrole ring, leading to a general upfield shift of the ring protons compared to unsubstituted pyrroles. Conversely, the electron-withdrawing ester group at C2 will deshield the N-H proton.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Expected Chemical Shifts for this compound:

  • Carbonyl Carbon (C=O): In the downfield region, typically δ 160-170 ppm.

  • Pyrrole Ring Carbons: These will appear in the aromatic region (δ 100-150 ppm). The carbons attached to the amino and ester groups (C2 and C3) will have distinct shifts from the alkyl-substituted carbons (C4 and C5).

  • Ethyl Ester Carbons: The -OCH₂- carbon will be around δ 60 ppm, while the -CH₃ carbon will be further upfield at approximately δ 14 ppm.

  • Methyl Carbons on the Ring: These will appear in the aliphatic region, typically δ 10-20 ppm.

Comparative Analysis of ¹³C NMR Data for Related Pyrrole Derivatives:

Compound/DerivativeC=O (δ, ppm)Pyrrole Ring Carbons (δ, ppm)Ethyl Ester Carbons (δ, ppm)Other Key Signals (δ, ppm)Reference
Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate164.8137.7, 132.0, 131.8, 131.6, 129.1, 129.0, 128.4, 128.2, 127.1, 124.0, 113.9, 109.259.8, 14.3-[1]
Ethyl 5-phenyl-2-(p-tolyl)-1H-pyrrole-3-carboxylate165.0137.4, 136.7, 132.0, 131.9, 129.6, 129.0, 128.8, 128.1, 128.0, 124.0, 113.5, 108.559.7, 14.221.1 (Ar-CH₃)[1]
Ethyl 2-(4-bromophenyl)-5-phenyl-1H-pyrrole-3-carboxylate164.6138.1, 132.1, 131.8, 130.6, 130.5, 129.0, 128.5, 128.2, 125.5, 120.7, 114.1, 109.759.9, 14.3-[1]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H, NH₂).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. For our target compounds, it is particularly useful for confirming the presence of the amino, ester, and N-H moieties.

Characteristic IR Absorptions:

  • N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹. For the pyrrole N-H, this is a key diagnostic peak.

  • N-H Bending (Amino Group): A peak around 1600-1650 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band typically in the range of 1680-1750 cm⁻¹. The exact position can be influenced by conjugation with the pyrrole ring.

  • C-N Stretch: In the fingerprint region, typically between 1000-1350 cm⁻¹.

  • C-H Stretches (Aliphatic and Aromatic): Found just below and above 3000 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): For the title compound (C₉H₁₄N₂O₂), the expected molecular weight is 182.22 g/mol . A prominent peak at m/z = 182 would be expected, corresponding to the intact molecule.

  • Fragmentation: Common fragmentation pathways for pyrrole esters involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ester group (-COOCH₂CH₃, 73 Da). Cleavage of the alkyl substituents on the pyrrole ring is also possible.

Comparative Analysis of Mass Spectrometry Data:

The fragmentation of pyrrole derivatives is highly dependent on the substituents. For instance, in the mass spectrum of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a common fragment corresponds to the loss of an ethoxy radical.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is often the most abundant ion observed with ESI.

Figure 2: A simplified, hypothetical fragmentation pathway for this compound in mass spectrometry.

Conclusion: A Synergistic Approach to Certainty

The robust characterization of this compound and its derivatives is not a matter of a single, definitive experiment. Rather, it is the synergistic interplay of NMR, IR, and MS that provides an unassailable confirmation of molecular structure and purity. By understanding the principles behind each technique and how the unique features of the pyrrole scaffold influence the spectral output, researchers can move forward with confidence in their synthetic endeavors. This guide provides a framework for that understanding, empowering you to not just collect data, but to interpret it with the insight of a seasoned expert.

References

  • Paine, J. B., III; Dolphin, D. J. Org. Chem.1985, 50 (26), 5598–5604.
  • Supporting Information for "Nickel-Catalyzed Denitrogenative Annulation of 1,2,3-Triazoles with Alkynes: A Facile Approach to Polysubstituted Pyrroles".
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
  • de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons, 2007.

Sources

Comparative In Vitro Evaluation of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Analogs: A Guide to Anticancer and Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational structural motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Molecules incorporating the pyrrole core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

The parent compound, ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (EAPC), and its analogs represent a promising class of molecules for therapeutic development. Previous studies have highlighted that ethyl-2-amino-pyrrole-3-carboxylates can exhibit potent antiproliferative activities against various cancer cell lines, including those resistant to standard therapies.[5] This guide provides a framework for the comparative in vitro testing of novel EAPC analogs, focusing on two primary pillars of early-stage drug discovery: anticancer and antimicrobial activity. As Senior Application Scientists, we emphasize not just the procedural steps, but the underlying rationale and the importance of robust, self-validating experimental design to ensure data integrity and guide structure-activity relationship (SAR) studies.

Strategic Assay Selection: From Hypothesis to High-Throughput Screening

The decision to screen for specific biological activities is hypothesis-driven. The EAPC scaffold, with its amino and carboxylate functionalities, presents multiple points for chemical modification (Figure 1). These modifications can systematically alter the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its interaction with biological targets.

  • Anticancer Hypothesis: Many cytotoxic agents function by disrupting fundamental cellular processes like cell division or metabolism. Pyrrole derivatives have been shown to act as inhibitors of tubulin polymerization, protein kinases, and other key proteins in cell cycle regulation, ultimately inducing apoptosis (programmed cell death).[3][5][6] Therefore, a primary screen for anticancer activity should assess general cytotoxicity and cell viability across a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method for this purpose, as it measures the metabolic activity of living cells, which is directly proportional to cell viability.[7]

  • Antimicrobial Hypothesis: The structural features of pyrroles are also found in natural antibiotics. The urgent need for novel antimicrobial agents to combat rising drug resistance makes this an essential screening path.[8][9][10] The primary goal of an initial antimicrobial screen is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) is the most common and standardized technique for this evaluation, providing quantitative data on a compound's potency.[9][11][12]

Figure 1: Core EAPC Scaffold and Points for Analog Synthesis This diagram illustrates the core chemical structure of this compound, highlighting the key positions (R1, R2, R3) where chemical modifications can be made to generate a library of analogs for screening.

EAPC_Scaffold cluster_main EAPC Analog Design Strategy structure R1 R1: Modulate N-substitution (e.g., alkyl, aryl groups) structure->R1 R2 R2: Modify Amino Group (e.g., acylation, alkylation) structure->R2 R3 R3: Alter Ester (e.g., different alcohols, amides) structure->R3

Comparative Anticancer Evaluation: The MTT Cytotoxicity Assay

The MTT assay is predicated on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]

Experimental Workflow: MTT Assay

The following diagram outlines the critical steps in performing the MTT assay for screening EAPC analogs. Each step is designed to minimize variability and ensure reproducible results.

MTT_Workflow cluster_workflow MTT Assay Workflow for EAPC Analog Screening A 1. Cell Seeding Seed cancer cells (e.g., MCF-7, LoVo) in 96-well plates. Incubate 24h for adhesion. B 2. Compound Treatment Add serial dilutions of EAPC analogs (and controls: DMSO, Doxorubicin). Incubate 48-72h. A->B C 3. MTT Addition Add sterile MTT solution to each well. Incubate 2-4h at 37°C. B->C D 4. Formazan Solubilization Remove media, add solubilizing agent (e.g., DMSO) to dissolve purple crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability vs. control. Determine IC50 values. E->F

Caption: Workflow for determining anticancer activity.

Detailed Protocol: MTT Assay

This protocol is adapted from standard methodologies and must be optimized for specific cell lines.[7][14][15][16]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) under standard conditions (37°C, 5% CO₂).[17]

    • Trypsinize and count the cells. Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each EAPC analog in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of EAPC analogs.

    • Include control wells: medium with DMSO only (vehicle control, 100% viability) and a known anticancer drug like Doxorubicin (positive control).

    • Incubate for 48 to 72 hours.

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

Data Presentation and Interpretation

The results should be tabulated to compare the half-maximal inhibitory concentration (IC₅₀) for each analog. The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a compound's potency.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of EAPC Analogs Against Human Cancer Cell Lines

Compound IDR1 SubstitutionR2 SubstitutionMCF-7 (Breast) IC₅₀ (µM)LoVo (Colon) IC₅₀ (µM)HUVEC (Normal) IC₅₀ (µM)Selectivity Index (LoVo)
EAPC-01 -H-H (Parent)45.238.5>100>2.6
EAPC-02 -CH₃-H22.119.8>100>5.1
EAPC-03 -H-C(O)CH₃5.42.789.433.1
EAPC-04 -Phenyl-H12.89.595.110.0
EAPC-05 -Phenyl-C(O)CH₃1.9 0.8 75.394.1
Doxorubicin (Positive Control)0.50.25.125.5

Note: Data are hypothetical for illustrative purposes. The Selectivity Index (SI) is calculated as IC₅₀ in normal cells (HUVEC) / IC₅₀ in cancer cells (LoVo). A higher SI indicates greater selectivity for cancer cells.

Comparative Antimicrobial Evaluation: The Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium after overnight incubation.[12] It is the gold standard for antimicrobial susceptibility testing.[18]

Experimental Workflow: Broth Microdilution

The workflow for MIC determination is systematic and suited for a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.

MIC_Workflow cluster_mic Broth Microdilution Workflow for MIC Determination A 1. Compound Dilution Prepare 2-fold serial dilutions of EAPC analogs in broth (e.g., Mueller-Hinton) in a 96-well plate. B 2. Bacterial Inoculation Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well to a final concentration of ~5x10^5 CFU/mL. A->B C 3. Incubation Incubate the plate at 37°C for 16-20 hours. B->C D 4. Growth Assessment Visually inspect wells for turbidity. Alternatively, read OD at 600nm. C->D E 5. MIC Determination The MIC is the lowest concentration with no visible bacterial growth. D->E

Caption: Workflow for determining antimicrobial activity.

Detailed Protocol: Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[8]

  • Compound and Media Preparation:

    • Prepare stock solutions of EAPC analogs in DMSO.

    • In a 96-well, U-bottom plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the highest compound concentration (prepared in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation:

    • Select colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from an overnight agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[9]

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[12]

  • MIC Reading:

    • The MIC is the lowest concentration of the EAPC analog at which there is no visible turbidity (i.e., the first clear well).[19] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation and Interpretation

MIC values are typically presented in µg/mL or µM. Lower MIC values indicate higher potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of EAPC Analogs

Compound IDR1 SubstitutionR2 SubstitutionS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
EAPC-01 -H-H (Parent)>128>128
EAPC-02 -CH₃-H64128
EAPC-03 -H-C(O)CH₃3264
EAPC-04 -Phenyl-H1632
EAPC-05 -Phenyl-C(O)CH₃4 8
Vancomycin (Positive Control)1>128
Ciprofloxacin (Positive Control)0.50.06

Note: Data are hypothetical for illustrative purposes.

Conclusion and Structure-Activity Relationship (SAR) Insights

These primary screening assays are critical decision-making tools. Analogs demonstrating high potency (low IC₅₀ or MIC values) and, for anticancer candidates, high selectivity, should be prioritized for further investigation, including secondary assays to elucidate the mechanism of action, and eventual progression to in vivo models.

References

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central (PMC). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. (2013). PubMed. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. (n.d.). RAIJMR. Retrieved from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2019). MDPI. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (2020). ResearchGate. Retrieved from [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved from [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2024). MDPI. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Retrieved from [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2018). ACS Publications. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). ProQuest. Retrieved from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Retrieved from [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. (2015). PubMed. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health (NIH). Retrieved from [Link]

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A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Analysis of Foundational and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the pyrrole nucleus is a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals, intricate natural products, and functional materials underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth, comparative study of the most significant methods for pyrrole synthesis, moving beyond a mere recitation of steps to offer field-proven insights into the causality behind experimental choices. We will dissect the Paal-Knorr, Hantzsch, and Knorr syntheses, alongside the modern Van Leusen reaction and the burgeoning field of transition-metal catalysis, equipping you with the knowledge to select the optimal strategy for your synthetic challenges.

The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocycle whose unique electronic properties and structural rigidity make it a privileged scaffold in medicinal chemistry and materials science. From the cholesterol-lowering powerhouse Atorvastatin (Lipitor) to the vibrant hues of porphyrins and phthalocyanines, the applications of pyrrole derivatives are vast and ever-expanding. The ability to strategically functionalize the pyrrole core is paramount to tuning a molecule's biological activity, pharmacokinetic profile, or material properties. This guide will navigate the synthetic landscape, providing a technical and practical comparison of the key methodologies at your disposal.

Classical Approaches to Pyrrole Synthesis: A Head-to-Head Comparison

The "classical" methods for pyrrole synthesis, developed in the late 19th century, remain workhorses in organic synthesis. Their enduring utility is a testament to their robustness and the ready availability of their starting materials.

The Paal-Knorr Synthesis: The Archetypal Condensation

The Paal-Knorr synthesis is arguably the most straightforward and widely recognized method for preparing pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic or neutral conditions.[2][3]

Mechanism and Rationale: The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2] The choice of an acid catalyst accelerates the dehydration step, which is often rate-limiting.[1][4] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3]

Diagram of the Paal-Knorr Synthesis Mechanism:

Paal_Knorr diketone 1,4-Dicarbonyl hemiaminal Hemiaminal diketone->hemiaminal + R-NH₂ amine R-NH₂ cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2H₂O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a versatile three-component reaction that brings together an α-haloketone, a β-ketoester, and ammonia or a primary amine to construct the pyrrole ring.[5][6] This method allows for the assembly of highly substituted pyrroles.[7]

Mechanism and Rationale: The reaction is believed to initiate with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[6][8] The multicomponent nature of this reaction allows for significant structural diversity in the final product.

Diagram of the Hantzsch Synthesis Mechanism:

Hantzsch ketoester β-Ketoester enamine Enamine ketoester->enamine Condensation amine R-NH₂ amine->enamine Condensation haloketone α-Haloketone adduct Alkylated Intermediate enamine->adduct + α-Haloketone pyrrole Substituted Pyrrole adduct->pyrrole Cyclization & -H₂O

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

The Knorr Pyrrole Synthesis: Condensation of α-Amino Ketones

The Knorr synthesis provides a powerful route to substituted pyrroles through the condensation of an α-amino ketone with a compound containing an activated methylene group, such as a β-ketoester.[9]

Mechanism and Rationale: A key challenge in the Knorr synthesis is the instability of α-amino ketones, which are prone to self-condensation.[9] Consequently, they are often generated in situ from the corresponding α-oximino ketone by reduction with zinc dust in acetic acid.[9] The subsequent condensation with the active methylene compound, followed by cyclization and dehydration, yields the polysubstituted pyrrole. This method is particularly adept at producing pyrroles with electron-withdrawing groups.

Diagram of the Knorr Synthesis Mechanism:

Knorr aminoketone α-Amino Ketone enamine Enamine Intermediate aminoketone->enamine Condensation active_methylene Active Methylene Compound active_methylene->enamine Condensation cyclic_adduct Cyclized Intermediate enamine->cyclic_adduct Intramolecular Attack pyrrole Substituted Pyrrole cyclic_adduct->pyrrole -H₂O

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Modern Methods: Expanding the Synthetic Toolkit

While the classical methods are invaluable, modern organic synthesis has introduced new strategies that offer unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Strategy

The Van Leusen reaction is a powerful and operationally simple method for synthesizing pyrroles, particularly 3,4-disubstituted pyrroles, which can be challenging to access via classical routes.[10][11] This method employs tosylmethyl isocyanide (TosMIC) as a versatile three-atom synthon.[12]

Mechanism and Rationale: The reaction proceeds via a [3+2] cycloaddition between a base-generated anion of TosMIC and a Michael acceptor (an electron-deficient alkene).[11] The acidity of the α-protons in TosMIC is enhanced by the electron-withdrawing sulfonyl and isocyanide groups, facilitating deprotonation.[13] The subsequent intramolecular cyclization and elimination of the tosyl group drives the formation of the aromatic pyrrole ring.[13]

Diagram of the Van Leusen Synthesis Mechanism:

Van_Leusen tosmic TosMIC tosmic_anion TosMIC Anion tosmic->tosmic_anion michael_acceptor Michael Acceptor adduct Michael Adduct michael_acceptor->adduct Michael Addition base Base base->tosmic_anion tosmic_anion->adduct Michael Addition cyclic_intermediate Cyclized Intermediate adduct->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - TsH

Caption: Mechanism of the Van Leusen Pyrrole Synthesis.

Transition-Metal Catalyzed Syntheses: New Frontiers

The advent of transition-metal catalysis has revolutionized pyrrole synthesis, offering novel pathways with high efficiency and selectivity.[14] These methods often utilize readily available starting materials like diynes, enynes, and azides.[14][15]

Key Approaches:

  • From Dienyl Azides: Catalytic amounts of zinc iodide or rhodium complexes can efficiently convert dienyl azides into polysubstituted pyrroles at room temperature.[15] This method exhibits excellent functional group tolerance.[15]

  • From Enynes and Nitriles: Copper hydride catalysis enables the coupling of enynes and nitriles to afford a wide range of N-H pyrroles.[16]

  • Green Chemistry Approaches: Many modern methods focus on sustainability, employing greener solvents, catalysts, and energy sources like microwave irradiation.[17][18]

Comparative Performance of Pyrrole Synthesis Methods

The choice of a synthetic method is a critical decision that depends on the target molecule, available resources, and desired scale. The following table provides a comparative overview of the key performance indicators for the discussed methods.

Synthesis Method Typical Substrates Typical Reagents/Catalysts Temperature (°C) Reaction Time Typical Yield (%) Key Advantages Key Disadvantages
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-TsOH, Lewis acids25 - 15015 min - 24 h>60, often 80-95[19]Operational simplicity, generally high yields.Availability of unsymmetrical 1,4-dicarbonyls can be a limitation; harsh conditions may not be suitable for sensitive substrates.[4][20]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBase (e.g., ammonia, pyridine)Room Temp. - RefluxVariableModerate, often <60[19]High degree of flexibility in substitution patterns.Can be lower yielding; potential for side reactions.[8]
Knorr α-Amino ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h57 - 80[19]Excellent for preparing highly substituted pyrroles, especially with electron-withdrawing groups.Instability of α-amino ketones requires in situ generation.[9]
Van Leusen α,β-Unsaturated carbonyls/nitriles, TosMICBase (e.g., NaH, K₂CO₃)-15 - Room Temp.1 - 24 hModerate to excellentExcellent for 3,4-disubstituted pyrroles; operationally simple.[10][11]TosMIC is a specialized reagent; basic conditions may not be compatible with all functional groups.
Transition-Metal Catalyzed Dienes, Alkynes, Azides, etc.Various (e.g., Rh, Cu, Zn, Fe catalysts)Often Room Temp. to mild heatingVariableGenerally good to excellentHigh efficiency, selectivity, and functional group tolerance; mild reaction conditions.[14][15]Catalyst cost and sensitivity can be a concern; optimization may be required.

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed step-by-step methodologies for key examples of each synthesis are provided below.

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole[22]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Product Isolation: Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product. Collect the crystals by vacuum filtration and wash them with cold water.

  • Purification: The crude product can be further purified by recrystallization from a methanol/water mixture.

Protocol 2: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")[9][23]
  • Oxime Formation: Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid. Cool the solution in an ice bath.

  • Nitrosation: Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature between 5-10 °C to form ethyl 2-oximinoacetoacetate.

  • In Situ Reduction and Condensation: To the solution of the oxime, gradually add zinc dust (2 equivalents) while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Completion: After the addition of zinc is complete, continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Product Isolation: Pour the reaction mixture into a large volume of water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Protocol 3: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole[13]
  • Reaction Setup: To a suspension of a suitable base (e.g., sodium hydride, 1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a solution of TosMIC (1.0 eq) in the same solvent at 0 °C.

  • Anion Formation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the TosMIC anion.

  • Michael Addition: Slowly add a solution of the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Selecting the Optimal Synthetic Strategy: A Workflow

The choice of a pyrrole synthesis method is a multifactorial decision. The following workflow provides a logical framework for selecting the most appropriate strategy based on the desired product and experimental constraints.

Diagram of the Pyrrole Synthesis Selection Workflow:

selection_workflow start Define Target Pyrrole Structure q1 Is the target a 3,4-disubstituted pyrrole? start->q1 van_leusen Consider Van Leusen Synthesis q1->van_leusen Yes q2 Are the 1,4-dicarbonyl precursors readily available? q1->q2 No paal_knorr Paal-Knorr is a strong candidate q2->paal_knorr Yes q3 Is high substitution and functional group diversity required? q2->q3 No hantzsch Hantzsch offers high flexibility q3->hantzsch Yes knorr Knorr is suitable for polysubstituted pyrroles with EWGs q3->knorr Consider for EWGs q4 Are mild conditions and high functional group tolerance critical? q3->q4 No transition_metal Explore Transition-Metal Catalyzed Methods q4->transition_metal Yes classical_methods Evaluate Classical Methods (Paal-Knorr, Hantzsch, Knorr) q4->classical_methods No

Caption: A decision-making workflow for selecting a pyrrole synthesis method.

Conclusion: A Synthesis for Every Target

The synthesis of the pyrrole ring, a seemingly simple heterocycle, is a rich and diverse field of organic chemistry. From the time-honored classical methods of Paal-Knorr, Hantzsch, and Knorr to the modern innovations of the Van Leusen reaction and transition-metal catalysis, the synthetic chemist has an impressive arsenal of tools at their disposal. The optimal choice of method is not a one-size-fits-all solution but rather a carefully considered decision based on the specific substitution pattern of the target molecule, the availability and stability of starting materials, and the desired reaction conditions. By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can navigate this complex landscape with confidence and strategically design efficient and robust syntheses for the next generation of pyrrole-containing pharmaceuticals, materials, and natural products.

References

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Elucidating the Molecular Mechanisms of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Based Compounds: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount to its progression from a promising hit to a viable therapeutic. The ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth, comparative overview of modern experimental strategies to dissect the MoA of this promising class of compounds, moving from broad, unbiased screening to detailed biophysical characterization.

Introduction to the Pyrrole Scaffold and Hypothesized Mechanisms of Action

The pyrrole ring is a fundamental component of many biologically active natural products and synthetic drugs.[1] Derivatives of the this compound core have shown particular promise as anticancer agents.[2][3] Literature on structurally related pyrrole compounds suggests several potential mechanisms of action that warrant investigation for this specific chemical series. These include, but are not limited to:

  • Inhibition of Microtubule Dynamics: Close analogs, such as ethyl-2-amino-pyrrole-3-carboxylates, have been identified as potent inhibitors of tubulin polymerization, leading to G2/M cell-cycle arrest and apoptosis.[3]

  • Kinase Inhibition: The pyrrole scaffold is a common feature in many kinase inhibitors, and derivatives have been shown to target various kinases, including EGFR, VEGFR, and Lck.[2][4]

  • Anti-inflammatory Effects: Certain pyrrole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[5]

  • Antimicrobial Activity: Some aminopyrrole derivatives have shown potential as antimicrobial agents, with proposed targets such as UDP-N-acetylenolpyruvylglucosamine reductase.[6]

This guide will compare and contrast the experimental methodologies required to explore these hypothesized mechanisms, providing the rationale behind experimental choices and detailed protocols for key assays.

Part 1: Unbiased Target Identification Strategies

The initial step in elucidating the MoA of a novel compound is often to identify its direct molecular target(s) within the complex cellular environment. This process, known as target deconvolution, can be approached using several powerful and unbiased techniques.

Chemical Proteomics Approaches

Chemical proteomics utilizes a functionalized version of the compound of interest to "fish" for its binding partners in cell lysates or living cells.[7] This is a powerful method for identifying direct targets without prior assumptions.

Comparison of Chemical Proteomics Techniques

TechniquePrincipleAdvantagesDisadvantages
Affinity-Based Probes The compound is immobilized on a solid support (e.g., beads) and incubated with cell lysate. Bound proteins are then eluted and identified by mass spectrometry.Relatively straightforward to implement. Can capture a wide range of binding affinities.Immobilization can sometimes sterically hinder binding. May identify indirect binders.
Photoaffinity Labeling (PAL) A photo-reactive group is incorporated into the compound. Upon UV irradiation, a covalent bond is formed with the target protein, allowing for its subsequent isolation and identification.[8]Captures interactions in living cells. Can identify transient or weak binders.Synthesis of the photo-probe can be challenging. UV irradiation can potentially damage cells.

Caption: Workflow for Affinity-Based Target Identification.

  • Compound Immobilization:

    • Synthesize an analog of the this compound compound containing a linker with a reactive group (e.g., a carboxylic acid or an amine).

    • Covalently couple the linker-modified compound to NHS-activated sepharose beads according to the manufacturer's protocol.

  • Cell Lysis and Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have been blocked with a non-specific molecule.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

    • Excise unique protein bands and identify them by in-gel digestion followed by LC-MS/MS analysis.

Part 2: Target Engagement and Biophysical Characterization

Once a putative target has been identified, the next critical step is to validate the interaction and characterize the binding kinetics and thermodynamics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[9] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[10]

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Biophysical Techniques for In Vitro Characterization

To obtain quantitative data on binding affinity, kinetics, and thermodynamics, in vitro biophysical assays are indispensable.

Comparison of Biophysical Techniques

TechniquePrincipleKey Parameters MeasuredAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein).[6][11]KD (dissociation constant), kon (association rate), koff (dissociation rate)Real-time, label-free analysis. Provides kinetic information.Requires immobilization of one binding partner, which can affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein.[12][13]KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n)Label-free, in-solution measurement. Provides a complete thermodynamic profile of the interaction.[14]Requires relatively large amounts of protein and compound. Not suitable for very high or very low affinity interactions.
  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer.

    • Inject the compound solutions over the immobilized protein surface and a reference surface (without protein).

    • Monitor the change in the SPR signal in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the KD, kon, and koff values.

Part 3: Elucidating Downstream Cellular Effects

Understanding how the compound-target interaction translates into a cellular phenotype is the final piece of the MoA puzzle.

Biochemical Assays for Target Activity

If the identified target is an enzyme, such as a kinase, specific biochemical assays are required to determine if the compound is an inhibitor or an activator.

Comparison of Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[15]Considered the "gold standard" for sensitivity and reliability.Requires handling of radioactive materials and specialized equipment.
Fluorescence-Based Assays (e.g., TR-FRET) Uses fluorescently labeled substrates or antibodies to detect phosphorylation.[16]Non-radioactive, high-throughput compatible.Can be prone to interference from colored or fluorescent compounds.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[17]High sensitivity and broad dynamic range.Indirect measurement of phosphorylation.
Cellular Assays for Pathway Analysis

To investigate the downstream consequences of target engagement in cells, a variety of cellular assays can be employed.

Reporter gene assays are used to monitor the activity of specific signaling pathways.[18] A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that is regulated by a transcription factor of interest.

EMSA is used to study the binding of transcription factors to specific DNA sequences.[2] This can reveal if the compound affects the activity of transcription factors downstream of the target.

Caption: Reporter Gene Assay Workflow.

Conclusion

Elucidating the mechanism of action of a novel compound series like the this compound derivatives requires a multi-faceted and logical approach. By combining unbiased target identification methods with rigorous biophysical characterization and downstream cellular pathway analysis, researchers can build a comprehensive understanding of how these compounds exert their biological effects. The comparative guide presented here offers a framework for designing and executing these critical studies, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

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  • Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

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A Comparative Guide to the Structural Confirmation of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Pyrrole Chemistry

The pyrrole scaffold is a cornerstone of modern science, forming the structural basis of a vast array of natural products, pharmaceuticals, and advanced functional materials.[1][2][3] From the life-sustaining core of heme and chlorophyll to next-generation organic electronics, the specific arrangement of atoms within a pyrrole derivative dictates its function.[3][4][5] For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized pyrrole's structure is not merely a procedural step; it is the foundation upon which all subsequent biological and material science investigations are built. An error in structural assignment can lead to misinterpreted data, flawed structure-activity relationships (SAR), and the costly failure of research programs.

This guide provides an in-depth comparison of the three primary analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond a simple listing of methods to explain the causality behind experimental choices, present field-proven protocols, and offer a logical workflow for integrating these powerful techniques to achieve unequivocal structural confirmation.

The Analytical Triad: A Complementary Approach

No single technique can provide a complete picture of a molecule's identity. Instead, a synergistic approach is required. Mass Spectrometry offers the initial confirmation of molecular weight and elemental formula. NMR Spectroscopy then provides a detailed map of the molecular framework and atom connectivity in the solution state. Finally, X-ray Crystallography delivers the definitive, high-resolution three-dimensional structure in the solid state.[6][7][8] Understanding the strengths and limitations of each is paramount to an efficient and successful characterization workflow.

cluster_0 Integrated Structural Elucidation Workflow MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR NMR Spectroscopy Elucidate Connectivity & Solution Structure MS->NMR Proceed if MW matches CONFIRMED Unambiguously Confirmed Structure MS->CONFIRMED XRAY X-ray Crystallography Determine Absolute 3D Solid-State Structure NMR->XRAY For definitive 3D structure NMR->CONFIRMED XRAY->CONFIRMED SYNTHESIS Newly Synthesized Pyrrole Derivative SYNTHESIS->MS Initial Check

Caption: An integrated workflow for novel compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, count, and connectivity of atoms (primarily ¹H and ¹³C), allowing for a comprehensive mapping of the molecular structure.[7][9]

Expertise & Causality: Why NMR is Essential

For pyrrole derivatives, NMR is indispensable. The five-membered aromatic ring produces a distinct set of signals whose chemical shifts are highly sensitive to the electronic nature and position of substituents.[2] In an unsubstituted pyrrole, symmetry results in characteristic signals for the α-protons (H2/H5) and β-protons (H3/H4).[2] The introduction of substituents breaks this symmetry and shifts these signals in predictable ways, providing crucial clues to the substitution pattern. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to piece together the full molecular puzzle by revealing proton-proton and proton-carbon correlations through bonds.[9][10]

cluster_nmr NMR Analysis Workflow Prep Sample Preparation (5-20mg in 0.6mL solvent) OneD 1D NMR Acquisition (¹H, ¹³C, DEPT) Prep->OneD Assign1D Initial Assignment (Chemical Shift, Integration) OneD->Assign1D TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) Assign1D->TwoD If structure is complex or ambiguous Structure Proposed Solution-State Structure Assign1D->Structure Assign2D Correlation Analysis (Piece together fragments) TwoD->Assign2D Assign2D->Structure

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the standard procedure for acquiring 1D NMR spectra on a 400 MHz spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrrole derivative for ¹H NMR or 20-50 mg for ¹³C NMR. The higher mass for ¹³C is required due to the low natural abundance (1.1%) of the ¹³C isotope.[2][11]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12] Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum and for the instrument's deuterium lock system.[11]

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of particulate matter, which can degrade spectral quality.[11]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is critical for achieving sharp spectral lines.

    • Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a single line.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) using Fourier transformation.

    • Phase the spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane, TMS).

    • Integrate the ¹H signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the proposed structure.[9] For pyrroles, α-protons typically appear downfield from β-protons due to the electron-withdrawing effect of the nitrogen atom.[13]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental composition of a compound.[1]

Expertise & Causality: Why MS is the First Step

MS is the fastest and most sensitive method for confirming that a reaction has produced a product of the expected molecular weight. The choice of ionization technique is critical.[1]

  • Electrospray Ionization (ESI): A "soft" technique ideal for less volatile or thermally sensitive molecules. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it perfect for determining the parent molecular weight. It is highly compatible with Liquid Chromatography (LC-MS).[1]

  • Electron Ionization (EI): A "hard" technique that bombards the sample with high-energy electrons. This causes extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching. It is typically coupled with Gas Chromatography (GC-MS) for volatile compounds.[1]

Common fragmentation pathways for alkylated pyrroles under EI include the loss of alkyl groups, which provides clues about the nature of the substituents.[1]

cluster_ms Mass Spectrometry Workflow Prep Sample Preparation (Dilute solution, ~1mg/mL) Intro Sample Introduction (GC, LC, or Direct Infusion) Prep->Intro Ion Ionization (ESI for MW, EI for Fragments) Intro->Ion Analyze Mass Analysis (Separate ions by m/z) Ion->Analyze Detect Detection Analyze->Detect Spectrum Mass Spectrum (Molecular Weight & Formula) Detect->Spectrum cluster_xray X-ray Crystallography Workflow Purify Purify Compound (Purity is critical) Grow Grow Single Crystal (Slow Evaporation, Diffusion, etc.) Purify->Grow Collect Data Collection (Mount crystal, expose to X-rays) Grow->Collect Solve Structure Solution (Determine electron density map) Collect->Solve Refine Structure Refinement (Fit atoms to density) Solve->Refine Structure Definitive 3D Structure Refine->Structure

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 3-Amino-4,5-dimethyl-1H-pyrrole-2-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate scaffold represents a promising starting point for the development of targeted therapies, particularly kinase inhibitors. However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity.[1][2] Off-target activity can lead to unforeseen toxicities or complex polypharmacology, making a thorough and early assessment of cross-reactivity an indispensable part of the drug discovery cascade.[3][4][5] This guide provides a comprehensive framework for the systematic profiling of inhibitors derived from this pyrrole scaffold. We will explore a multi-tiered experimental strategy, from broad kinome screening to in-cell target validation, present comparative data interpretation, and provide detailed protocols for key methodologies. Our objective is to equip researchers with the strategic and technical insights required to build a robust selectivity profile, enabling confident decision-making in lead optimization and candidate selection.

Introduction: The Selectivity Imperative

Protein kinases are a cornerstone of drug discovery, but the high degree of conservation within the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[2][6] An inhibitor designed for a specific kinase frequently binds to numerous other kinases, an effect known as cross-reactivity or off-targeting.[7] These off-target effects are not always detrimental; in some cases, they can lead to beneficial polypharmacology.[3] More often, however, they are associated with cellular toxicity and adverse clinical side effects.[3][8]

The this compound core is a versatile building block for creating potent kinase inhibitors.[9][10] Its journey from a promising hit to a viable clinical candidate, however, is paved with rigorous selectivity testing. Understanding the complete interaction profile of a lead compound is crucial for interpreting biological data and mitigating risks. This guide outlines a logical, tiered approach to building this critical dataset.

The Profiling Cascade: A Staged Approach to Defining Selectivity

A robust cross-reactivity profiling strategy should be approached as a funnel, starting with a broad, high-level view and progressively narrowing down to detailed, physiologically relevant validation. This tiered approach ensures that resources are used efficiently, focusing intensive efforts on the most significant off-target interactions.

G cluster_0 Tier 1: Broad Kinome Assessment cluster_1 Tier 2: Potency & Affinity Determination cluster_2 Tier 3: Cellular Target Engagement T1 Initial Screen (e.g., KINOMEscan® @ 1µM) T2_IC50 IC50/Kd Determination (Dose-Response) T1->T2_IC50 Identify Hits (% Inhibition > 50%) T2_Ortho Orthogonal Assay (e.g., Enzymatic Assay) T2_IC50->T2_Ortho T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_Ortho->T3_CETSA Confirm & Prioritize (Potent Off-Targets) T3_Signaling Downstream Signaling Analysis (Phospho-Western Blot) T3_CETSA->T3_Signaling

Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Comprehensive Biochemical Screening

The initial step is to cast a wide net. The goal is to identify all potential interactions across the human kinome.

  • Rationale: A broad screen at a single, high concentration (e.g., 1 µM or 10 µM) is a cost-effective method to quickly identify the vast majority of potential off-targets. This provides a panoramic view of a compound's selectivity.

  • Recommended Platform: Competition binding assays are an excellent choice as they are not dependent on enzyme activity and can be broadly applied. The Eurofins DiscoverX KINOMEscan® platform is the industry standard, offering panels of up to 468 kinases.[11][12][13] This technology measures the ability of a compound to displace a proprietary ligand from the kinase active site.[13]

Tier 2: Validation and Potency Quantification

Hits from Tier 1 must be validated and quantified. A "hit" is often defined as a kinase showing significant inhibition (e.g., >50% or >65%) in the initial screen.

  • Rationale: It is crucial to confirm that the observed binding translates to functional inhibition and to determine the potency (IC50 or Kd) of these interactions. This allows for the ranking of off-targets relative to the primary target.

  • Methodologies:

    • Dose-Response Curves: Run the compound against the hit kinases in a full dose-response format on the same binding assay platform to determine Kd values.

    • Orthogonal Assays: Validate the most potent off-targets using a different assay format, such as a functional enzymatic assay that measures substrate phosphorylation. This ensures the initial result was not an artifact of the assay platform.

Tier 3: Confirming Target Engagement in a Cellular Context

The ultimate test of an off-target interaction is whether it occurs within the complex environment of a living cell.

  • Rationale: Biochemical assays use purified proteins and may not reflect the true engagement in a cellular milieu, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations play a role.

  • Key Methodology: Cellular Thermal Shift Assay (CETSA®) : CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells or tissues.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[15][17] By measuring the amount of soluble protein remaining after a heat shock, a thermal shift can be detected, confirming target engagement.[17]

Comparative Analysis: A Case Study

To illustrate the importance of this profiling cascade, let's consider two hypothetical inhibitors derived from the core scaffold: PI-1 (Pyrrole Inhibitor-1) , our optimized lead candidate, and PI-2 , an earlier, less-selective analogue. Both are designed as inhibitors of Kinase A .

Table 1: Tier 1 KINOMEscan® Results (% Inhibition at 1 µM)

Kinase TargetPI-1 (% Inhibition)PI-2 (% Inhibition)Kinase Family
Kinase A (Primary) 99% 98% TK
Kinase B8%92% CMGC
Kinase C21%75% TK
Kinase D4%12%AGC
  • Interpretation: The Tier 1 scan immediately flags PI-2 as a promiscuous inhibitor, with potent activity against Kinases B and C. PI-1, in contrast, appears highly selective for its primary target.

Table 2: Tier 2 & 3 Validation for PI-2

TargetBiochemical Kd (nM)Cellular CETSA Shift (ΔTagg °C at 10 µM)
Kinase A 15 +5.2°C
Kinase B45+3.8°C
Kinase C150+1.1°C
Kinase D>10,000No Shift
  • Interpretation: The dose-response assays confirm that PI-2 binds potently to Kinase B, with only a 3-fold difference in affinity compared to the primary target. The CETSA results validate that this engagement occurs in live cells. The interaction with Kinase C is weaker and shows only minimal stabilization in cells, making it a lower-priority concern. This data provides a clear rationale for discontinuing PI-2 in favor of the more selective PI-1.

Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western Blot-based CETSA experiment to validate an off-target hit (e.g., Kinase B for compound PI-2).

Objective: To determine if PI-2 engages and stabilizes its off-target, Kinase B, in intact cells.

Materials:

  • Cell line expressing endogenous Kinase B (e.g., HeLa, HEK293T).

  • Complete cell culture medium.

  • PI-2 compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody specific for Kinase B.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Plating & Treatment:

    • Seed cells in 6-well plates and grow to ~80-90% confluency.

    • Treat cells with the desired concentration of PI-2 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvesting:

    • Aspirate the medium and wash cells once with cold PBS.

    • Harvest cells by scraping into 1 ml of cold PBS containing protease/phosphatase inhibitors. Transfer the cell suspension to microcentrifuge tubes.

  • Heat Challenge:

    • Aliquot the cell suspension from each treatment group into separate PCR tubes (e.g., 50 µL per tube).

    • Place the PCR tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include an unheated control (room temperature).

  • Lysis and Fractionation:

    • Subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Sample Preparation & Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Prepare samples for SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against Kinase B, followed by the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble Kinase B remaining (relative to the unheated control) against the temperature for both vehicle- and PI-2-treated samples. A rightward shift in the melting curve for the PI-2-treated sample indicates thermal stabilization and confirms cellular target engagement.[14][18]

Visualizing the Impact of Off-Targeting

Off-target effects can have significant biological consequences by perturbing unintended signaling pathways.

G RTK_A Receptor for Kinase A Pathway Kinase A ON-TARGET RTK_A->Kinase A RTK_B Receptor for Kinase B Pathway Kinase B OFF-TARGET RTK_B->Kinase B Desired Effect Therapeutic Outcome (e.g., Anti-Proliferation) Kinase A->Desired Effect Adverse Effect Side Effect (e.g., Cardiotoxicity) Kinase B->Adverse Effect PI-1 PI-1 PI-1->Kinase A Selective Inhibition PI-2 PI-2 PI-2->Kinase A Inhibition PI-2->Kinase B Unintended Inhibition Growth Factor Growth Factor Growth Factor->RTK_B

Caption: Impact of selective (PI-1) vs. non-selective (PI-2) inhibitors.

Conclusion

Systematic cross-reactivity profiling is not merely a box-ticking exercise; it is a fundamental component of modern drug discovery that provides critical insights into a compound's mechanism of action and potential liabilities.[19][20] For inhibitors based on the this compound scaffold, employing a tiered strategy—from broad kinome screening to specific cellular target engagement assays like CETSA—is the most effective path to building a comprehensive selectivity profile. This data-driven approach allows for the confident selection of lead candidates with the highest potential for success and the lowest risk of off-target-driven failure.

References

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Title: Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
  • Title: KINOMEscan® Kinase Screening & Profiling Services.
  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
  • Title: DiscoverX KINOMEscan® Kinase Assay Screening.
  • Title: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?
  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Title: Direct, indirect and off-target effects of kinase inhibitors.
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Title: A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Title: Targeted Kinase Selectivity from Kinase Profiling Data.
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Title: Kinase binding activity analysis using DiscoverX Kinomescan...
  • Title: Features of Selective Kinase Inhibitors.
  • Title: Strategy toward Kinase-Selective Drug Discovery.
  • Title: DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
  • Title: Cellular thermal shift assay.
  • Title: Strategy toward Kinase-Selective Drug Discovery.
  • Title: Kinase Product Solutions.
  • Title: ethyl 3-amino-1H-pyrrole-2-carboxylate.
  • Title: this compound.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous management of chemical reagents is paramount, extending from their synthesis and use to their ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals. It synthesizes technical data with established safety protocols to create a self-validating system for waste management.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Similar pyrrole compounds are harmful if swallowed and may be harmful if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Flammability: While some pyrrole derivatives are flammable liquids, the flammability of this specific compound should be confirmed.[1][4]

Based on these potential hazards, all waste materials contaminated with this compound must be treated as hazardous waste.[5][6]

Personal Protective Equipment (PPE):

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn when handling the compound and its waste:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2][3]
Respiratory Protection If there is a risk of inhalation of dusts or vapors, use a full-face respirator with an appropriate filter.[2]
Lab Coat A standard laboratory coat should be worn at all times.
Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are the foundational steps to prevent accidental chemical reactions and ensure compliant disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories that generate hazardous waste must establish a designated SAA.[7] This area should be:

  • At or near the point of waste generation.

  • Under the direct control of laboratory personnel.

  • Clearly marked with "Hazardous Waste" signage.[8]

Step 2: Select Appropriate Waste Containers

  • Use chemically resistant containers, preferably plastic over glass to minimize the risk of breakage.[9]

  • Ensure containers have secure, tight-fitting lids.

  • Acids should never be placed in steel containers.[7][8]

Step 3: Waste Collection

  • Solid Waste: This includes unused this compound, contaminated gloves, weigh boats, and absorbent materials from spill cleanups. Place these directly into a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles, syringes, or broken glass should be placed in a puncture-resistant sharps container that is also rated for hazardous chemical waste.

Step 4: Labeling Hazardous Waste Containers The moment waste is first added to a container, it must be labeled. The label must include:

  • The words "Hazardous Waste".[9][10]

  • The full chemical name: "this compound" and all other constituents of the waste mixture, with their approximate percentages.[7][9]

  • The date of waste generation (the date the first drop of waste enters the container).[9]

  • The Principal Investigator's name and contact information.[9]

  • Appropriate hazard pictograms (e.g., irritant, toxic).[9]

On-Site Storage and Management

Proper storage of hazardous waste is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][11][12]

Storage Guidelines:

  • Segregation of Incompatibles: Store containers of this compound waste away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][7]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[13]

  • Container Integrity: Regularly inspect waste containers for any signs of degradation, leaks, or loose lids. Containers must remain closed except when adding waste.

  • Accumulation Time Limits: Containers can remain in the SAA for up to one year or until they are full. Once a container is full, it must be moved to the central accumulation area within three days.[7][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_saa Satellite Accumulation Area (SAA) Management cluster_disposal Final Disposal start Waste Generated (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Resistant Container ppe->container collect Collect Waste in Designated Container container->collect label_container Label Container Immediately ('Hazardous Waste', Chemical Name, Date) collect->label_container store_saa Store in SAA (Secondary Containment, Segregated) label_container->store_saa inspect Weekly Inspection (Leaks, Lid Integrity) store_saa->inspect is_full Container Full? inspect->is_full is_full->inspect No move_to_caa Move to Central Accumulation Area (CAA) is_full->move_to_caa Yes ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) move_to_caa->ehs_pickup manifest Complete Hazardous Waste Manifest ehs_pickup->manifest licensed_disposal Transport by Licensed Hazardous Waste Hauler manifest->licensed_disposal caption Figure 1. Disposal workflow for this compound.

Sources

Comprehensive Safety and Handling Guide for Ethyl 3-Amino-4,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 230646-11-4). The following procedures are designed to ensure a safe laboratory environment and the proper management of this chemical from acquisition to disposal.

Hazard Assessment

Based on the hazard profiles of analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:[1][3][5]

  • Acute Toxicity, Oral (Category 3 or 4): May be harmful or toxic if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2): Causes serious eye irritation or damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

This compound belongs to the pyrrole class, which are five-membered aromatic heterocyclic amines. The presence of the amino group and the ester functionality on the pyrrole ring influences its reactivity and toxicological profile. The causality behind these hazards lies in the chemical's ability to interact with biological macromolecules, leading to irritation and potential systemic effects upon absorption.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a range of organic chemicals.[4] Double gloving is advised for extended handling. Gloves must be inspected for degradation or punctures before use.[1][4]
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Body Laboratory CoatA standard laboratory coat should be worn to protect against minor spills. For larger quantities or increased splash risk, a chemically resistant apron or suit should be considered.
Respiratory RespiratorAll handling of the solid or solutions should be conducted within a certified chemical fume hood.[4] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Feet Closed-toe ShoesShoes should be made of a non-porous material to protect against spills.

Operational and Handling Protocol

A systematic workflow is crucial for the safe handling of this compound.

Step 1: Preparation

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don all required PPE as detailed in the table above.

Step 2: Handling

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Use only non-sparking tools and keep away from heat, sparks, and open flames, as related compounds can be flammable.[1][2]

  • Keep the container tightly closed when not in use.[6][7]

  • Do not eat, drink, or smoke in the handling area.[1][6]

Step 3: Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][7]

  • Protect from light.[6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]

Step 4: Disposal

  • Dispose of waste in a designated, labeled hazardous waste container.

  • As this is a non-halogenated organic compound, it should be collected in a container for non-halogenated organic waste.[8][9][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Contaminated labware and PPE should be disposed of as hazardous waste.

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area thoroughly.

First Aid Measures: [3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: Review SDS & Protocol ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood & Equipment ppe->setup weigh Weigh/Transfer in Fume Hood setup->weigh reaction Perform Experiment weigh->reaction spill Spill weigh->spill storage Store Properly reaction->storage decontaminate Decontaminate Glassware reaction->decontaminate exposure Exposure reaction->exposure storage->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for safe handling, from preparation to disposal.

References

  • CDN. (n.d.). Pyrrole MSDS. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate
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ethyl 3-amino-4,5-dimethyl-1H-pyrrole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.